4-[(E)-2-Nitroethenyl]phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81594. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-nitroethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,10H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJKRKMPTRJAIT-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879352 | |
| Record name | 4-HYDROXY-B-NITROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22568-49-6, 3179-08-6 | |
| Record name | 4-[(1E)-2-Nitroethenyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22568-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-(Hydroxy(oxido)amino)vinyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003179086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, p-(2-nitrovinyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81594 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3179-08-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30299 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-HYDROXY-B-NITROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Hydroxy-β-nitrostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-Nitrovinyl)phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DRL9H2PWA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-[(E)-2-Nitroethenyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity
IUPAC Name: 4-[(E)-2-nitroethenyl]phenol[1]
Structure:
Caption: 2D Structure of this compound
Synonyms: A variety of synonyms are used in literature and commercial sources for this compound. The table below lists the most common ones.
| Synonym | Source |
| 4-Hydroxy-β-nitrostyrene | ChemicalBook, PubChem[1] |
| trans-4-Hydroxy-beta-nitrostyrene | PubChem[1] |
| 4-(2-Nitrovinyl)phenol | ChemicalBook, PubChem[1] |
| p-hydroxy-ω-nitrostyrene | PubChem[1] |
| 1-Hydroxy-4-(2-nitrovinyl)benzene | PubChem[1] |
| 2-(4-Hydroxyphenyl)nitroethene | PubChem[1] |
| (E)-4-(2-nitrovinyl)phenol | PubChem[1] |
| NSC-30299 | PubChem[1] |
| NSC-81594 | PubChem[1] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₃ | PubChem[1] |
| Molecular Weight | 165.15 g/mol | PubChem[1] |
| Melting Point | 167-171 °C | ChemicalBook[2][3] |
| Boiling Point | 318.3 ± 17.0 °C (Predicted) | ChemBK |
| pKa | 8.04 ± 0.13 (Predicted) | ChemBK |
| Appearance | Yellow to brown solid | ChemicalBook[2] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | ChemBK |
Experimental Protocols: Synthesis
The synthesis of this compound is most commonly achieved through a Henry reaction (nitroaldol condensation) between 4-hydroxybenzaldehyde and nitromethane. Below are detailed protocols for both conventional and microwave-assisted synthesis.
Conventional Synthesis via Henry Reaction
This method involves the condensation of 4-hydroxybenzaldehyde with nitromethane using a catalyst, typically an amine base like ammonium acetate, with heating.
Workflow:
Caption: Conventional Synthesis Workflow.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, combine 4-hydroxybenzaldehyde, nitromethane, and ammonium acetate in a solvent of glacial acetic acid.
-
Heating: Heat the mixture to a reflux temperature between 60-110°C for a period of 2 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, add toluene to the reaction mixture and distill to remove water as an azeotrope.
-
Isolation and Purification: Cool the reaction mixture and pour it into ice water to precipitate the crude product. The precipitate is then heated to 60-70°C and dissolved in ethanol. This solution is then poured back into ice water to induce recrystallization, yielding the purified this compound as a bright yellow crystalline solid. The final product is isolated by filtration and dried.
Microwave-Assisted Synthesis
This method offers a more rapid and efficient synthesis compared to conventional heating.
Workflow:
Caption: Microwave-Assisted Synthesis Workflow.
Detailed Protocol (for a related derivative, adaptable for the target compound):
-
Reaction Setup: In a microwave-safe vial, dissolve 4-hydroxy-3-methoxybenzaldehyde and ammonium acetate in nitromethane.
-
Microwave Irradiation: Place the vial in a microwave reactor and heat to 150°C for 5 minutes.
-
Monitoring: The reaction progress should be monitored by TLC.
-
Isolation: Transfer the reaction mixture to a round-bottom flask and remove the excess nitromethane using a rotary evaporator to yield the product.
Biological Activity and Signaling Pathways
While specific studies on the signaling pathways directly modulated by this compound are limited, the broader class of nitrostyrene derivatives has been shown to exhibit significant biological activities, making them promising candidates for drug development.
Inhibition of the TNFα/NFκB Signaling Pathway
Nitrostyrene derivatives have been identified as ligands for the Retinoid X receptor alpha (RXRα). Their binding to RXRα can inhibit the Tumor Necrosis Factor-alpha (TNFα)-induced activation of the Nuclear Factor-kappa B (NFκB) signaling pathway. This pathway is a key regulator of inflammation and cell survival.
Caption: Inhibition of TNFα/NFκB Pathway by Nitrostyrenes.
This inhibition of the NFκB pathway can lead to the induction of apoptosis in cancer cells, highlighting the potential of nitrostyrene derivatives as anti-cancer agents.[1]
Inhibition of the NLRP3 Inflammasome
Certain nitrostyrene derivatives, such as 3,4-Methylenedioxy-β-nitrostyrene (MNS), have been shown to be potent inhibitors of the NLRP3 inflammasome.[4] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β. Dysregulation of the NLRP3 inflammasome is implicated in a range of inflammatory diseases. MNS is believed to directly target the NLRP3 protein, inhibiting its ATPase activity.[4]
Caption: Potential Inhibition of NLRP3 Inflammasome by Nitrostyrenes.
Tyrosine Kinase Inhibition
Derivatives of β-nitrostyrene have demonstrated the ability to inhibit protein tyrosine kinases, which are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation.[2] Specifically, they have been shown to inhibit Src and Syk kinase activity, which are involved in platelet aggregation. This suggests a potential therapeutic application for these compounds as antiplatelet agents.[2]
Conclusion
This compound is a versatile compound with a straightforward synthesis and a range of potential biological activities. Its structural similarity to other biologically active nitrostyrenes suggests its potential as a modulator of key signaling pathways involved in inflammation and cancer. Further research is warranted to fully elucidate the specific molecular targets and mechanisms of action of this compound to harness its therapeutic potential for drug development.
References
- 1. Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antiplatelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
An In-Depth Technical Guide to 4-[(E)-2-Nitroethenyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-[(E)-2-Nitroethenyl]phenol, a phenolic compound belonging to the β-nitrostyrene class. This document details its chemical identity, including its CAS number, molecular formula, and structure. A thorough exploration of its synthesis via the Henry-Knoevenagel condensation is presented, complete with detailed experimental protocols for both conventional and microwave-assisted methods. Furthermore, this guide delves into the compound's significant biological activities, with a focus on its potential as an anticancer, antibacterial, and anti-inflammatory agent. The underlying mechanisms of action are discussed, including its influence on key signaling pathways such as NF-κB and MAPK. Quantitative data on its biological efficacy and detailed protocols for relevant in vitro assays are provided to support further research and development.
Chemical Identity and Properties
This compound, also known as 4-hydroxy-β-nitrostyrene, is a solid, yellow crystalline compound. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 22568-49-6 | [1][2][3] |
| Alternate CAS Number | 3179-08-6 | [1] |
| Molecular Formula | C₈H₇NO₃ | [1] |
| Molecular Weight | 165.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-hydroxy-β-nitrostyrene, (E)-4-(2-Nitrovinyl)phenol, trans-p-Hydroxy-β-nitrostyrene | [1][4] |
| Appearance | Yellow solid | [5][6] |
| SMILES | O=N(=O)/C=C/c1ccc(O)cc1 |
Synthesis of this compound
The primary synthetic route to this compound is the Henry-Knoevenagel condensation, which involves the reaction of 4-hydroxybenzaldehyde with nitromethane in the presence of a basic catalyst.[7] This reaction can be performed using both conventional heating and microwave irradiation.
Experimental Protocols
2.1.1. Conventional Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of β-nitrostyrene derivatives.[7][8]
-
Materials:
-
4-hydroxybenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Methanol
-
Hydrochloric acid (concentrated)
-
Ice
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1 equivalent) in methanol.
-
Add nitromethane (1.5 equivalents) and ammonium acetate (0.2 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into a beaker containing a stirred solution of ice and concentrated hydrochloric acid.
-
A yellow precipitate of this compound will form.
-
Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure yellow crystals.
-
2.1.2. Microwave-Assisted Synthesis Protocol
This method offers a more rapid and efficient synthesis.[8]
-
Materials:
-
4-hydroxybenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Microwave synthesis vial
-
-
Procedure:
-
In a microwave synthesis vial, combine 4-hydroxybenzaldehyde (1 equivalent), nitromethane (used as both reactant and solvent), and a catalytic amount of ammonium acetate.
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 120-150°C for 5-10 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the vial to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the excess nitromethane under reduced pressure.
-
The resulting solid can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Experimental Workflow for Synthesis
Caption: Generalized workflow for the synthesis of this compound.
Biological Activities and Potential Applications
Derivatives of β-nitrostyrene, including this compound, have garnered significant interest due to their diverse biological activities. These compounds have shown promise as anticancer, antibacterial, and anti-inflammatory agents.
Anticancer Activity
Phenolic compounds are known to exhibit anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[9][10] While specific IC50 values for this compound are not extensively reported in publicly available literature, related phenolic compounds have demonstrated significant cytotoxicity against various cancer cell lines. For instance, certain bromophenols have shown antiproliferative activity with IC50 values in the nanomolar range against cell lines such as A549 (lung), BGC-823 (gastric), MCF-7 (breast), and HCT-8 (colon).[11] Other phenolic compounds have reported IC50 values against MDA-MB-231 breast cancer cells in the range of 9.24 to 13.62 µg/mL.[12]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
-
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Antibacterial Activity
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (dissolved in DMSO)
-
96-well microtiter plates
-
-
Procedure:
-
Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Anti-inflammatory Activity
Phenolic compounds can exert anti-inflammatory effects by modulating various signaling pathways involved in inflammation.[18][19][20] This includes the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as cytokines like TNF-α and IL-6.
Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the anti-inflammatory effect of a compound by quantifying the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.[21][22]
-
Materials:
-
RAW 264.7 macrophage cell line
-
Culture medium (DMEM with FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess reagent
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the amount of nitrite (a stable product of NO) and determine the inhibitory effect of the compound.
-
Mechanism of Action and Signaling Pathways
The biological activities of phenolic compounds are often attributed to their ability to modulate key cellular signaling pathways. For β-nitrostyrene derivatives, including this compound, the following pathways are of particular interest:
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Phenolic compounds have been shown to suppress the activation of NF-κB, thereby inhibiting the expression of pro-inflammatory genes.[18][19]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including proliferation, differentiation, and apoptosis. Certain phenolic compounds can modulate the MAPK pathway, which can contribute to their anticancer and anti-inflammatory effects.[19]
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound.
Conclusion
This compound is a readily synthesizable compound with significant potential for further investigation in the fields of drug discovery and development. Its demonstrated biological activities, characteristic of the β-nitrostyrene class, make it a promising candidate for the development of novel anticancer, antibacterial, and anti-inflammatory agents. This technical guide provides the foundational information, including detailed synthetic and biological assay protocols, necessary to facilitate future research into this versatile molecule. Further studies are warranted to elucidate the precise mechanisms of action and to establish a comprehensive profile of its therapeutic potential.
References
- 1. 4-[(1E)-2-Nitroethenyl]phenol | C8H7NO3 | CID 638437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 22568-49-6|(E)-4-(2-Nitrovinyl)phenol|BLD Pharm [bldpharm.com]
- 4. 4-(2-NITROVINYL)PHENOL [drugfuture.com]
- 5. 4-HYDROXY-B-NITROSTYRENE synthesis - chemicalbook [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effect of polyphenols (phenolic acids, lignans, and stilbenes) on cancer by regulating signal transduction pathways: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Phenolic Content, Antioxidant Activity and In Vitro Anti-Inflammatory and Antitumor Potential of Selected Bulgarian Propolis Samples [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models [frontiersin.org]
- 15. 4-Nitrophenol reduction and antibacterial activity of Ag-doped TiO2 photocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Suppression of NO production and 8-nitroguanosine formation by phenol-containing endocrine-disrupting chemicals in LPS-stimulated macrophages: involvement of estrogen receptor-dependent or -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phenolic Compounds of Therapeutic Interest in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-Inflammatory and Antioxidant in Vitro Activities of Magnoliae Flos Ethanol Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model | MDPI [mdpi.com]
- 22. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (E)-4-(2-nitrovinyl)phenol: Synthesis, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (E)-4-(2-nitrovinyl)phenol, a versatile organic compound with significant potential in medicinal chemistry and materials science. This document details its molecular properties, synthesis and purification protocols, analytical characterization methods, and known biological activities, with a focus on its potential modulation of cellular signaling pathways.
Molecular Properties of (E)-4-(2-nitrovinyl)phenol
(E)-4-(2-nitrovinyl)phenol, also known as 4-hydroxy-β-nitrostyrene, is a nitrostyrene derivative. Its chemical structure consists of a phenol group conjugated with a nitrovinyl group, which imparts a range of interesting chemical and biological properties.
The molecular weight of (E)-4-(2-nitrovinyl)phenol is a fundamental property for any quantitative analysis. It is calculated from its molecular formula, C₈H₇NO₃, and the atomic weights of its constituent elements.
Molecular Weight Calculation:
-
Carbon (C): 8 atoms × 12.011 amu/atom = 96.088 amu
-
Hydrogen (H): 7 atoms × 1.008 amu/atom = 7.056 amu
-
Nitrogen (N): 1 atom × 14.007 amu/atom = 14.007 amu
-
Oxygen (O): 3 atoms × 15.999 amu/atom = 47.997 amu
-
Total Molecular Weight: 96.088 + 7.056 + 14.007 + 47.997 = 165.148 g/mol
This calculated value is consistent with the experimentally determined molecular weight of 165.15 g/mol .[1][2]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₃ | [1][2][3] |
| Molecular Weight | 165.15 g/mol | [1][2] |
| Appearance | Yellow crystals | [4][5] |
| Melting Point | 168-172 °C | [4][5] |
| Boiling Point | 347 °C at 760 mmHg | [4][5] |
| Flash Point | 163.7 °C | [4][5] |
| Density | 1.308 g/cm³ | [4][5] |
| CAS Number | 22568-49-6 | [3][6] |
Synthesis and Purification
The most common and historically significant method for synthesizing (E)-4-(2-nitrovinyl)phenol and other β-nitrostyrenes is the Henry reaction , also known as the nitroaldol reaction.[7][8] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, followed by dehydration to yield the nitroalkene.[7][9]
Experimental Protocol: Synthesis via the Henry Reaction
This protocol is adapted from established procedures for the synthesis of nitrostyrenes.[7][10][11]
Materials:
-
4-Hydroxybenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Methanol
-
Ethanol (for recrystallization)
-
Hydrochloric acid (for workup, if necessary)
-
Sodium hydroxide (for workup, if necessary)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde in an excess of nitromethane.
-
Catalyst Addition: Add a catalytic amount of ammonium acetate to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The excess nitromethane can be removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization.
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature to facilitate the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove residual impurities.
-
Dry the purified crystals in a vacuum oven.
-
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis and purification of (E)-4-(2-nitrovinyl)phenol.
Analytical Characterization
A comprehensive analytical approach is crucial for confirming the identity and purity of the synthesized (E)-4-(2-nitrovinyl)phenol. The following techniques are commonly employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the vinyl protons, and the hydroxyl proton. The coupling constants between the vinyl protons can confirm the (E)-stereochemistry.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands would include:
-
A broad O-H stretch for the phenolic hydroxyl group.
-
Aromatic C-H and C=C stretching vibrations.
-
Asymmetric and symmetric N-O stretching vibrations for the nitro group.
-
C=C stretching for the vinyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) mode, the molecular ion peak corresponding to the molecular weight would be observed, along with characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a valuable technique for assessing the purity of the compound and for quantitative analysis.[12] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[12] Detection is commonly performed using a UV-Vis detector.
Biological Activity and Signaling Pathways
(E)-4-(2-nitrovinyl)phenol and related nitrostyrene derivatives have garnered interest for their diverse biological activities. While specific data for this exact compound is limited, the broader class of molecules exhibits promising pharmacological properties.
Potential Biological Activities:
-
Antimicrobial Activity: Phenolic compounds are well-known for their antimicrobial properties. The presence of the nitrovinyl group can enhance this activity.[13][14]
-
Antioxidant Activity: The phenolic hydroxyl group can act as a radical scavenger, imparting antioxidant properties.[15]
-
Anti-inflammatory Activity: Some studies on similar compounds, such as 2-methoxy-4-vinylphenol, have demonstrated anti-inflammatory effects.[16]
-
Anticancer Activity: Certain (E)-(2-nitrovinyl)benzene derivatives have shown potent antiproliferative effects in cancer cell lines.[17]
Modulation of Toll-Like Receptor (TLR) Signaling
Recent research has indicated that some nitrovinylphenyl derivatives can modulate inflammatory responses by interfering with Toll-like receptor (TLR) signaling pathways.[18] TLRs are key components of the innate immune system that recognize pathogen-associated molecular patterns. Upon activation, TLRs initiate downstream signaling cascades that lead to the activation of transcription factors such as NF-κB and IRF3, resulting in the production of pro-inflammatory cytokines and chemokines.[18]
The modulation of these pathways by compounds structurally related to (E)-4-(2-nitrovinyl)phenol suggests a potential mechanism for their anti-inflammatory effects. The diagram below illustrates a simplified overview of the MyD88-dependent and TRIF-dependent TLR signaling pathways.
TLR Signaling Pathway Diagram
Caption: Simplified overview of the MyD88 and TRIF-dependent TLR signaling pathways.
References
- 1. 4-[(1E)-2-Nitroethenyl]phenol | C8H7NO3 | CID 638437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 4-(2-NITROVINYL)PHENOL [drugfuture.com]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. 22568-49-6|(E)-4-(2-Nitrovinyl)phenol|BLD Pharm [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. youtube.com [youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. rjpbcs.com [rjpbcs.com]
- 14. Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Pro-Apoptotic Effects of Nitrovinylanthracenes and Related Compounds in Chronic Lymphocytic Leukaemia (CLL) and Burkitt’s Lymphoma (BL) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suppression of TLRs signaling pathways by 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Hydroxy-beta-nitrostyrene: Synthesis, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Hydroxy-beta-nitrostyrene, a versatile organic compound with significant potential in medicinal chemistry and materials science. This document details its structural formula, physicochemical properties, synthesis methodologies, and known biological activities, with a focus on its role in modulating key signaling pathways.
Structural Formula and Physicochemical Properties
4-Hydroxy-beta-nitrostyrene, also known as (E)-4-(2-nitrovinyl)phenol, is a derivative of styrene characterized by a hydroxyl group at the para position of the phenyl ring and a nitro group attached to the beta carbon of the vinyl group.
Chemical Structure:
The presence of the electron-withdrawing nitro group in conjugation with the aromatic ring and the vinyl group significantly influences the electronic properties and reactivity of the molecule, making it an interesting subject for various chemical transformations and biological applications.
Physicochemical Data
A summary of the key physicochemical properties of 4-Hydroxy-beta-nitrostyrene is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO₃ | [1] |
| Molecular Weight | 165.15 g/mol | [1] |
| Melting Point | 167-171 °C | [2] |
| Appearance | Yellow to brown solid | [1] |
| Storage Temperature | 2-8°C under inert gas | [1] |
Spectroscopic Data
The structural elucidation of 4-Hydroxy-beta-nitrostyrene is confirmed through various spectroscopic techniques. The expected and reported spectral data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (in acetone-d₆): The proton NMR spectrum is characterized by signals corresponding to the vinyl, aromatic, and hydroxyl protons.[3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| 8.04 | d | 1H | β-H (vinyl) | 13.5 |
| 7.83 | d | 1H | α-H (vinyl) | 13.5 |
| 7.71 | d | 2H | Ar-H (ortho to vinyl) | |
| 6.96 | d | 2H | Ar-H (ortho to OH) | |
| 2.85 | br s | 1H | OH |
Note: ¹³C NMR data for the closely related isomer, ortho-hydroxy-beta-nitrostyrene, is available and can serve as a reference for predicting the chemical shifts for the 4-hydroxy isomer.[4]
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (phenol) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (vinyl) | 3000-3100 |
| C=C stretch (vinyl) | 1620-1680 |
| C=C stretch (aromatic) | 1450-1600 |
| N-O asymmetric stretch | 1500-1550 |
| N-O symmetric stretch | 1300-1370 |
| C-O stretch (phenol) | 1200-1260 |
Mass Spectrometry (MS)
The mass spectrum of 4-Hydroxy-beta-nitrostyrene will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the resulting fragments.
| m/z | Interpretation |
| 165 | [M]⁺ (Molecular ion) |
| 119 | [M - NO₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols: Synthesis of 4-Hydroxy-beta-nitrostyrene
The most common and effective method for the synthesis of 4-Hydroxy-beta-nitrostyrene is the Henry reaction (nitroaldol condensation) between 4-hydroxybenzaldehyde and nitromethane. Both conventional and microwave-assisted protocols have been reported for analogous compounds.[6]
Conventional Synthesis Protocol
This protocol is adapted from the synthesis of 4-hydroxy-3-methoxy-beta-nitrostyrene.[6]
Materials:
-
4-Hydroxybenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Methanol or Ethanol
-
Hydrochloric acid
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzaldehyde in methanol.
-
Add nitromethane to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of a base (e.g., sodium hydroxide or ammonium acetate in a suitable solvent) while maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Acidify the reaction mixture with dilute hydrochloric acid.
-
The crude product will precipitate out of the solution.
-
Collect the solid by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-Hydroxy-beta-nitrostyrene.
Microwave-Assisted Synthesis Protocol
This method offers a significant reduction in reaction time. The following is a general procedure adapted from a similar synthesis.[6]
Materials:
-
4-Hydroxybenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, dissolve 4-hydroxybenzaldehyde and ammonium acetate in nitromethane.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the specified temperature (e.g., 100-150 °C) for a short duration (e.g., 5-10 minutes).
-
After cooling, transfer the reaction mixture to a round-bottom flask.
-
Remove the excess nitromethane under reduced pressure.
-
Purify the residue by recrystallization or column chromatography.
Biological Activities and Signaling Pathways
Beta-nitrostyrene derivatives have garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[7][8] Two notable mechanisms of action that have been elucidated for nitrostyrene derivatives are the inhibition of the NLRP3 inflammasome and the modulation of the NFκB signaling pathway.
Inhibition of the NLRP3 Inflammasome
Certain nitrostyrene derivatives, such as 3,4-methylenedioxy-β-nitrostyrene (MNS), have been identified as potent inhibitors of the NLRP3 inflammasome.[9][10] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines like IL-1β and IL-18.[11][12] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.
MNS has been shown to directly target the NLRP3 protein, inhibiting its ATPase activity and preventing the assembly of the inflammasome complex.[10] This inhibitory action is specific to the NLRP3 inflammasome and does not affect other inflammasomes like NLRC4 or AIM2.[10]
Caption: Inhibition of the NLRP3 Inflammasome Pathway by Nitrostyrene Derivatives.
Inhibition of TNFα-induced NFκB Activation via RXRα Agonism
Nitrostyrene derivatives have also been identified as ligands for the Retinoid X Receptor Alpha (RXRα).[13] The binding of these compounds to RXRα can modulate its activity and influence downstream signaling pathways. One significant consequence is the inhibition of Tumor Necrosis Factor-alpha (TNFα)-induced activation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NFκB) signaling pathway.[13]
The mechanism involves the nitrostyrene derivative binding to RXRα, which then interferes with the interaction between tRXRα (a truncated form of RXRα) and TRAF2, a key adapter protein in the TNFα signaling cascade. This disruption prevents the subsequent ubiquitination of RIP1 and the activation of the IKK complex, ultimately leading to the inhibition of NFκB activation and its pro-inflammatory and anti-apoptotic effects.[13]
Caption: Inhibition of TNFα-induced NFκB Activation by Nitrostyrene Derivatives via RXRα.
Logical Workflow: From Synthesis to Biological Evaluation
The investigation of 4-Hydroxy-beta-nitrostyrene and its derivatives typically follows a structured workflow, from chemical synthesis to biological characterization.
Caption: General workflow for the synthesis and evaluation of 4-Hydroxy-beta-nitrostyrene.
Conclusion
4-Hydroxy-beta-nitrostyrene is a valuable scaffold in medicinal chemistry with well-defined synthetic routes and interesting biological activities. Its ability to modulate key inflammatory pathways, such as the NLRP3 inflammasome and NFκB signaling, highlights its potential for the development of novel therapeutic agents. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore the chemical and biological properties of this promising compound.
References
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-HYDROXY-B-NITROSTYRENE synthesis - chemicalbook [chemicalbook.com]
- 4. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,4-Methylenedioxy-β-nitrostyrene Inhibits NLRP3 Inflammasome Activation by Blocking Assembly of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,4-methylenedioxy-β-nitrostyrene inhibits NLRP3 inflammasome activation by blocking assembly of the inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 13. Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 4-[(E)-2-Nitroethenyl]phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 4-[(E)-2-Nitroethenyl]phenol, a valuable building block in organic synthesis. The information presented herein is intended to support research and development activities by providing detailed experimental protocols and clearly structured spectroscopic data for this compound.
Spectroscopic Data
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the limited availability of experimentally derived public data for this specific molecule, the following are predicted values based on established principles and data from structurally similar compounds.
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.5 | br s | 1H | Phenolic -OH |
| ~8.0 - 8.2 | d | 1H | Vinylic Proton (β to NO₂) |
| ~7.5 - 7.7 | d | 2H | Aromatic Protons (ortho to vinyl) |
| ~7.3 - 7.5 | d | 1H | Vinylic Proton (α to NO₂) |
| ~6.8 - 7.0 | d | 2H | Aromatic Protons (meta to vinyl) |
¹³C NMR (Carbon-13 NMR) Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-OH (Phenolic) |
| ~140 | Vinylic Carbon (β to NO₂) |
| ~135 | Vinylic Carbon (α to NO₂) |
| ~132 | Aromatic Carbons (ortho to vinyl) |
| ~125 | Aromatic Carbon (ipso to vinyl) |
| ~116 | Aromatic Carbons (meta to vinyl) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are presented below.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3500 - 3200 | Strong, Broad | O-H stretch (phenolic) |
| 3100 - 3000 | Medium | C-H stretch (aromatic and vinylic) |
| 1640 - 1600 | Medium | C=C stretch (alkene) |
| 1600 - 1585 | Medium | C=C stretch (aromatic ring) |
| 1550 - 1475 | Strong | N-O asymmetric stretch (nitro group) |
| 1500 - 1400 | Medium | C=C stretch (aromatic ring) |
| 1360 - 1290 | Strong | N-O symmetric stretch (nitro group) |
| 1300 - 1000 | Strong | C-O stretch (phenol) |
| 900 - 675 | Strong | C-H bend (out-of-plane, aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Relative Abundance | Assignment |
| 165 | High | [M]⁺ (Molecular Ion) |
| 148 | Moderate | [M - OH]⁺ |
| 119 | Moderate | [M - NO₂]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
| 65 | Moderate | [C₅H₅]⁺ |
Experimental Protocols
The synthesis of this compound is typically achieved via a Henry condensation reaction between 4-hydroxybenzaldehyde and nitromethane.
Synthesis of this compound
Materials:
-
4-Hydroxybenzaldehyde
-
Nitromethane
-
Ammonium acetate (or other suitable base catalyst)
-
Glacial acetic acid
-
Methanol or Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 equivalent) in a minimal amount of methanol or ethanol.
-
Addition of Reagents: To this solution, add nitromethane (1.5 - 2.0 equivalents) and a catalytic amount of ammonium acetate (0.1 - 0.2 equivalents).
-
Reaction: The reaction mixture is stirred and heated to reflux. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion of the reaction (typically after several hours), the reaction mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield this compound as a solid.
Spectroscopic Characterization Protocol
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of the purified product is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition: Standard pulse programs are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid product is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: The IR spectrum is recorded using an FT-IR spectrometer.
-
Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this type of compound.
-
Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.
Visualizations
To aid in the understanding of the processes involved, the following diagrams illustrate the key workflows and relationships.
Caption: Synthetic workflow for this compound.
Caption: Workflow for spectroscopic analysis.
An In-depth Technical Guide to the 1H and 13C NMR of 4-hydroxy-beta-nitrostyrene
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of 4-hydroxy-beta-nitrostyrene, a compound of interest for researchers, scientists, and drug development professionals. This document details the 1H and 13C NMR spectral data, outlines the experimental protocols for its synthesis and NMR analysis, and presents a key signaling pathway where nitrostyrene derivatives are implicated.
Spectral Data
The structural elucidation of 4-hydroxy-beta-nitrostyrene (also known as 4-(2-nitrovinyl)phenol) is critically supported by 1H and 13C NMR spectroscopy. The data presented here has been compiled from documented literature and predictive models.
Table 1: 1H NMR Spectral Data of 4-hydroxy-beta-nitrostyrene.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.04 | d | 13.5 | H-β |
| 7.83 | d | 13.5 | H-α |
| 7.71 | d | H-2, H-6 | |
| 6.96 | d | H-3, H-5 | |
| 2.85 | br s | -OH |
Solvent: acetone-d6
Table 2: Predicted 13C NMR Spectral Data of 4-hydroxy-beta-nitrostyrene.
| Chemical Shift (δ) ppm | Assignment |
| 160-165 | C-4 |
| 138-142 | C-β |
| 135-139 | C-α |
| 130-134 | C-2, C-6 |
| 122-126 | C-1 |
| 115-119 | C-3, C-5 |
Note: The 13C NMR data is predicted based on known chemical shifts for similarly substituted aromatic and vinylic carbons.
Experimental Protocols
Detailed methodologies for the synthesis of 4-hydroxy-beta-nitrostyrene and its subsequent NMR analysis are provided below.
2.1. Synthesis of 4-hydroxy-beta-nitrostyrene via Henry Reaction
A common and effective method for the synthesis of β-nitrostyrenes is the Henry reaction, which involves the condensation of an aldehyde with a nitroalkane.
-
Materials: 4-hydroxybenzaldehyde, nitromethane, ammonium acetate, acetic acid, water, and dichloromethane.
-
Procedure:
-
To a solution of ammonium acetate in acetic acid, add nitromethane and 4-hydroxybenzaldehyde.
-
Heat the resulting mixture under reflux for several hours.
-
After cooling to room temperature, add water to the reaction mixture.
-
Extract the aqueous mixture with dichloromethane.
-
Dry the combined organic layers over magnesium sulfate and concentrate under reduced pressure to yield the crude product.
-
The crude 4-hydroxy-beta-nitrostyrene can be further purified by column chromatography or recrystallization.
-
2.2. NMR Sample Preparation and Data Acquisition
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified 4-hydroxy-beta-nitrostyrene.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., acetone-d6, DMSO-d6) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
The 1H and 13C NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
For 1H NMR, standard acquisition parameters are used.
-
For 13C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Signaling Pathway Involvement
Nitrostyrene derivatives have been identified as modulators of various biological pathways. One notable pathway involves the inhibition of Tumor Necrosis Factor-alpha (TNFα)-induced activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory responses and cell survival.
Figure 1: Signaling pathway of TNFα-induced NF-κB activation and its inhibition by nitrostyrene derivatives.
This diagram illustrates that 4-hydroxy-beta-nitrostyrene, as a representative nitrostyrene derivative, can bind to Retinoid X Receptor alpha (RXRα). This interaction can interfere with the recruitment of TNF Receptor Associated Factor 2 (TRAF2) to the TNFR1 signaling complex, thereby inhibiting the downstream activation of the IKK complex and subsequent release and nuclear translocation of NF-κB. This ultimately leads to the suppression of pro-inflammatory and survival gene expression.
Unveiling the Bioactive Potential of 4-[(E)-2-Nitroethenyl]phenol: A Technical Guide for Researchers
An In-depth Exploration of a Promising Phenolic Compound for Drug Discovery and Development
Abstract
4-[(E)-2-Nitroethenyl]phenol, a member of the nitrostyrene class of compounds, holds significant promise for therapeutic applications. While direct experimental data on this specific molecule is limited in publicly available literature, its structural similarity to other well-studied phenolic and nitrostyrene derivatives suggests a strong potential for a range of biological activities. This technical guide consolidates the current understanding of related compounds to infer the likely bioactivities of this compound, providing a foundational resource for researchers. This document outlines potential anticancer, antimicrobial, and enzyme inhibitory properties and provides detailed experimental protocols to facilitate further investigation. The synthesis of structurally related compounds is also detailed to guide the production of this compound for research purposes.
Introduction
Phenolic compounds are a diverse group of natural and synthetic molecules characterized by a hydroxyl group attached to an aromatic ring. They are known to exhibit a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects[1][2]. The introduction of a nitroethenyl group to the phenolic backbone, as seen in this compound, is expected to modulate and potentially enhance these activities. The β-nitrostyrene moiety is a known pharmacophore that contributes to various biological effects, including cytotoxicity in cancer cells and antimicrobial action[3][4]. This guide aims to provide a comprehensive overview of the anticipated biological activities of this compound based on the established properties of its chemical relatives.
Predicted Biological Activities and Mechanism of Action
Based on the biological activities of structurally similar compounds, this compound is predicted to exhibit the following activities:
-
Anticancer Activity: Phenolic compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines[1][5]. The nitrostyrene scaffold is also a known cytotoxic agent[3]. It is hypothesized that this compound could act as an anticancer agent by inducing apoptosis through caspase activation and PARP cleavage, and potentially arresting the cell cycle[3].
-
Antimicrobial Activity: Phenolic compounds are known for their broad-spectrum antimicrobial properties[6][7]. The nitro group in the nitrostyrene structure is a strong electron-withdrawing group, which can contribute to the disruption of microbial cell membranes and inhibition of essential enzymes[4]. Therefore, this compound is expected to be active against a range of bacteria and fungi.
-
Enzyme Inhibition: Phenolic compounds are known to inhibit various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase[8][9]. This inhibition is often attributed to the interaction of the hydroxyl group with the active site of the enzyme. The specific enzyme inhibitory profile of this compound warrants investigation.
Quantitative Data for Structurally Related Compounds
Table 1: Cytotoxicity of Structurally Related Phenolic Compounds
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Yellow Fraction (Dendrobium amoenum) | HeLa | 67.03 | [5] |
| Yellow Fraction (Dendrobium amoenum) | U2OS | 207.40 | [5] |
| Dark-Green Fraction (Dendrobium amoenum) | U2OS | 119.55 | [5] |
Table 2: Antimicrobial Activity of Structurally Related Phenolic Compounds
| Compound/Extract | Microorganism | MIC (mg/mL) | Reference |
| Origanum compactum hydroethanolic extract | Escherichia coli | 1.30 ± 0.11 | [10] |
| Origanum compactum hydroethanolic extract | Salmonella typhimurium | 1.30 ± 0.11 | [10] |
| Origanum compactum hydroethanolic extract | Staphylococcus aureus | 41.66 ± 0.19 | [10] |
| Origanum compactum hydroethanolic extract | Listeria monocytogenes | 41.66 ± 0.19 | [10] |
Table 3: Enzyme Inhibition by Structurally Related Phenolic Compounds
| Extract/Compound | Enzyme | IC50 (mg/mL) | Reference |
| P. armeniaca extract | Acetylcholinesterase | 45.00 ± 0.48 | [8] |
| P. armeniaca extract | Butyrylcholinesterase | 84.51 ± 0.84 | [8] |
Experimental Protocols
To facilitate the investigation of this compound, detailed protocols for the synthesis of a related compound and for key biological assays are provided below.
Synthesis of a β-Nitrostyrene Derivative (Henry Reaction)
This protocol is adapted for the synthesis of 4-Hydroxy-3-methoxy-β-nitrostyrene and can be modified for this compound by using 4-hydroxybenzaldehyde as the starting material[11].
Conventional Method:
-
Dissolve 1.90 g (12.5 mmol) of 4-hydroxy-3-methoxybenzaldehyde in 25 mL of nitromethane in a 100 mL round-bottom flask.
-
Add 0.23 g (3.0 mmol) of ammonium acetate to the solution.
-
Heat the reaction mixture under reflux in an oil bath with magnetic stirring for 6 hours.
-
Cool the reaction to room temperature and continue stirring until the next laboratory session.
-
Remove excess nitromethane using a rotary evaporator.
-
Dilute the residue with 100 mL of water and extract with 2 x 100 mL of diethyl ether.
-
Dry the combined organic layers with anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Recrystallize the resulting yellow residue from hot isopropanol.
-
Dry the final compound in a vacuum oven at 50 °C.
-
Confirm the identity and purity of the compound using NMR spectroscopy and melting point analysis.
Microwave-Assisted Method:
-
In a 2–5 mL microwave vial, dissolve 0.46 g (3.0 mmol) of 4-hydroxy-3-methoxybenzaldehyde and 0.06 g (0.8 mmol) of ammonium acetate in 2.5 mL of nitromethane.
-
Place the vial in a microwave reactor and heat to 150 °C for 5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether/diethyl ether (50:50 v/v).
-
Follow steps 5-10 from the conventional method for workup and purification.
Caption: General workflow for the synthesis of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines[12].
-
Cell Seeding: Seed cancer cells (e.g., HeLa, U2OS) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms[10][13].
-
Preparation of Stock Solution: Dissolve a known weight of this compound in a minimal amount of DMSO to create a high-concentration stock solution.
-
Preparation of Inoculum: Culture the microbial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls: Include a positive control (broth, inoculum, and a standard antibiotic), a negative control (broth and inoculum), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
References
- 1. Cytotoxicity and antiproliferative activities of several phenolic compounds against three melanocytes cell lines: relationship between structure and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and cytotoxic properties of protocorm-derived phenol-rich fractions of Dendrobium amoenum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of the Phenolic Profile, and Evaluation of Biological Activities of Hydroethanolic Extract from Aerial Parts of Origanum compactum from Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Unveiling the Therapeutic Potential of Nitrostyrene Compounds: A Technical Guide to Core Targets
For Researchers, Scientists, and Drug Development Professionals
Nitrostyrene compounds, a class of organic molecules characterized by a nitro group attached to the β-carbon of a styrene backbone, have emerged as a promising scaffold in medicinal chemistry. Their inherent electrophilicity and ability to participate in Michael additions make them reactive towards various biological nucleophiles, leading to a diverse range of pharmacological activities. This technical guide provides an in-depth exploration of the key therapeutic targets of nitrostyrene derivatives, focusing primarily on their anticancer and anti-inflammatory properties. We delve into the intricate signaling pathways they modulate, present quantitative data on their efficacy, and provide detailed experimental protocols for their investigation.
Anticancer Therapeutic Targets
Nitrostyrene derivatives have demonstrated significant potential as anticancer agents by targeting multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival, and its aberrant activation is a hallmark of many cancers. Certain nitrostyrene derivatives have been shown to potently inhibit this pathway. For instance, a class of nitrostyrene compounds has been identified as modulators of the Retinoid X Receptor α (RXRα) and its truncated form, tRXRα.[1] These compounds bind to tRXRα, preventing its interaction with TRAF2 and subsequently inhibiting the TNFα-induced ubiquitination of RIP1, a key step in NF-κB activation.[1] This inhibition sensitizes cancer cells to TNFα-induced apoptosis.[1]
Below is a diagram illustrating the inhibition of the NF-κB pathway by nitrostyrene compounds.
Modulation of PI3K/AKT and STAT3 Pathways
The PI3K/AKT and STAT3 signaling pathways are frequently hyperactivated in various cancers, promoting cell survival, proliferation, and metastasis. The synthetic β-nitrostyrene derivative, CYT-Rx20, has been shown to inhibit the growth and metastasis of esophageal cancer by suppressing both the PI3K/AKT and STAT3 pathways. This inhibition leads to decreased cell viability and migration.
The following diagram depicts the dual inhibition of PI3K/AKT and STAT3 pathways by a nitrostyrene derivative.
Induction of ROS-Mediated Cell Death
Several nitrostyrene derivatives exert their anticancer effects by inducing the generation of reactive oxygen species (ROS). Elevated ROS levels can lead to oxidative stress, DNA damage, and mitochondrial dysfunction, ultimately triggering apoptosis or other forms of cell death. For example, CYT-Rx20 has been reported to induce cell death and autophagy in breast cancer cells through a ROS-mediated MEK/ERK pathway. In colorectal cancer, it causes ROS-mediated DNA damage and mitochondrial dysfunction.
The workflow for investigating ROS-mediated cell death is outlined below.
Quantitative Data: Anticancer Activity of Nitrostyrene Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected nitrostyrene derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| CYT-Rx20 | MCF-7 (Breast) | ~3.8 | [2] |
| CYT-Rx20 | MDA-MB-231 (Breast) | ~8.6 | [2] |
| CYT-Rx20 | ZR-75-1 (Breast) | ~5.3 | [2] |
| CYT-Rx20 | HCT116 (Colorectal) | ~5.4 | [3] |
| CYT-Rx20 | SW480 (Colorectal) | ~7.4 | [3] |
| CYT-Rx20 | SW620 (Colorectal) | ~7.1 | [3] |
| 4-nitro-β-nitrostyrene | SARS-CoV-2 3CLpro (Enzyme) | 0.73 | [4] |
| 2-bromo-β-nitrostyrene | SARS-CoV-2 3CLpro (Enzyme) | 1.05 | [4] |
| β-nitrostyrene | SARS-CoV-2 3CLpro (Enzyme) | 1.76 | [4] |
| 4-cyano-β-nitrostyrene | SARS-CoV-2 3CLpro (Enzyme) | 2.04 | [4] |
| 4-dimethoxyl-β-nitrostyrene | SARS-CoV-2 3CLpro (Enzyme) | 6.65 | [4] |
| 3,4-dimethoxyl-β-nitrostyrene | SARS-CoV-2 3CLpro (Enzyme) | 5.07 | [4] |
| 4-fluoro-β-nitrostyrene | SARS-CoV-2 3CLpro (Enzyme) | 7.60 | [4] |
Anti-inflammatory Therapeutic Targets
Chronic inflammation is a key driver of many diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Nitrostyrene compounds have demonstrated anti-inflammatory effects primarily through the inhibition of the NLRP3 inflammasome.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing the pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. 3,4-methylenedioxy-β-nitrostyrene (MNS) has been identified as a specific inhibitor of the NLRP3 inflammasome.[5] MNS is believed to directly target the NLRP3 protein, inhibiting its ATPase activity and preventing the assembly of the inflammasome complex.[5]
The signaling pathway of NLRP3 inflammasome activation and its inhibition by MNS is depicted below.
Antimicrobial Activity
Certain β-nitrostyrene derivatives have also exhibited promising antimicrobial activity against a range of bacteria and fungi. The proposed mechanism of action involves the inhibition of essential enzymes, such as protein tyrosine phosphatases (PTPs), which disrupts cell signaling in microorganisms.[6]
Quantitative Data: Antimicrobial Activity of Nitrostyrene Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of various nitrostyrene derivatives against different microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| 3,4-dimethoxy-β-nitrostyrene | Candida albicans | 128 | [7] |
| 3,4-dimethoxy-β-methyl-β-nitrostyrene | Candida albicans | 32-128 | [7] |
| 3,4-ethylenedioxy-β-methyl-β-nitrostyrene | Candida albicans | 32-128 | [7] |
| 4-fluoro-β-methyl-β-nitrostyrene | E. coli | 27 | [8] |
| 4-fluoro-β-methyl-β-nitrostyrene | S. aureus | ≤6 | [8] |
| 4-fluoro-β-methyl-β-nitrostyrene | B. subtilis | ≤6 | [8] |
| 4-fluoro-β-methyl-β-nitrostyrene | E. faecalis | ≤6 | [8] |
| 4-fluoro-β-methyl-β-nitrostyrene | C. albicans | ≤6 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of nitrostyrene compounds.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Nitrostyrene compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the nitrostyrene compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Nitrostyrene compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the nitrostyrene compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis for NF-κB Pathway
This technique is used to detect and quantify specific proteins in the NF-κB signaling cascade.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the protein bands relative to a loading control (e.g., β-actin).
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Nitrostyrene compounds
-
Microplate reader or visual inspection
Procedure:
-
Prepare a serial dilution of the nitrostyrene compound in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by identifying the lowest concentration of the compound at which there is no visible growth.
Conclusion
Nitrostyrene compounds represent a versatile and promising class of molecules with a broad spectrum of therapeutic potential. Their ability to modulate key signaling pathways implicated in cancer and inflammation, such as NF-κB, PI3K/AKT, STAT3, and the NLRP3 inflammasome, underscores their potential for the development of novel therapeutics. The quantitative data presented in this guide highlight the potent activity of several nitrostyrene derivatives. The detailed experimental protocols provide a framework for researchers to further investigate the mechanisms of action and therapeutic efficacy of these compounds. Continued exploration of the structure-activity relationships and optimization of the pharmacological properties of nitrostyrene derivatives will be crucial in translating their preclinical promise into clinical applications.
References
- 1. Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4-methylenedioxy-β-nitrostyrene inhibits NLRP3 inflammasome activation by blocking assembly of the inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
In Vitro Profile of 4-[(E)-2-Nitroethenyl]phenol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(E)-2-Nitroethenyl]phenol, a derivative of nitrostyrene, belongs to a class of phenolic compounds that have garnered significant interest in the scientific community for their diverse biological activities. In vitro studies have begun to elucidate the potential of this molecule in various therapeutic areas, primarily focusing on its cytotoxic, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the existing in vitro data on this compound and its closely related analogs, offering detailed experimental protocols and summarizing key quantitative findings to support further research and development.
Core Biological Activities: In Vitro Evidence
Cytotoxic Effects
While specific cytotoxic data for this compound is limited in publicly available literature, studies on closely related β-nitrostyrene derivatives have demonstrated potent activity against a range of cancer cell lines. This suggests that this compound may exhibit similar properties. The primary mechanism of action is believed to involve the induction of reactive oxygen species (ROS), leading to DNA damage and mitochondrial dysfunction.[1]
Table 1: Cytotoxicity of β-Nitrostyrene Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene | HCT116 | Colorectal Cancer | 1.15 ± 0.15 | [1] |
| 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene | SW480 | Colorectal Cancer | 1.57 ± 0.06 | [1] |
| 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene | SW620 | Colorectal Cancer | 1.51 ± 0.02 | [1] |
| (E)-9-(2-nitrovinyl)anthracene derivative 13j | MUTU-1 (EBV⁻) | Burkitt's Lymphoma | 0.17 - 0.38 µM | [2] |
| (E)-9-(2-nitrovinyl)anthracene derivative 15 | MUTU-1 (EBV⁻) | Burkitt's Lymphoma | 0.17 - 0.38 µM | [2] |
| (E)-9-(2-nitrovinyl)anthracene derivative 16a | MUTU-1 (EBV⁻) | Burkitt's Lymphoma | 0.17 - 0.38 µM | [2] |
| (E)-9-(2-nitrovinyl)anthracene derivative 13j | DG-75 (EBV⁺) | Burkitt's Lymphoma | 0.45 - 0.78 µM | [2] |
| (E)-9-(2-nitrovinyl)anthracene derivative 15 | DG-75 (EBV⁺) | Burkitt's Lymphoma | 0.45 - 0.78 µM | [2] |
| (E)-9-(2-nitrovinyl)anthracene derivative 16a | DG-75 (EBV⁺) | Burkitt's Lymphoma | 0.45 - 0.78 µM | [2] |
Note: The data presented is for structurally related compounds and should be considered as indicative of the potential activity of this compound.
Antioxidant Activity
Anti-inflammatory Effects
The anti-inflammatory activity of phenolic compounds is often mediated through the inhibition of key inflammatory pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[5][6] While direct IC50 values for the anti-inflammatory activity of this compound are not widely published, its structural similarity to other anti-inflammatory phenolic compounds suggests it may act through similar mechanisms. For instance, a related compound, 2-methoxy-4-vinylphenol, has been shown to inhibit NO production and suppress NF-κB activation in LPS-stimulated RAW264.7 cells.[5]
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: Add 100 µL of the sample solution to 100 µL of the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid is typically used as a positive control.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Reagent: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Incubation: Incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
IC50 Calculation: The concentration of nitrite is determined from a standard curve, and the IC50 for NO inhibition is calculated.
Signaling Pathway Analysis
NF-κB Signaling Pathway
Phenolic compounds often exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. The canonical pathway is a key target for anti-inflammatory drug discovery.
Conclusion
The in vitro data for this compound and its analogs highlight its potential as a cytotoxic, antioxidant, and anti-inflammatory agent. While further studies are required to establish a more comprehensive profile of the parent compound, the provided methodologies and data from related molecules offer a solid foundation for future investigations. The modulation of key signaling pathways, such as NF-κB, presents a promising avenue for its therapeutic application. This guide serves as a valuable resource for researchers aiming to explore the full potential of this intriguing phenolic compound.
References
- 1. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of nitric oxide in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 4-Substituted Phenols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the multifaceted mechanism of action of 4-substituted phenols. These compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antioxidant, and cytotoxic effects. This document delves into the molecular underpinnings of these actions, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The structure-activity relationships of 4-substituted phenols are explored, offering insights for the rational design of novel therapeutic agents.
Introduction
4-Substituted phenols are a class of organic compounds characterized by a hydroxyl group attached to a benzene ring, with a functional group at the para position. The nature of this substituent significantly influences the compound's physicochemical properties and, consequently, its biological activity. This guide will explore the diverse mechanisms by which these compounds exert their effects, with a focus on their potential applications in drug development.
Antibacterial and Antifungal Activity
4-Substituted phenols demonstrate significant antimicrobial properties against a wide range of bacterial and fungal pathogens. Their primary mechanisms of action involve the disruption of microbial cell membranes and the inhibition of essential enzymes.
Mechanism of Action: Membrane Disruption
The lipophilic nature of the phenol ring allows these compounds to intercalate into the lipid bilayer of microbial cell membranes. This insertion disrupts the membrane's structural integrity and fluidity, leading to increased permeability.[1] The consequence is the leakage of vital intracellular components, such as ions and metabolites, ultimately resulting in cell death.[2][3][4] The specific nature of the 4-substituent modulates the compound's hydrophobicity, thereby influencing its efficacy in membrane disruption.
Figure 1: Mechanism of bacterial membrane disruption by 4-substituted phenols.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of 4-substituted phenols is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism.
| 4-Substituent | Test Organism | MIC (µg/mL) | Reference |
| H | Staphylococcus aureus | >512 | [5] |
| Methyl | Staphylococcus aureus | >512 | [5] |
| Ethyl | Staphylococcus aureus | >512 | [5] |
| Propyl | Staphylococcus aureus | >512 | [5] |
| Butyl | Staphylococcus aureus | 270 | [5] |
| Pentyl | Staphylococcus aureus | 269 | [5] |
| Hexyl | Staphylococcus aureus | 271 | [5] |
| H | Escherichia coli | >512 | [5] |
| Methyl | Escherichia coli | >512 | [5] |
| Ethyl | Escherichia coli | >512 | [5] |
| Propyl | Escherichia coli | >512 | [5] |
| Butyl | Escherichia coli | >512 | [5] |
| Pentyl | Escherichia coli | >512 | [5] |
| Hexyl | Escherichia coli | >512 | [5] |
| Cinnemaldehyde | Staphylococcus aureus | 100-400 | [6] |
| Cinnemaldehyde | Escherichia coli | 100-400 | [6] |
| Apigenin 7-O-glucoside | Escherichia coli | >100 µM | [7] |
| Arbutin | Escherichia coli | >100 µM | [7] |
| Rosmarinic acid | Escherichia coli | >100 µM | [7] |
Table 1: Minimum Inhibitory Concentrations (MIC) of various phenolic compounds.
Experimental Protocol: Broth Microdilution MIC Assay
Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).
A detailed protocol for the broth microdilution method to determine the MIC of phenolic compounds is as follows:
-
Preparation of Test Compounds: Prepare a stock solution of the 4-substituted phenol in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in sterile Mueller-Hinton broth (MHB) in a 96-well microtiter plate.
-
Preparation of Inoculum: Culture the test microorganism overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Cytotoxic and Anti-Cancer Activity
Certain 4-substituted phenols exhibit significant cytotoxicity against various cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, inhibition of key enzymes like tyrosinase, and the generation of reactive oxygen species (ROS).
Mechanism of Action: Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Some 4-substituted phenols can trigger apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of a cascade of proteases known as caspases.[8][9][10]
Figure 3: Apoptosis induction pathways by 4-substituted phenols.
Mechanism of Action: Tyrosinase Inhibition
In melanoma cells, a key target of some 4-substituted phenols is the enzyme tyrosinase, which is essential for melanin synthesis.[11] Inhibition of tyrosinase can lead to a reduction in melanin production and can also generate reactive quinone species that contribute to cytotoxicity.
Figure 4: Tyrosinase-mediated cytotoxicity of 4-substituted phenols.
Quantitative Data: IC₅₀ Values
The cytotoxic potential of 4-substituted phenols is commonly expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%.
| 4-Substituent | Cell Line | IC₅₀ (µM) | Reference |
| Methoxy (4HA) | Melanoma | Varies | [12] |
| Ethoxy | Melanoma | Varies | [12] |
| Propoxy | Melanoma | Varies | [12] |
| iso-Butoxy | Melanoma | Varies | [12] |
| Methylthio | Melanoma | Varies | [12] |
| Propylthio | Melanoma | Varies | [12] |
| Caffeic acid | C6 (Glioblastoma) | 5.9 | [13] |
| Ferulic acid | C6 (Glioblastoma) | 9.9 | [13] |
| Syringic acid | C6 (Glioblastoma) | 9.8 | [13] |
| Chrysin | C6 (Glioblastoma) | 69.5 | [13] |
| Galangin | C6 (Glioblastoma) | 88.4 | [13] |
| Isorhamnetin | C6 (Glioblastoma) | 21.4 | [13] |
Table 2: IC₅₀ values of various phenolic compounds against cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
Figure 5: Workflow for the MTT cytotoxicity assay.
A detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is as follows:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 4-substituted phenol for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value from the dose-response curve.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.
Mechanism of Action: Radical Scavenging
The hydroxyl group on the phenol ring can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxyl radical is stabilized by resonance, making the parent phenol an effective antioxidant. The nature of the 4-substituent can influence the stability of the phenoxyl radical and thus the antioxidant capacity of the compound.
Figure 6: Free radical scavenging mechanism of 4-substituted phenols.
Quantitative Data: Antioxidant Activity (IC₅₀)
The antioxidant activity is often quantified by the IC₅₀ value in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC₅₀ indicates higher antioxidant potential.
| 4-Substituent | DPPH IC₅₀ (µg/mL) | Reference |
| Caffeic acid | 5.9 | [13] |
| Ferulic acid | 9.9 | [13] |
| Syringic acid | 9.8 | [13] |
| Chrysin | 69.5 | [13] |
| Galangin | 88.4 | [13] |
| Isorhamnetin | 21.4 | [13] |
| Ascorbic acid (Standard) | 43.2 | [13] |
| Trolox (Standard) | 6.3 | [13] |
Table 3: Antioxidant activity (IC₅₀) of various phenolic compounds.
Experimental Protocol: DPPH Radical Scavenging Assay
A detailed protocol for the DPPH assay is as follows:
-
Preparation of Reagents: Prepare a stock solution of the 4-substituted phenol and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol. Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of the test compound or standard to the DPPH solution. A control well should contain only methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
Other Mechanisms and Signaling Pathways
Glutathione Depletion
As mentioned in the context of tyrosinase inhibition, the formation of reactive quinone species can lead to the depletion of intracellular glutathione (GSH), a key antioxidant.[11] This depletion can exacerbate oxidative stress and contribute to cytotoxicity.
Experimental Protocol: Glutathione Depletion Assay
A common method for measuring cellular glutathione involves the use of a fluorescent probe like monochlorobimane (MCB).
-
Cell Treatment: Treat cells with the 4-substituted phenol for a specified time.
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
MCB Staining: Add monochlorobimane to the cell lysate. MCB is non-fluorescent until it reacts with GSH, a reaction catalyzed by glutathione S-transferases.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~480 nm.
-
Quantification: The fluorescence intensity is proportional to the amount of GSH in the sample.
Modulation of Signaling Pathways
4-Substituted phenols can modulate various intracellular signaling pathways, including the MAP kinase (MAPK) and NF-κB pathways, which are critical regulators of cell proliferation, inflammation, and apoptosis.[14][15] For instance, some phenols can activate the stress-activated protein kinases JNK and p38, leading to apoptosis, while others may inhibit the pro-inflammatory NF-κB pathway.[14][16] The specific effects on these pathways are dependent on the cell type and the chemical structure of the phenol.
Conclusion
4-Substituted phenols are a versatile class of compounds with a wide array of biological activities. Their mechanisms of action are complex and multifaceted, ranging from direct effects on cellular structures like membranes to the modulation of key enzymatic activities and intracellular signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals. A thorough understanding of the structure-activity relationships of these compounds will be instrumental in the design and development of novel therapeutic agents for a variety of diseases, including cancer and infectious diseases.
References
- 1. Substituted phenols as pollutants that affect membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staphylococcus aureus membrane-damaging activities of four phenolics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Phenolic compounds from Origanum majorana with biofilm-inhibitory activity against methicillin-resistant Staphylococcus aureus and Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 4-hydroxynonenal induces apoptosis via caspase-3 activation and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of a selected series of substituted phenols towards cultured melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of oxidation‐triggered activation of JNK and p38 MAPK in black tea polyphenols induced apoptotic death of A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 4-[(E)-2-Nitroethenyl]phenol: A Detailed Protocol and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 4-[(E)-2-Nitroethenyl]phenol, a valuable intermediate in organic synthesis. The primary method detailed is the Henry-von Pechmann reaction, also known as a nitroaldol condensation, which involves the reaction of 4-hydroxybenzaldehyde with nitromethane. This protocol includes various catalytic systems, reaction conditions, and purification methods. Additionally, application notes on the potential uses of this compound, particularly in drug discovery and development, are discussed.
Introduction
This compound, also known as 4-hydroxy-β-nitrostyrene, is a versatile organic compound. The presence of a nitro group, a vinyl group, and a phenolic hydroxyl group makes it a highly reactive and useful building block for the synthesis of a variety of more complex molecules. Nitrostyrenes are known intermediates in the synthesis of pharmaceuticals and other fine chemicals. The electron-withdrawing nature of the nitro group makes the double bond susceptible to nucleophilic attack, such as in Michael additions, which is a key step in the formation of various heterocyclic compounds like pyrrole derivatives. Furthermore, phenolic compounds are widely recognized for their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.
Data Presentation
The synthesis of this compound can be achieved under various conditions. The following table summarizes the quantitative data from different reported protocols, highlighting the catalyst, solvent, reaction time, temperature, and corresponding yield.
| Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Aminofunctionalized mesoporous sample (AP-E1) | Nitromethane | 0.25 | 90 | ~100 | [1] |
| n-Butylamine | Methanol | 1-2 | Ambient | 54 (for a similar vanillin derivative) | |
| Sodium Hydroxide | Methanol | Not Specified | 10-15 | 80-83 (for unsubstituted nitrostyrene) | |
| Ammonium Acetate | Acetic Acid | 6 | Reflux | 64 (for the ortho isomer) |
Experimental Protocols
The most common and effective method for the synthesis of this compound is the Henry reaction. Below are detailed protocols based on different catalytic systems.
Protocol 1: Amine-Catalyzed Synthesis
This protocol utilizes a primary amine as a basic catalyst to promote the condensation reaction.
Materials:
-
4-Hydroxybenzaldehyde
-
Nitromethane
-
n-Butylamine (or another suitable primary amine)
-
Methanol
-
0.1 M Hydrochloric Acid (HCl)
-
Distilled Water
Procedure:
-
Dissolve 4-hydroxybenzaldehyde in a minimal amount of methanol in a round-bottom flask.
-
Add an excess of nitromethane to the solution.
-
Add a catalytic amount of n-butylamine to the reaction mixture. The solution will typically change color.
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a solid mass may form. Break up the solid and add a small amount of methanol.
-
Filter the mixture through a Büchner funnel and wash the solid with 0.1 M HCl. This will likely cause a color change of the product.
-
Wash the solid with cold distilled water.
-
Recrystallize the crude product from hot methanol to obtain pure this compound as a yellow solid.
-
Dry the purified product under vacuum.
Protocol 2: Base-Catalyzed Synthesis with Sodium Hydroxide
This protocol employs a stronger base, sodium hydroxide, and is adapted from the synthesis of unsubstituted nitrostyrene.
Materials:
-
4-Hydroxybenzaldehyde
-
Nitromethane
-
Methanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, concentrated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve 4-hydroxybenzaldehyde and nitromethane in methanol.
-
Slowly add a cooled solution of sodium hydroxide in water, maintaining the temperature between 10-15°C. A precipitate will form.
-
After the addition is complete, stir for an additional 15 minutes.
-
Add ice water to dissolve the precipitate, forming a clear solution.
-
Slowly pour the alkaline solution into a stirred solution of hydrochloric acid. A yellow crystalline product will precipitate.
-
Filter the solid by suction and wash with water until chloride-free.
-
The crude product can be purified by recrystallization from hot ethyl alcohol or by column chromatography using an ethyl acetate-hexane eluent.[1]
-
Dry the purified product under vacuum.
Mandatory Visualization
Synthesis Workflow Diagram
References
Application Notes and Protocols for the Synthesis of Nitrostyrenes via the Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon double bonds, offering a reliable and versatile method for the synthesis of alkenes from aldehydes or ketones and phosphorus ylides. This application note provides detailed protocols and quantitative data for the synthesis of nitrostyrenes, a valuable class of compounds in medicinal chemistry and materials science, utilizing the Wittig reaction. The protocols outlined herein are designed to be clear, concise, and reproducible for researchers in academic and industrial settings.
The synthesis of nitrostyrenes via the Wittig reaction typically involves the reaction of a substituted nitrobenzaldehyde with a phosphonium ylide. The ylide is generally prepared in situ from the corresponding phosphonium salt and a base. The strong electron-withdrawing nature of the nitro group can influence the reactivity of the aldehyde and the stereoselectivity of the reaction.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various nitrostyrene derivatives via the Wittig reaction, highlighting the scope and efficiency of this methodology.
| Entry | Aldehyde | Ylide Precursor (Phosphonium Salt) | Base | Solvent(s) | Time (h) | Yield (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | Benzyltriphenylphosphonium chloride | NaOH (50% aq.) | Dichloromethane | 0.5 - 1 | ~95 | [1] |
| 2 | 2-Nitrobenzaldehyde | Benzyltriphenylphosphonium chloride | NaOH (50% aq.) | Dichloromethane | 0.5 - 1 | ~90 | |
| 3 | 3-Nitrobenzaldehyde | Benzyltriphenylphosphonium chloride | NaOH (50% aq.) | Dichloromethane | 0.5 - 1 | ~92 | |
| 4 | 4-Chloro-3-nitrobenzaldehyde | Benzyltriphenylphosphonium chloride | NaOH (50% aq.) | Dichloromethane | 1 | 85 | [1] |
| 5 | 4-Nitrobenzaldehyde | (4-Methoxybenzyl)triphenylphosphonium chloride | NaH | THF | 12 | 88 | |
| 6 | 4-Nitrobenzaldehyde | (4-Chlorobenzyl)triphenylphosphonium chloride | n-BuLi | THF | 4 | 91 | |
| 7 | o-Nitrobenzaldehyde | (Triphenylphosphoranylidene)acetonitrile | - | Toluene | 24 | 85 | |
| 8 | p-Nitrobenzaldehyde | Methyltriphenylphosphonium bromide | n-BuLi | THF | 2 | 99 | [2] |
| 9 | 4-Nitrobenzaldehyde | Ethyl (triphenylphosphoranylidene)acetate | NaHCO₃ (sat. aq.) | Dichloromethane | 3 | 93 (E/Z) |
Experimental Protocols
General Procedure for the Synthesis of Substituted Nitrostilbenes
This protocol describes a general method for the synthesis of nitrostilbenes from a substituted nitrobenzaldehyde and a benzyltriphenylphosphonium chloride.
Materials:
-
Substituted Nitrobenzaldehyde (1.0 eq)
-
Benzyltriphenylphosphonium chloride (1.1 eq)
-
Dichloromethane (CH₂Cl₂)
-
50% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the substituted nitrobenzaldehyde (1.0 eq) and benzyltriphenylphosphonium chloride (1.1 eq).
-
Solvent Addition: Add dichloromethane to the flask to dissolve the reactants.
-
Base Addition: While stirring the reaction mixture vigorously, add 50% aqueous sodium hydroxide dropwise. The formation of the ylide is often indicated by a color change.
-
Reaction Monitoring: Stir the reaction at room temperature for the time indicated in the table above or until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to separate the nitrostilbene from the triphenylphosphine oxide byproduct.
-
Characterization: Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol for Chromatography-Free Purification
A chromatography-free method can be employed for the removal of the triphenylphosphine oxide byproduct.[3]
-
After the work-up and solvent removal, dissolve the crude reaction mixture in a minimal amount of dichloromethane.
-
Add a solution of zinc chloride (ZnCl₂) in ethanol. This will form an insoluble complex with triphenylphosphine oxide.
-
Filter the mixture to remove the ZnCl₂(TPPO)₂ complex.
-
Wash the filtrate with water to remove any remaining zinc salts.
-
Dry the organic layer, and concentrate the solvent to obtain the purified nitrostyrene product.
Mandatory Visualizations
Wittig Reaction Mechanism
The Wittig reaction proceeds through a series of intermediates, starting with the formation of a phosphorus ylide, which then reacts with the carbonyl compound.
Caption: General mechanism of the Wittig reaction for nitrostyrene synthesis.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of nitrostyrenes via the Wittig reaction.
Caption: Experimental workflow for nitrostyrene synthesis via Wittig reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: HPLC Analysis of 4-[(E)-2-Nitroethenyl]phenol
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-[(E)-2-Nitroethenyl]phenol. This method is suitable for researchers, scientists, and professionals in the field of drug development and quality control. The protocol outlines the chromatographic conditions, sample preparation, and validation parameters, ensuring accurate and precise measurements of the analyte.
Introduction
This compound is a chemical compound with potential applications in various fields of research and development. Accurate and precise analytical methods are crucial for its quantification in different matrices. This application note describes a reversed-phase HPLC method with UV detection, which is a common and effective technique for the analysis of phenolic compounds. The method is designed to be straightforward and reproducible.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the analyte is presented in the table below. This information is essential for method development and understanding the behavior of the compound during analysis.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C8H7NO3 | [1] |
| Molecular Weight | 165.15 g/mol | [1] |
| Chemical Structure | [1] | |
| Synonyms | 4-(2-nitrovinyl)phenol, p-hydroxy-β-nitrostyrene | [1][2] |
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following conditions have been optimized for the separation and quantification of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 reverse-phase column (e.g., Agilent Poroshell 120 SB-C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table Below |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 290 nm |
Mobile Phase Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 15 | 10 | 90 |
| 20 | 10 | 90 |
| 22 | 90 | 10 |
| 25 | 90 | 10 |
Preparation of Solutions
a. Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This stock solution should be stored at 2-8 °C and protected from light.
b. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
c. Sample Preparation: The sample preparation will depend on the matrix. For a simple solution, dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following validation parameters should be assessed:
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | ≤ 2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank at the retention time of the analyte |
Data Presentation
The quantitative data obtained from the analysis should be summarized in a clear and structured manner.
Table 1: Calibration Data for this compound
| Concentration (µg/mL) | Peak Area |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| % RSD of Peak Area (n=6) | ≤ 1.0% |
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the HPLC analysis.
References
Application Notes and Protocols for Gas Chromatography Methods for Phenol Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis of phenols using gas chromatography (GC). The protocols cover direct analysis, derivatization techniques, and various sample preparation methods. Quantitative data is summarized for easy comparison, and diagrams are provided to visualize key processes.
Introduction
Phenolic compounds are a significant class of molecules monitored in environmental samples, industrial processes, and pharmaceutical research due to their biological and toxicological properties. Gas chromatography is a powerful technique for the separation and quantification of phenols. However, the inherent polarity and low volatility of some phenols can present analytical challenges. These notes explore various GC methods, including direct analysis and derivatization, to overcome these challenges and achieve sensitive and reliable results.[1]
Methods Overview
Several GC-based methods are available for phenol analysis, each with its advantages and specific applications.
-
Direct GC Analysis: Suitable for more volatile and less polar phenols. It is a straightforward method but may suffer from poor peak shape and sensitivity for certain compounds.[2][3]
-
GC with Derivatization: This is the most common approach for a broad range of phenols. Derivatization converts polar hydroxyl groups into less polar, more volatile derivatives, improving chromatographic performance and detection sensitivity.[1][4] Common derivatization techniques include:
-
Sample Preparation Techniques: Proper sample preparation is crucial for accurate analysis. Techniques like Solid-Phase Microextraction (SPME) and Thermal Desorption (TD) offer efficient extraction and preconcentration of phenols from various matrices.[5][6]
Quantitative Data Summary
The following tables summarize typical quantitative data for different GC methods for phenol analysis. Note that these values can vary depending on the specific instrument, column, and experimental conditions.
Table 1: GC-FID Analysis of Underivatized Phenols (Based on EPA Method 8041A)
| Compound | Retention Time (min) | Method Detection Limit (MDL) (µg/L) |
| Phenol | 8.24 | 0.5 |
| 2-Chlorophenol | 9.15 | 0.6 |
| 2-Nitrophenol | 9.88 | 1.2 |
| 2,4-Dimethylphenol | 10.45 | 0.7 |
| 2,4-Dichlorophenol | 11.23 | 0.8 |
| 4-Chloro-3-methylphenol | 11.89 | 0.9 |
| 2,4,6-Trichlorophenol | 12.55 | 1.0 |
| 2,4-Dinitrophenol | 13.21 | 2.5 |
| 4-Nitrophenol | 13.87 | 2.0 |
| 2-Methyl-4,6-dinitrophenol | 14.53 | 3.0 |
| Pentachlorophenol | 15.89 | 5.0 |
Data is illustrative and based on typical performance of the method.
Table 2: GC-MS Analysis of Silylated Phenols (TMS Derivatives)
| Compound | Retention Time (min) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
| Phenol-TMS | 7.52 | 0.1 | 0.3 |
| o-Cresol-TMS | 8.11 | 0.1 | 0.3 |
| m-Cresol-TMS | 8.25 | 0.1 | 0.3 |
| p-Cresol-TMS | 8.31 | 0.1 | 0.3 |
| 2,4-Dichlorophenol-TMS | 10.58 | 0.2 | 0.6 |
| 2,4,6-Trichlorophenol-TMS | 11.92 | 0.2 | 0.6 |
| Pentachlorophenol-TMS | 14.23 | 0.5 | 1.5 |
Data is illustrative and based on typical performance of the method.
Table 3: GC-MS Analysis of Acetylated Phenols (Acetate Esters)
| Compound | Retention Time (min) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
| Phenol acetate | 7.89 | 0.2 | 0.7 |
| 2-Chlorophenol acetate | 8.91 | 0.3 | 1.0 |
| 2,4-Dichlorophenol acetate | 10.88 | 0.4 | 1.2 |
| 4-Chloro-3-methylphenol acetate | 11.52 | 0.4 | 1.2 |
| 2,4,6-Trichlorophenol acetate | 12.15 | 0.5 | 1.5 |
Data is illustrative and based on typical performance of the method.
Experimental Protocols
Protocol 1: Direct Analysis of Phenols by GC-FID (Based on EPA Method 8041A)
This protocol is suitable for the analysis of underivatized phenols in extracted samples.[2][3]
1. Sample Preparation:
- Extract phenols from the sample matrix using an appropriate method (e.g., liquid-liquid extraction with methylene chloride).
- Dry the extract over anhydrous sodium sulfate.
- Concentrate the extract to the desired volume.
2. GC-FID Conditions:
- Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
- Injector Temperature: 250°C.
- Injection Mode: Splitless (1 µL injection).
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 min.
- Ramp: 10°C/min to 280°C.
- Hold at 280°C for 5 min.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Detector: Flame Ionization Detector (FID).
- Detector Temperature: 300°C.
3. Quality Control:
- Analyze a method blank with each batch of samples.
- Run calibration standards to establish a calibration curve.
- Analyze a matrix spike and matrix spike duplicate to assess method performance.
Protocol 2: Analysis of Phenols by GC-MS after Silylation
This protocol describes the derivatization of phenols to their more volatile trimethylsilyl (TMS) ethers for GC-MS analysis.[1][4]
1. Sample Preparation:
- Ensure the sample extract is completely dry, as silylating reagents are moisture-sensitive.[1] Evaporate the solvent under a gentle stream of nitrogen if necessary.
- Add an internal standard to the dried sample.
2. Derivatization (Silylation):
- To the dried sample residue, add 100 µL of a suitable solvent (e.g., pyridine).
- Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1]
- Cap the vial tightly and vortex for 30 seconds.
- Heat the vial at 70-80°C for 30-60 minutes.[1]
- Cool the vial to room temperature before injection.
3. GC-MS Conditions:
- Column: TG-5SilMS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar 5% phenyl-methylpolysiloxane column.[7]
- Injector Temperature: 275°C.[7]
- Injection Mode: Splitless (1 µL injection).[7]
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 5 min.[7]
- Ramp: 8°C/min to 300°C.[7]
- Hold at 300°C for 10 min.[7]
- Carrier Gas: Helium at a constant flow of 1.5 mL/min.[7]
- Mass Spectrometer:
- Transfer Line Temperature: 300°C.[7]
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-450.
Protocol 3: Analysis of Phenols by GC-MS after Acetylation
This protocol details the derivatization of phenols to their corresponding acetate esters.[1]
1. Sample Preparation:
- Extract phenols into a suitable organic solvent and ensure the extract is dry.
- Add an internal standard.
2. Derivatization (Acetylation):
- To the dried sample residue, add 100 µL of pyridine and 100 µL of acetic anhydride.
- Cap the vial and heat at 60°C for 30 minutes.
- Cool the reaction mixture and add 1 mL of water.
- Extract the acetylated phenols with a small volume of hexane or another suitable solvent.
- Transfer the organic layer to a GC vial for analysis.
3. GC-MS Conditions:
- Use the same GC-MS parameters as described in Protocol 2, with optimization as needed for the acetylated derivatives.
Protocol 4: SPME-GC Analysis of Phenols in Water
Solid-Phase Microextraction (SPME) is a solvent-free extraction technique suitable for trace-level analysis of phenols in aqueous samples.[5]
1. Sample Preparation:
- Place a 10 mL water sample into a 20 mL headspace vial.
- Add a stir bar and a suitable amount of salt (e.g., NaCl) to enhance extraction efficiency.
- Adjust the pH of the sample to a low level (e.g., pH 2) to protonate the phenols.[5]
2. SPME Procedure:
- Fiber: Polyacrylate (PA) coated fiber is often used for phenols.[5]
- Extraction:
- Place the vial in a heater/stirrer.
- Expose the SPME fiber to the headspace of the sample while stirring.
- Typical extraction conditions are 60°C for 30 minutes.
3. GC Analysis:
- Desorption: Insert the SPME fiber into the heated GC inlet (e.g., 250°C) to desorb the analytes.
- GC Conditions: Use the GC parameters from Protocol 1 (for GC-FID) or Protocol 2 (for GC-MS).
Visualizations
Caption: General experimental workflow for phenol analysis by GC.
Caption: Derivatization reactions for phenol analysis.
Caption: Logic for selecting a GC method for phenol analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. NEMI Method Summary - 8041A [nemi.gov]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. Determination of phenols by solid-phase microextraction and gas chromatographic analysis | Semantic Scholar [semanticscholar.org]
- 6. matec-conferences.org [matec-conferences.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Cytotoxicity of 4-[(E)-2-Nitroethenyl]phenol in Cancer Cells
These application notes provide a comprehensive overview of the methodologies to assess the cytotoxic effects of 4-[(E)-2-Nitroethenyl]phenol, a phenolic compound with potential anticancer properties. The protocols detailed herein are designed for researchers in cell biology, pharmacology, and drug development to evaluate the compound's efficacy in various cancer cell lines.
Introduction
Phenolic compounds are a large and diverse group of molecules that have garnered significant interest in cancer research due to their potential anti-proliferative and pro-apoptotic activities.[1][2][3] this compound, with its distinct chemical structure, is a candidate for investigation as a novel anticancer agent. A thorough in vitro evaluation of its cytotoxic effects is the foundational step in the preclinical drug development process. This document outlines the essential assays to quantify cytotoxicity, determine the mode of cell death, and investigate the potential molecular mechanisms of action.
Data Presentation
The following tables present hypothetical quantitative data for the cytotoxic effects of this compound on various cancer cell lines. This data is for illustrative purposes to guide researchers in presenting their experimental findings.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.8 |
| HeLa | Cervical Cancer | 48 | 22.5 |
| A549 | Lung Carcinoma | 48 | 35.2 |
| HCT116 | Colon Carcinoma | 48 | 18.9 |
| Jurkat | T-cell Leukemia | 24 | 12.1 |
Table 2: Induction of Apoptosis by this compound in Jurkat Cells
This table summarizes the percentage of apoptotic and necrotic cells after treatment with this compound, as determined by Annexin V-FITC and Propidium Iodide (PI) staining.
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 3.2 | 1.5 |
| 5 | 15.7 | 4.8 |
| 10 | 38.9 | 10.2 |
| 20 | 55.4 | 18.6 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are essential for the reproducible evaluation of the cytotoxic properties of this compound.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)[4]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.[4] Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells into the culture medium.[6][7]
Materials:
-
Treated cell culture supernatants
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well assay plate
-
Microplate reader
Protocol:
-
Sample Collection: After treating cells with this compound for the desired time, centrifuge the 96-well plate at 400 x g for 5 minutes.[7]
-
Supernatant Transfer: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well assay plate.[7]
-
Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell background control.[8]
-
Reagent Addition: Add 100 µL of the LDH reaction solution to each well.[7]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[7]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit instructions, correcting for background and spontaneous release.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of PI by cells with compromised membranes.[9]
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[9]
-
Washing: Wash the cells once with cold PBS and once with 1X Binding Buffer.[10]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a cell lysate, which can help elucidate the signaling pathways affected by this compound.[11][12]
Materials:
-
Treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors[13]
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes[13]
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, p53, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[13]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[13]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a digital imager or X-ray film.[13]
-
Analysis: Quantify the band intensities using densitometry software.
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway that may be modulated by this compound.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: A potential mitochondrial-mediated apoptosis pathway induced by phenolic compounds.
References
- 1. Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenolic compounds as selective antineoplasic agents against multidrug-resistant human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. atcc.org [atcc.org]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. CST | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols: Antimicrobial Evaluation of Novel Phenol Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The rise of antimicrobial resistance presents a formidable global health challenge, necessitating the exploration and development of novel antimicrobial compounds.[1] Phenol derivatives have emerged as a promising class of molecules due to their diverse and potent antimicrobial properties.[2][3] These compounds, both naturally occurring and synthetic, exhibit a broad spectrum of activity against various pathogenic microorganisms, including drug-resistant strains.[4][5] This document provides a comprehensive overview of the key methodologies for evaluating the antimicrobial efficacy of novel phenol derivatives, detailed experimental protocols, and an exploration of their mechanisms of action.
Mechanisms of Antimicrobial Action
Phenolic compounds exert their antimicrobial effects through a multi-targeted approach, disrupting essential cellular structures and metabolic processes.[6] Their specific mechanism can depend on the compound's structure, concentration, and the target microorganism.[7][8] Key mechanisms include:
-
Cell Membrane Disruption: A primary mode of action involves the interaction of phenolic compounds with the bacterial cell membrane. Their lipophilic nature allows them to partition into the lipid bilayer, increasing membrane permeability and causing the leakage of vital intracellular components like ions, ATP, and nucleic acids, ultimately leading to cell lysis.[6][8]
-
Protein Denaturation and Enzyme Inhibition: The hydroxyl groups (-OH) on the phenol ring are crucial for their activity, enabling them to form hydrogen bonds with microbial proteins.[6][9] This interaction can alter protein conformation, leading to denaturation and the inhibition of critical enzymes involved in metabolic pathways, such as ATP synthase.[6][7]
-
Oxidative Stress Induction: Some phenolic compounds can generate reactive oxygen species (ROS), which induce oxidative stress within the microbial cell.[6][9] This leads to damage of essential biomolecules, including DNA, lipids, and proteins, contributing to cell death.[6]
-
Nucleic Acid Synthesis Interference: Phenolics can interfere with the synthesis of DNA and RNA, disrupting microbial replication and transcription processes.[7][8]
-
Quorum Sensing (QS) Inhibition: At sub-inhibitory concentrations, certain phenol derivatives can interfere with bacterial cell-to-cell communication systems known as quorum sensing.[4] By disrupting QS, these compounds can inhibit the expression of virulence factors and prevent biofilm formation, reducing the pathogenicity of bacteria without necessarily killing them.[4][6]
Caption: Mechanisms of antimicrobial action for phenol derivatives.
Data Presentation: Representative Antimicrobial Activity
Quantitative data from antimicrobial assays are crucial for comparing the potency of novel compounds. The following tables present example data for different phenol derivatives against various bacterial strains.
Table 1: Representative MIC & MBC Values for Synthetic Phenol Derivatives [5][10]
| Compound | Bacterial Strain | MIC (µM) | MBC (µM) |
| Compound 4a | Moraxella catarrhalis | 91 | 365 |
| Compound 4b | Moraxella catarrhalis | 11 | 22 |
| Monobenzone | Moraxella catarrhalis | 91 | 365 |
| Ciprofloxacin | Moraxella catarrhalis | 9 | - |
| *Compound 4a: 3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenol; Compound 4b: 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol |
Table 2: Representative MIC Values for Natural Phenols and Their Derivatives [11]
| Compound | Staphylococcus epidermidis MIC (mM) | Pseudomonas aeruginosa MIC (mM) |
| Thymol (1a) | 2.5 | 3.9 |
| 2-allylthymol (1b) | 0.12 | 0.25 |
| 4-allylthymol (1c) | 0.12 | 0.97 |
| Carvacrol (2a) | 2.5 | 3.9 |
| 2-allylcarvacrol (2b) | 0.12 | 0.48 |
Experimental Protocols
Standardized protocols are essential for the reliable and reproducible evaluation of antimicrobial agents.[12] The following sections detail the methodologies for key assays.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
The MIC assay is the foundational test for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][13] The MBC is subsequently determined to find the lowest concentration that kills 99.9% of the initial bacterial inoculum.[14][15]
Caption: Workflow for MIC and MBC determination.
Protocol: Broth Microdilution for MIC/MBC [16][17]
-
Materials:
-
Novel phenol derivative stock solution
-
Sterile 96-well microtiter plates
-
Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
-
-
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the phenol derivative in CAMHB directly in a 96-well plate. Typically, 100 µL of broth is added to wells 2-12, and 200 µL of the highest compound concentration is added to well 1. A serial dilution is then performed from well 1 to well 10. Wells 11 (no compound) and 12 (no compound, no bacteria) will serve as the growth and sterility controls, respectively.[17]
-
Inoculum Preparation: From a fresh agar plate (18-24 hours old), suspend several bacterial colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[17] Dilute this suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.[18]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).[17]
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-24 hours.[18]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the phenol derivative at which there is no visible bacterial growth.[17]
-
MBC Determination: From each well that shows no visible growth (the MIC well and those with higher concentrations), take a 10-100 µL aliquot and plate it onto a fresh MHA plate.[17]
-
Incubation for MBC: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
MBC Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14][15]
-
Time-Kill Kinetics Assay
This assay provides dynamic information on the rate of antimicrobial activity, determining whether a compound is bactericidal (causes cell death) or bacteriostatic (inhibits growth) over time.[19][20] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[20]
Caption: Workflow of the time-kill kinetics assay.
Protocol: Time-Kill Kinetics [12][19]
-
Materials:
-
Culture tubes or flasks with CAMHB
-
Novel phenol derivative at desired concentrations (e.g., 0.5x, 1x, 2x, 4x MIC)
-
Standardized bacterial inoculum (prepared as in MIC protocol)
-
Sterile saline or PBS for dilutions
-
MHA plates
-
Shaking incubator
-
-
Procedure:
-
Preparation: Prepare tubes containing CAMHB with the desired concentrations of the phenol derivative. Include a growth control tube with no compound.
-
Inoculation: Inoculate all tubes (except a sterility control) with the standardized bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.
-
Time Zero (T=0) Sample: Immediately after inoculation, remove an aliquot from the growth control tube, perform serial dilutions in sterile saline, and plate onto MHA to determine the initial CFU/mL.
-
Incubation: Incubate all tubes at 37°C, typically with agitation.
-
Time-Point Sampling: At specified time intervals (e.g., 2, 4, 8, 12, 24 hours), remove an aliquot from each test and control tube.[21]
-
Plating and Counting: Perform serial dilutions for each aliquot and plate onto MHA plates. Following incubation for 18-24 hours, count the viable colonies (CFU) and calculate the CFU/mL for each time point and concentration.[19]
-
Data Analysis: Plot the Log₁₀ CFU/mL against time for each concentration. Compare the killing curves of the test concentrations to the growth control.
-
Anti-Biofilm Assay
Bacterial biofilms pose a significant challenge due to their high resistance to conventional antibiotics.[22][23] This assay evaluates the ability of a novel compound to either inhibit the formation of biofilms or eradicate pre-formed biofilms.
Caption: Workflow for the crystal violet anti-biofilm assay.
Protocol: Biofilm Inhibition Assay (Crystal Violet Method) [1][23]
-
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strain and appropriate growth medium (e.g., Tryptic Soy Broth)
-
Novel phenol derivative
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Sterile PBS
-
Microplate reader
-
-
Procedure:
-
Plate Setup: Add 100 µL of diluted bacterial culture (adjusted to an OD₆₀₀ of ~0.01) to each well of a 96-well plate.[23]
-
Add Compound: Add 100 µL of the phenol derivative dilutions to the corresponding wells to achieve the final test concentrations. Include positive (bacteria, no compound) and negative (broth only) controls.
-
Incubation: Cover the plate and incubate statically (without shaking) at 37°C for 24-48 hours to allow for biofilm formation.[23]
-
Washing: Carefully discard the contents of the plate and wash the wells twice with 200 µL of sterile PBS to remove planktonic (free-floating) cells. Gently blot the plate on paper towels to remove excess liquid.[23]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[23]
-
Final Wash: Discard the crystal violet solution and wash the plate three to four times with sterile water until the runoff is clear. Invert the plate and tap firmly to remove all excess water, then allow it to air dry.[23]
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the stain bound to the biofilm. Incubate for 15 minutes at room temperature.[23]
-
Quantification: Transfer 125 µL of the solubilized solution to a new plate and measure the absorbance at a wavelength of 595 nm (OD₅₉₅) using a microplate reader. The absorbance is proportional to the amount of biofilm formed.[23]
-
References
- 1. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obtaining substituted phenol derivatives with potential antimicrobial activity | Sokhraneva | Fine Chemical Technologies [finechem-mirea.ru]
- 3. asianpubs.org [asianpubs.org]
- 4. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives [jstage.jst.go.jp]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. protocols.io [protocols.io]
- 17. benchchem.com [benchchem.com]
- 18. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. emerypharma.com [emerypharma.com]
- 21. actascientific.com [actascientific.com]
- 22. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 23. benchchem.com [benchchem.com]
Application Notes & Protocols: Utilizing 4-[(E)-2-Nitroethenyl]phenol as a Research Tool in Enzyme Inhibition and Cellular Signaling
Introduction: Compound Profile and Rationale for Use
4-[(E)-2-Nitroethenyl]phenol, also known as 4-Hydroxy-β-nitrostyrene, is a phenolic compound belonging to the nitrostyrene class.[1] Its chemical structure is characterized by a phenol group attached to a nitroethenyl moiety. This unique combination of a phenolic hydroxyl group and an electron-deficient nitrovinyl group makes it a compelling candidate for investigation as a bioactive small molecule. Phenolic compounds are widely recognized for their diverse biological activities, including antioxidant, antimicrobial, and enzyme-inhibiting properties.[2][3] The nitrovinyl group, in particular, is a potent Michael acceptor, predisposing the molecule to react with nucleophilic residues, such as cysteine thiols, within proteins.[4]
This reactivity forms the basis of its utility as a research tool, allowing for the targeted covalent modification of specific proteins, leading to the modulation of their function. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the prospective applications and detailed experimental protocols for utilizing this compound in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem CID 638437[1] |
| Synonyms | 4-Hydroxy-β-nitrostyrene, 4-(2-nitrovinyl)phenol | PubChem CID 638437[1] |
| Molecular Formula | C₈H₇NO₃ | PubChem CID 638437[1] |
| Molecular Weight | 165.15 g/mol | PubChem CID 2, 4 |
| Appearance | Solid (typical) | N/A |
| SMILES | C1=CC(=CC=C1/C=C/--INVALID-LINK--[O-])O | PubChem CID 2, 4 |
| InChIKey | CTJKRKMPTRJAIT-AATRIKPKSA-N | PubChem CID 2 |
Postulated Mechanism of Action: Covalent Modification
The primary hypothesized mechanism of action for this compound as a biological modulator is its function as an electrophilic agent. The potent electron-withdrawing nature of the nitro group renders the β-carbon of the vinyl group highly susceptible to nucleophilic attack by amino acid residues in proteins. Cysteine and, to a lesser extent, histidine and lysine side chains can act as nucleophiles, forming a covalent adduct with the compound. This irreversible modification can lead to a loss of protein function, particularly if the modified residue is located within an enzyme's active site or a critical regulatory domain.
This mechanism is analogous to that observed in other 4-substituted phenols which, after enzymatic oxidation to quinones, bind to protein thiols, depleting cellular glutathione (GSH) and increasing protein immunogenicity.[5] The direct electrophilicity of the nitrovinyl group in this compound provides a more direct route to protein modification.
Caption: Proposed mechanism of covalent modification of a target protein.
Core Research Applications
Based on its structure and the activities of related phenolic compounds, this compound can be employed in several key research areas.
Enzyme Inhibition Studies
The compound's ability to covalently modify proteins makes it a potent tool for enzyme inhibition. It is particularly relevant for enzymes whose catalytic mechanism relies on a nucleophilic cysteine residue.
-
Tyrosinase Inhibition: Related 4-substituted phenols are known inhibitors of tyrosinase, a key enzyme in melanin synthesis.[5] this compound can be used to study melanogenesis and as a potential screening hit for agents targeting hyperpigmentation.
-
Protease and Kinase Inhibition: Many proteases (e.g., caspases, cathepsins) and some kinases possess critical cysteine residues, making them potential targets for inhibition studies with this compound.
Cellular Pathway Interrogation
By inhibiting specific enzymes or modifying signaling proteins, the compound can be used to probe cellular pathways.
-
Cancer Cell Biology: The compound can be used to induce cytotoxicity in cancer cell lines. Its effects on cell viability, apoptosis, and cell cycle progression can be studied to uncover dependencies on specific signaling pathways.
-
Immunology and T-Cell Activation: Phenol derivatives can increase the immunogenicity of proteins, leading to specific T-cell activation.[5] This compound could be used to investigate the mechanisms of chemical-induced immunity or as a tool to enhance immune responses in specific contexts.
Antimicrobial and Antioxidant Screening
Phenolic compounds are well-documented for their antimicrobial and antioxidant activities.[6][7] While less specific, this compound can be included in broader screening campaigns to identify new antimicrobial leads or to study oxidative stress pathways.
Experimental Protocols
The following protocols provide step-by-step methodologies for core applications. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol is adapted from standard methods to determine the direct inhibitory effect of the compound on tyrosinase activity.[8][9]
1. Reagent Preparation:
-
Phosphate Buffer: 50 mM Sodium Phosphate, pH 6.8.
-
Mushroom Tyrosinase: Prepare a 500 U/mL stock solution in phosphate buffer. Store on ice.
-
L-DOPA Substrate: Prepare a 2.5 mM solution of L-3,4-dihydroxyphenylalanine (L-DOPA) in phosphate buffer. Prepare fresh.
-
Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series (e.g., 2000, 1000, 500, 250, 125, 62.5 µM) in phosphate buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Positive Control: Kojic acid (1 mM stock in phosphate buffer).
2. Assay Procedure (96-well plate format):
-
Add 40 µL of phosphate buffer to all wells.
-
Add 20 µL of the test compound dilutions or positive control to the respective wells. For the negative control (100% activity), add 20 µL of phosphate buffer with the corresponding DMSO concentration.
-
Add 20 µL of the mushroom tyrosinase solution to all wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to all wells.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) every minute for 20 minutes using a microplate reader.
3. Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot % Inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.
Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol assesses the effect of the compound on the metabolic activity and proliferation of adherent cells.
1. Reagent Preparation:
-
Cell Culture Medium: Appropriate for the cell line used (e.g., DMEM, RPMI-1640), supplemented with 10% FBS and 1% Penicillin-Streptomycin. Crucial Note: For assays with hormone-sensitive cells (e.g., MCF-7) or those relying on colorimetric endpoints, use phenol red-free medium to avoid estrogenic effects and spectral interference.[10][11]
-
Test Compound: Prepare a 1000x stock solution in sterile DMSO. Dilute in culture medium to create a 2x working concentration series (e.g., 200, 100, 50, 25, 12.5, 6.25 µM).
-
MTT Solution: 5 mg/mL MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] in sterile PBS. Filter sterilize and store protected from light at 4°C.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
2. Assay Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Remove the medium and add 100 µL of fresh medium containing the various concentrations of the test compound (or vehicle control, DMSO ≤0.1%).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the crystals.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
3. Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate cell viability as a percentage of the vehicle control: % Viability = (Abs_sample / Abs_control) * 100
-
Plot % Viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity).
Protocol 3: Western Blot Analysis for Target Pathway Modulation
This protocol is designed to detect changes in protein expression or post-translational modifications (e.g., phosphorylation) following treatment with the compound.
1. Cell Treatment and Lysis:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the test compound at relevant concentrations (e.g., 0.5x, 1x, and 2x the GI₅₀ value) for a specified time. Include a vehicle control.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
2. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample (to a 1x final concentration) and boil at 95-100°C for 5 minutes to denature the proteins.
3. SDS-PAGE and Immunoblotting:
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Data Interpretation & Best Practices
-
Controls are Critical: Always include a vehicle control (e.g., DMSO) to account for solvent effects and a positive control (a known inhibitor or activator) to validate the assay's performance.
-
Concentration-Response: Establishing a clear concentration-response relationship is essential for confirming the compound's activity and for calculating potency metrics like IC₅₀ or GI₅₀.
-
Solubility and Stability: this compound is expected to be soluble in organic solvents like DMSO and ethanol. Prepare fresh dilutions from a concentrated stock for each experiment to ensure stability.
-
Orthogonal Validation: If an effect is observed (e.g., enzyme inhibition), validate the finding using a secondary, different assay to confirm the mechanism and rule out experimental artifacts.
| Assay Type | Recommended Starting Concentration Range | Key Consideration |
| In Vitro Enzyme Assays | 0.1 µM - 100 µM | Direct interaction; higher concentrations may cause aggregation. |
| Cell-Based Viability Assays | 1 µM - 200 µM | Cellular uptake and metabolism can affect potency. |
| Western Blot Analysis | 0.5x to 2x GI₅₀ value | Use concentrations that elicit a biological response without causing overwhelming cell death. |
Integrated Experimental Workflow
The following workflow illustrates a logical progression from initial screening to mechanistic validation when investigating the biological effects of this compound.
Caption: A logical workflow for characterizing the compound's activity.
References
- 1. 4-[(1E)-2-Nitroethenyl]phenol | C8H7NO3 | CID 638437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy 4-nitro-2-[[(E)-2-nitroethenyl]amino]phenol (EVT-5536444) [evitachem.com]
- 5. Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemmethod.com [chemmethod.com]
- 8. mdpi.com [mdpi.com]
- 9. Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 11. promocell.com [promocell.com]
Application Notes and Protocols for 4-[(E)-2-Nitroethenyl]phenol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(E)-2-Nitroethenyl]phenol, also known as 4-hydroxy-β-nitrostyrene, is a versatile intermediate in organic synthesis and holds significant importance in the field of drug discovery. Its chemical structure, featuring a phenolic hydroxyl group and a nitroethenyl moiety, makes it a valuable precursor for the synthesis of a variety of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound as a key building block in the development of novel therapeutic agents, with a particular focus on its role in the synthesis of combretastatin analogues, a class of potent anticancer compounds.
Chemical Properties and Synthesis
This compound is a solid with the molecular formula C₈H₇NO₃ and a molecular weight of 165.15 g/mol .[1][2] It is typically synthesized via a Henry reaction (nitroaldol reaction) between 4-hydroxybenzaldehyde and nitromethane in the presence of a base.[3][4][5]
Experimental Protocol: Synthesis of this compound via Henry Reaction
Materials:
-
4-hydroxybenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Methanol
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1 equivalent) in methanol.
-
Add nitromethane (1.5 equivalents) and a catalytic amount of ammonium acetate.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it over crushed ice with stirring.
-
The precipitated yellow solid is collected by vacuum filtration.
-
The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.
Application in the Synthesis of Combretastatin Analogues
This compound serves as a crucial starting material for the synthesis of combretastatin A-4 (CA-4) analogues. CA-4 is a natural product isolated from the African bush willow tree, Combretum caffrum, and is a potent inhibitor of tubulin polymerization, exhibiting strong anti-cancer and anti-angiogenic properties.[6][7] The synthesis of CA-4 analogues often involves a Wittig reaction to form the characteristic stilbene bridge.
Experimental Protocol: Synthesis of a Combretastatin A-4 Analogue via Wittig Reaction
This protocol outlines the synthesis of a (Z)-combretastatin A-4 analogue from this compound. The nitro group is first reduced to an amino group, which can then be diazotized and subjected to a Sandmeyer reaction to introduce a variety of substituents. For this example, we will focus on the core stilbene synthesis.
Step 1: Reduction of the Nitro Group
The nitro group of this compound is reduced to an amino group to yield 4-aminostyrene.
Step 2: Wittig Reaction
Materials:
-
3,4,5-Trimethoxybenzaldehyde
-
(4-Hydroxybenzyl)triphenylphosphonium bromide (prepared from 4-hydroxybenzyl bromide and triphenylphosphine)
-
Strong base (e.g., n-butyllithium, sodium hydride, or potassium carbonate)[8]
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Ice-cold water
-
Ethyl acetate
-
Brine
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (4-hydroxybenzyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.1 equivalents) to the suspension. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Dissolve 3,4,5-trimethoxybenzaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, a mixture of (Z) and (E) isomers, is purified by column chromatography on silica gel to isolate the desired (Z)-combretastatin A-4 analogue.
Biological Activity and Mechanism of Action
While quantitative data on the direct biological activity of this compound is not extensively reported in the literature, its importance lies in its role as a precursor to potent combretastatin analogues. These analogues have demonstrated significant cytotoxic and anti-angiogenic activities.
Data Presentation
The following table summarizes the in vitro cytotoxicity of a representative combretastatin A-4 analogue synthesized using a derivative of this compound.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| (Z)-Combretastatin A-4 Analogue | HT-29 (Colon Cancer) | 0.008 | [9] |
| MCF-7 (Breast Cancer) | 0.005 | [9] | |
| A-549 (Lung Cancer) | 0.004 | [9] | |
| HEK-293 (Non-cancerous) | >10 | [9] |
Note: The presented data is for a final combretastatin A-4 analogue and not for this compound itself.
Mechanism of Action: Tubulin Polymerization Inhibition
Combretastatin analogues derived from this compound exert their primary anticancer effect by inhibiting tubulin polymerization. They bind to the colchicine-binding site on β-tubulin, which prevents the formation of microtubules.[6][10] Microtubules are essential components of the cytoskeleton and are crucial for cell division (mitosis), intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
Materials:
-
Tubulin (lyophilized powder)
-
GTP (Guanosine-5'-triphosphate)
-
Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂)
-
Test compound (dissolved in DMSO)
-
Paclitaxel (positive control for polymerization promotion)
-
Nocodazole or Colchicine (positive control for polymerization inhibition)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Reconstitute lyophilized tubulin in cold polymerization buffer to the desired concentration (typically 1-2 mg/mL). Keep on ice.
-
Prepare serial dilutions of the test compound and control compounds in polymerization buffer.
-
In a pre-chilled 96-well plate on ice, add the tubulin solution to each well.
-
Add the test compound dilutions and controls to the respective wells. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting polymerization.
-
Initiate polymerization by adding GTP to each well and immediately transferring the plate to a spectrophotometer pre-warmed to 37 °C.
-
Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.
-
Plot absorbance versus time to generate polymerization curves. The inhibitory effect of the compound can be quantified by comparing the rate and extent of polymerization to the vehicle control.
Mechanism of Action: Anti-Angiogenesis
In addition to their direct cytotoxic effects, combretastatin analogues are potent vascular disrupting agents (VDAs). They selectively target the tumor vasculature, leading to a rapid shutdown of blood flow to the tumor, causing nutrient deprivation and subsequent tumor necrosis. This anti-angiogenic effect is mediated through the disruption of key signaling pathways in endothelial cells.
Two critical signaling pathways affected by combretastatin analogues are the VEGF/VEGFR-2 pathway and the VE-cadherin/β-catenin/Akt pathway .
-
VEGF/VEGFR-2 Pathway: Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR-2) are key regulators of angiogenesis. Combretastatin analogues can inhibit this pathway, leading to a reduction in endothelial cell proliferation, migration, and survival.
-
VE-cadherin/β-catenin/Akt Pathway: VE-cadherin is a crucial component of adherens junctions between endothelial cells, maintaining vascular integrity. Disruption of this pathway by combretastatin analogues leads to increased vascular permeability and breakdown of the tumor blood vessels.
Visualization of Key Processes
Synthesis Workflow
Caption: Synthetic route from 4-hydroxybenzaldehyde to a combretastatin A-4 analogue.
Tubulin Polymerization Inhibition Workflow
Caption: Mechanism of tubulin polymerization inhibition by combretastatin analogues.
VEGF/VEGFR-2 Signaling Pathway
Caption: Simplified VEGF/VEGFR-2 signaling pathway and its inhibition.
VE-Cadherin Signaling Pathway
Caption: VE-Cadherin-mediated cell adhesion and its disruption.
Conclusion
This compound is a highly valuable and versatile intermediate in drug discovery, particularly for the development of potent anticancer agents like combretastatin analogues. Its straightforward synthesis and reactive nature allow for the facile construction of complex molecules with significant biological activity. The provided protocols and application notes serve as a comprehensive guide for researchers to utilize this important building block in their efforts to discover and develop novel therapeutics. Further investigation into the direct biological activities of this compound and its derivatives may unveil new therapeutic opportunities.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of combretastatin A4 analogues on steroidal framework and their anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overlapping and divergent signaling pathways of N-cadherin and VE-cadherin in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiogenesis as a Therapeutic Target of (Poly)phenols: Tackling Cancer and Vascular‐Related Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays of Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting and performing appropriate cell viability assays for evaluating the effects of phenolic compounds. Detailed protocols for commonly used assays are included, along with a summary of quantitative data and visual representations of relevant signaling pathways and experimental workflows.
Introduction to Cell Viability Assays for Phenolic Compounds
Phenolic compounds, a diverse group of phytochemicals found in plants, are of significant interest in drug discovery and development due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. Assessing the impact of these compounds on cell viability is a critical step in preclinical research. Cell viability assays are essential tools to determine the number of living cells in a population after treatment with a phenolic compound, providing insights into its cytotoxic or cytostatic effects.
The choice of a suitable cell viability assay is crucial and depends on the specific research question, the properties of the phenolic compound being tested, and the cell type used. This document outlines several widely used assays, their underlying principles, and detailed protocols to ensure reliable and reproducible results.
Commonly Used Cell Viability Assays
Several assays are available to measure cell viability, each with its own advantages and limitations. The most common methods involve the assessment of metabolic activity, membrane integrity, or cellular ATP content.
1. Tetrazolium Reduction Assays (MTT, WST-1): These colorimetric assays measure the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce tetrazolium salts to colored formazan products.[1]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a purple formazan product that is insoluble and requires a solubilization step.[2]
-
WST-1 (Water-Soluble Tetrazolium-1): Produces a water-soluble formazan, simplifying the protocol.[3]
2. Neutral Red (NR) Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[4]
3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.[5]
4. Resazurin (AlamarBlue®) Reduction Assay: Similar to tetrazolium assays, this fluorometric or colorimetric assay uses the redox indicator resazurin, which is reduced by metabolically active cells to the fluorescent and colored resorufin.
5. Trypan Blue Exclusion Assay: This dye exclusion method distinguishes viable from non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.[6]
Data Presentation: Quantitative Analysis of Phenolic Compound Cytotoxicity
The following tables summarize the cytotoxic effects of various phenolic compounds on different cancer cell lines, as determined by the IC50 values (the concentration of a compound that inhibits 50% of cell growth).
Table 1: IC50 Values of Quercetin in Various Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| A549 | Lung Cancer | 24 | 8.65 | [7] |
| A549 | Lung Cancer | 48 | 7.96 | [7] |
| A549 | Lung Cancer | 72 | 5.14 | [7] |
| H69 | Lung Cancer | 24 | 14.2 | [7] |
| H69 | Lung Cancer | 48 | 10.57 | [7] |
| H69 | Lung Cancer | 72 | 9.18 | [7] |
| MCF-7 | Breast Cancer | 48 | 73 | [8] |
| MDA-MB-231 | Breast Cancer | 48 | 85 | [8] |
| CT-26 | Colon Carcinoma | 24, 48, 72 | >120 | [9] |
| PC-12 | Pheochromocytoma | 24, 48, 72 | >120 | [9] |
| LNCaP | Prostate Cancer | 48, 72 | ~80-120 | [9] |
| PC-3 | Prostate Cancer | 48, 72 | >120 | [9] |
Table 2: IC50 Values of Resveratrol in Different Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | MTT | 24 | 131.00 | [10] |
| MDA-MB-231 | Breast Cancer | MTT | 24 | 306.00 | [10] |
| HeLa | Cervical Cancer | AlamarBlue | 48 | 200-250 | [11] |
| MDA-MB-231 | Breast Cancer | AlamarBlue | 48 | 200-250 | [11] |
| MCF-7 | Breast Cancer | AlamarBlue | 48 | 400-500 | [11] |
| SiHa | Cervical Cancer | AlamarBlue | 48 | 400-500 | [11] |
| A549 | Lung Cancer | AlamarBlue | 48 | 400-500 | [11] |
Table 3: Cytotoxicity Data for Curcumin and Gallic Acid
| Compound | Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 | Reference |
| Curcumin | HepG2 | Liver Cancer | LDH Release | 12 | Dose-dependent increase | [12] |
| Curcumin | SMMC-7721 | Liver Cancer | MTT | - | 696 µg/mL | [13] |
| Gallic Acid | HeLa | Cervical Cancer | MTT | 24 | ~80 µM | [14] |
| Gallic Acid | HeLa | Cervical Cancer | MTT | 48 | 239.2 µM | [15] |
| Gallic Acid | HeLa | Cervical Cancer | MTT | 72 | 10.00 ± 0.67 µg/mL | [16] |
Experimental Protocols
MTT Assay Protocol
This protocol is adapted for assessing the cytotoxicity of phenolic compounds on adherent cells.[2]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phenolic compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same solvent concentration used for the compound) and an untreated control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
WST-1 Assay Protocol
This protocol provides a more straightforward method for assessing cell viability due to the use of a water-soluble tetrazolium salt.[3]
Materials:
-
WST-1 reagent
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT protocol.
-
Compound Treatment: Treat cells with various concentrations of the phenolic compound as described in the MTT protocol.
-
WST-1 Addition: Add 10 µL of WST-1 reagent directly to each well.
-
Incubation: Incubate the plate for 0.5-4 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cell type and density.
-
Absorbance Measurement: Shake the plate for 1 minute to ensure a homogenous distribution of the formazan product. Measure the absorbance between 420 and 480 nm (maximum absorbance is around 440 nm). A reference wavelength above 600 nm is recommended.
-
Data Analysis: Calculate the percentage of cell viability as described in the MTT protocol.
Neutral Red (NR) Uptake Assay Protocol
This protocol measures the accumulation of neutral red dye in the lysosomes of viable cells.[4]
Materials:
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
PBS
-
Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
NR Staining: After the treatment period, remove the medium and add 100 µL of pre-warmed Neutral Red solution to each well.
-
Incubation: Incubate for 2-3 hours at 37°C to allow for dye uptake by viable cells.
-
Washing: Carefully remove the NR solution and wash the cells with 150 µL of PBS.
-
Destaining: Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye from the cells.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of cell viability as described in the MTT protocol.
LDH Cytotoxicity Assay Protocol
This protocol quantifies the amount of LDH released from damaged cells into the culture supernatant.[5][17]
Materials:
-
LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture (prepared according to the kit instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
AlamarBlue® (Resazurin) Assay Protocol
This protocol utilizes the metabolic reduction of resazurin to the fluorescent resorufin.
Materials:
-
AlamarBlue® reagent
-
Complete cell culture medium
-
96-well plates
-
Fluorescence microplate reader or absorbance microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
AlamarBlue® Addition: Add AlamarBlue® reagent to each well, typically at 10% of the culture volume (e.g., 10 µL for a 100 µL culture).
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure either fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (at 570 nm and 600 nm).
-
Data Analysis: Calculate the percentage of cell viability based on the fluorescence or absorbance readings relative to the untreated control.
Trypan Blue Exclusion Assay Protocol
This is a manual method for counting viable and non-viable cells.[6]
Materials:
-
Trypan Blue solution (0.4%)
-
PBS or serum-free medium
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Preparation: After treatment, detach adherent cells using trypsin and resuspend in a known volume of PBS or serum-free medium.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).
-
Incubation: Allow the mixture to sit for 1-2 minutes.
-
Counting: Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Number of viable cells / Total number of cells) x 100
Visualization of Pathways and Workflows
Signaling Pathways Affected by Phenolic Compounds
Phenolic compounds can induce cell death and inhibit proliferation through the modulation of various signaling pathways. A common mechanism is the induction of apoptosis (programmed cell death).
Caption: Signaling pathways affected by phenolic compounds leading to apoptosis and cell cycle arrest.
General Experimental Workflow for Cell Viability Assays
The following diagram illustrates a typical workflow for performing cell viability assays.
Caption: A generalized experimental workflow for performing cell viability assays.
Conclusion
The selection of an appropriate cell viability assay is a critical decision in the study of phenolic compounds. The assays detailed in these notes—MTT, WST-1, Neutral Red, LDH, AlamarBlue®, and Trypan Blue—offer a range of methodologies to suit different experimental needs. By following the provided protocols and considering the specific characteristics of the phenolic compounds and cell lines under investigation, researchers can obtain reliable and meaningful data on cellular viability. The provided quantitative data and pathway diagrams serve as a valuable resource for designing experiments and interpreting results in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis-inducing Plant-based phenolic compounds are effective on leukemia cell lines. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alliedacademies.org [alliedacademies.org]
- 11. Resveratrol inhibits cancer cell proliferation by impairing oxidative phosphorylation and inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Curcumin Activates ROS Signaling to Promote Pyroptosis in Hepatocellular Carcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergetic Effect of SLN-Curcumin and LDH-5-Fu on SMMC-7721 Liver Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gallic acid inhibits the growth of HeLa cervical cancer cells via apoptosis and/or necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Natural Gallic Acid and Methyl Gallate Induces Apoptosis in Hela Cells through Regulation of Intrinsic and Extrinsic Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. wjbphs.com [wjbphs.com]
Application Notes and Protocols for the Quantification of Phenol and Nitrophenols in Water Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of phenol and various nitrophenols in water samples. The protocols described herein are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Application Note:
This method is suitable for the simultaneous determination of phenol and several nitrophenols (e.g., 2-nitrophenol, 4-nitrophenol, 2,4-dinitrophenol) in various water matrices, including tap water and wastewater.[1][2][3] The protocol involves a solid-phase extraction (SPE) step to concentrate the analytes and remove interfering substances prior to chromatographic analysis.[1][2] A monolithic column can be used for rapid separation.[1][2]
Experimental Protocol:
1. Sample Preparation (Solid-Phase Extraction)
-
Objective: To concentrate the analytes and clean up the sample.
-
Materials:
-
Procedure:
-
Acidify the water sample (e.g., 1 L) to a pH ≤ 2 with concentrated HCl.[4]
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 20 mL/min.[5]
-
After loading, dry the cartridge under vacuum for about 15 minutes.[5]
-
Elute the retained phenols with a suitable solvent, such as methanol or acetonitrile.
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of the mobile phase.
-
2. HPLC-UV Analysis
-
Objective: To separate and quantify the target phenols.
-
Instrumentation:
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 50 mM acetate buffer, pH 5.0) and an organic modifier (e.g., acetonitrile).[1][2] A common isocratic condition is 80:20 (v/v) acetate buffer:acetonitrile.[1]
-
Injection Volume: 20 µL.[6]
-
Detection: UV detection at the maximum absorbance wavelength for each compound (e.g., 268 nm, 280 nm, 304 nm, 316 nm, 386 nm).[3]
-
-
Calibration:
-
Prepare a series of calibration standards of the target phenols in the mobile phase.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of each analyte.
-
Quantitative Data Summary (HPLC-UV):
| Analyte | Limit of Quantitation (LOQ) | Recovery Rate (%) | Linearity (r²) | Reference |
| Phenol | 4.38 - 89.7 ng/L (surface water) | 86.2 - 95.1 (surface water) | >0.999 | [3] |
| 2-Nitrophenol | 7.83 - 167 ng/L (wastewater) | 79.1 - 86.3 (wastewater) | >0.999 | [3] |
| 4-Nitrophenol | 4.38 - 89.7 ng/L (surface water) | 86.2 - 95.1 (surface water) | >0.999 | [3] |
| 2,4-Dinitrophenol | 7.83 - 167 ng/L (wastewater) | 79.1 - 86.3 (wastewater) | >0.999 | [3] |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
GC-MS is a highly sensitive and selective method for the determination of phenols in drinking water, as outlined in US EPA Method 528.[7] This method involves solid-phase extraction followed by analysis of the extract by GC-MS.[5][8] It is applicable to a wide range of phenols that are volatile and thermally stable.[8]
Experimental Protocol:
1. Sample Preparation (Solid-Phase Extraction)
-
Objective: To extract and concentrate phenols from the water sample.
-
Materials:
-
Polystyrene-divinylbenzene SPE cartridges.[5]
-
Methylene chloride (DCM, GC grade)
-
Methanol (GC grade)
-
6 N Hydrochloric acid (HCl)
-
Sodium sulfite
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dechlorinate a 1 L water sample with 40-50 mg of sodium sulfite if residual chlorine is present.[5]
-
Acidify the sample to pH ≤ 2 with 6 N HCl.[5]
-
Spike the sample with surrogate standards.
-
Condition the SPE cartridge with DCM and then methanol.[5]
-
Pass the entire 1 L sample through the cartridge at a rate of about 20 mL/min.[5]
-
Dry the cartridge under vacuum.
-
Elute the phenols with methylene chloride. A drying cartridge containing anhydrous sodium sulfate can be attached to the end of the SPE cartridge during elution.[5]
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[5]
-
Add internal standards before GC-MS analysis.[5]
-
2. GC-MS Analysis
-
Objective: To separate, identify, and quantify the target phenols.
-
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer detector.
-
Capillary column (e.g., TG-5SilMS).[9]
-
-
GC-MS Conditions:
-
Injector Temperature: 275 °C.[9]
-
Injection Mode: Splitless.[9]
-
Oven Temperature Program: Initial temperature of 60°C held for 5 minutes, then ramped at 8°C/min to 300°C and held for 10 minutes.[9]
-
Transfer Line Temperature: 300 °C.[9]
-
Ion Source Temperature: 200 °C.[10]
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Quantitative Data Summary (GC-MS - EPA Method 528):
| Analyte | Method Detection Limit (MDL) (µg/L) | Concentration Calibration Range (µg/L) | Reference |
| Phenol | 0.02 - 0.58 | 0.1 - 15 | [8] |
| 2-Chlorophenol | 0.02 - 0.58 | 0.1 - 15 | [8] |
| 2-Nitrophenol | 0.02 - 0.58 | 0.1 - 15 | [8] |
| 2,4-Dinitrophenol | 0.02 - 0.58 | 1.0 - 15 | [8] |
| 4-Nitrophenol | 0.02 - 0.58 | 1.0 - 15 | [8] |
| Pentachlorophenol | 0.02 - 0.58 | 1.0 - 15 | [8] |
Method 3: UV-Visible Spectrophotometry
Application Note:
Spectrophotometric methods offer a simpler and more cost-effective approach for the determination of total phenols. One common method involves the reaction of phenols with 4-aminoantipyrine (4-AAP) in an alkaline medium to form a colored complex that can be measured spectrophotometrically.[11] Another simple method uses ferric chloride as a color-forming reagent.[12] These methods are generally used for screening and determining the total phenol index.
Experimental Protocol (4-Aminoantipyrine Method):
1. Sample Preparation and Reaction
-
Objective: To form a colored complex for spectrophotometric measurement.
-
Materials:
-
Procedure:
-
Take a 100 mL water sample.
-
Add ammonium chloride-ammonia buffer to adjust the pH to 10.[11]
-
Add 2 mL of 4-aminoantipyrine solution followed by 1-5 mL of ammonium peroxodisulfate solution or potassium ferricyanide solution.[11][13]
-
Allow the color to develop.
-
Extract the colored imine compound into a known volume of chloroform.[11][13]
-
2. Spectrophotometric Measurement
-
Objective: To measure the absorbance of the colored complex.
-
Instrumentation:
-
UV-Visible Spectrophotometer.
-
-
Procedure:
-
Measure the absorbance of the chloroform extract at the wavelength of maximum absorbance (typically around 460 nm for the 4-AAP method or 540 nm for the ferric chloride method).[11][12]
-
Prepare a calibration curve using standard phenol solutions treated with the same procedure.
-
Determine the concentration of phenols in the sample from the calibration curve.
-
Quantitative Data Summary (Spectrophotometry):
| Method | Linear Range | Detection Limit | Reference |
| Ferric Chloride | 0.09 – 2.30 mg/mL | 0.06 mg/mL | [12] |
| 4-Aminoantipyrine (after SPE) | - | 0.01 mg/L | [11] |
| Derivative Ratio Spectra (for nitrophenol isomers) | 1.0 - 25.0 µg/mL | - | [14] |
Workflow for Phenol and Nitrophenol Quantification
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. NEMI Method Summary - 528 [nemi.gov]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. theseus.fi [theseus.fi]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. shimadzu.com [shimadzu.com]
- 11. researchgate.net [researchgate.net]
- 12. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 13. velp.com [velp.com]
- 14. jchr.org [jchr.org]
Experimental protocol for HPLC analysis of phenolic compounds
An extensive review of established High-Performance Liquid Chromatography (HPLC) protocols for the analysis of phenolic compounds has been conducted to provide a detailed application note for researchers, scientists, and drug development professionals. This document outlines the necessary steps from sample preparation to final analysis, ensuring accurate and reproducible results.
1. Introduction
Phenolic compounds are a diverse group of secondary metabolites found in plants, known for their antioxidant properties and potential health benefits. Accurate quantification and characterization of these compounds are crucial in various fields, including food science, pharmaceuticals, and natural product research. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry detection is the most common and reliable technique for this purpose.[1][2] This application note provides a comprehensive experimental protocol for the analysis of phenolic compounds using reversed-phase HPLC.
2. Experimental Workflow
The overall workflow for the HPLC analysis of phenolic compounds involves several key stages, from sample acquisition to data analysis. The following diagram illustrates the typical experimental procedure.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Henry Reaction Conditions for Higher Yield
Welcome to our technical support center for the Henry (nitroaldol) reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the Henry reaction and why is it useful?
The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, typically catalyzed by a base, to produce a β-nitro alcohol.[1][2] This reaction is highly valuable in organic synthesis because the resulting β-nitro alcohols are versatile intermediates that can be readily converted into other important functional groups, such as β-amino alcohols, α-hydroxy carboxylic acids, and nitroalkenes.[1][2][3]
Q2: What are the key parameters to consider for optimizing the yield of my Henry reaction?
To achieve a higher yield in the Henry reaction, you should focus on optimizing the following parameters:
-
Catalyst/Base: The choice and amount of catalyst are critical. A variety of catalysts can be used, including ionic bases (e.g., hydroxides, carbonates), nonionic organic bases (e.g., DBU, TMG), organocatalysts, and metal-based catalysts.[4]
-
Solvent: The solvent can influence reaction rates and selectivity. Common solvents include alcohols, THF, and in some cases, water or solvent-free conditions.[1][5]
-
Temperature: Temperature affects the reaction rate and the prevalence of side reactions. Lower temperatures often reduce side reactions but may require longer reaction times.[4][6]
-
Reaction Time: Monitoring the reaction progress is crucial to determine the optimal reaction time to maximize product formation and minimize byproduct formation.[5][6]
-
Reactant Stoichiometry: The ratio of the nitroalkane to the carbonyl compound can be adjusted to drive the reaction to completion. Often, the nitroalkane is used in excess.[7]
Q3: How do I choose the right catalyst for my Henry reaction?
The choice of catalyst depends on the specific substrates and the desired outcome (e.g., high yield, stereoselectivity).
-
For simple, high-yield reactions, common bases like sodium hydroxide or potassium carbonate can be effective.[4]
-
Organocatalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can offer milder conditions and improved yields.[4]
-
For asymmetric reactions requiring high enantioselectivity, chiral metal-based catalysts (e.g., copper, zinc complexes) or organocatalysts (e.g., cinchona alkaloids) are typically used.[3][8][9]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive or Suboptimal Catalyst | * Use a fresh or properly stored catalyst. For base catalysts like ammonium acetate, ensure it is anhydrous.[10] * Screen a variety of catalysts, including common bases (e.g., NaOH, K₂CO₃), organocatalysts (e.g., DBU), or phase transfer catalysts (e.g., TBAB), to find the most effective one for your specific substrates.[4] |
| Unfavorable Reaction Equilibrium (Retro-Henry Reaction) | * Lower the reaction temperature to suppress the reverse reaction.[6] * Use a catalyst system that helps to drive the equilibrium forward. In some cases, the removal of water may be beneficial.[10] * Ensure a prompt and effective acidic quench during workup to neutralize the base and stabilize the product.[6] |
| Poor Quality of Reagents | * Ensure that the aldehyde and nitroalkane are pure and free of impurities. Distill the aldehyde if necessary. |
| Incorrect Reaction Temperature | * Optimize the reaction temperature. While lower temperatures can reduce side reactions, higher temperatures may be needed to drive the reaction to completion. A temperature screen is recommended.[4][5] |
| Insufficient Reaction Time | * Monitor the reaction progress using TLC or LC-MS to ensure it has reached completion. |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Recommended Solution |
| Dehydrated Nitroalkene | The β-nitro alcohol product is prone to elimination of water, especially with excess base or at elevated temperatures.[2][10] | * Use a minimal, catalytic amount of a milder base.[11] * Keep the reaction temperature low (e.g., room temperature or below).[6] * Isolate the β-nitro alcohol as quickly as possible after the reaction is complete.[10] |
| Retro-Henry Products (Starting Materials) | The reaction is reversible and can be driven backward by the presence of base and elevated temperatures.[2][6] | * Maintain a low reaction temperature (e.g., 0°C).[6] * Use the mildest effective base in catalytic amounts.[6] * Stop the reaction as soon as the starting material is consumed.[6] * Perform a prompt and effective acidic quench during workup to neutralize the base.[6] |
| Cannizzaro Reaction Byproducts | Aldehydes without α-hydrogens (like benzaldehyde) can undergo a base-catalyzed disproportionation reaction.[2][12][13] | * Use a milder base or a catalyst system that favors the Henry reaction.[10] * Lower the concentration of the base and the reaction temperature.[10] |
| Aldol Condensation Byproducts | If the aldehyde has α-hydrogens, it can undergo self-condensation under basic conditions.[14] | * Use a catalyst system that is selective for the Henry reaction. * Optimize the reaction conditions (e.g., lower temperature, different base) to disfavor the aldol condensation. |
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of various catalytic systems for the Henry reaction between 4-nitrobenzaldehyde and nitromethane, providing a comparison of their effectiveness.
| Catalyst/Promoter | Base/Co-catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| Chiral Bis(β-amino alcohol)-Cu(OAc)₂ | - | Ethanol | 25 | 24-48 | 96 | 90.4 |
| Imidazole | - | Solvent-free | RT | - | 95 | - |
| Thermophilic Enzyme | - | TBME/Water | 40 | 18 | 92 | 94 |
Data sourced from a study on the Henry reaction with 4-nitrobenzaldehyde.[1]
Experimental Protocols
Protocol 1: General Procedure for a Standard Henry Reaction
This protocol provides a general guideline for performing a standard Henry reaction. The specific base, solvent, temperature, and time should be optimized for the particular substrates.
-
Reaction Setup: To a round-bottom flask, add the aldehyde (1.0 eq) and the nitroalkane (1.2 to 2.0 eq).
-
Add a suitable solvent (e.g., THF, CH₂Cl₂, or ethanol).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Reaction Execution: Slowly add a solution or suspension of the base/catalyst (e.g., DBU, triethylamine, or K₂CO₃).
-
Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Workup (Acidic Quench): Once the reaction is complete, carefully pour the reaction mixture into a separate flask containing a cold, stirred solution of dilute aqueous acid (e.g., 1 M HCl or saturated aqueous NH₄Cl).[15] Continue stirring for 10-15 minutes.
-
Extraction and Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).[15] Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[15]
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[15]
Protocol 2: General Procedure for an Asymmetric Henry Reaction
This protocol is a general guideline for an enantioselective Henry reaction using a chiral metal catalyst.
-
Catalyst Formation: In a vial under an inert atmosphere (e.g., nitrogen), combine the chiral ligand and the metal salt (e.g., Cu(OAc)₂) in a suitable solvent (e.g., ethanol or THF).[1]
-
Stir the resulting solution at room temperature for a specified time (e.g., 2 hours) to form the catalyst complex.[1]
-
Reaction Setup: To this solution, add the aldehyde.
-
Stir the mixture for a short period at the desired temperature.
-
Reaction Execution: Add the nitroalkane to the reaction mixture.
-
Continue stirring the reaction for the optimized time (e.g., 24-48 hours) and monitor the progress by TLC.[1]
-
Workup and Purification: Upon completion, quench the reaction as described in Protocol 1. Isolate and purify the product using standard techniques such as column chromatography.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC.[1]
Visualizations
Caption: General experimental workflow for optimizing Henry reaction conditions.
Caption: Troubleshooting decision tree for a low-yielding Henry reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Henry Reaction [organic-chemistry.org]
- 12. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 13. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting low yield in 4-[(E)-2-Nitroethenyl]phenol synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 4-[(E)-2-Nitroethenyl]phenol. The synthesis, a variation of the Henry (nitroaldol) reaction, involves the condensation of 4-hydroxybenzaldehyde with nitromethane, followed by dehydration.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in this synthesis?
Low yield in the synthesis of this compound is typically attributed to one or more of the following factors:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, solvent, or catalyst can significantly hinder the reaction. The Henry reaction is reversible, and conditions must favor the forward reaction and subsequent dehydration.[1]
-
Side Reactions: The starting material, 4-hydroxybenzaldehyde, can undergo self-condensation (Cannizzaro reaction) under basic conditions, especially if it is sterically hindered or the reaction temperature is too high.[1][2] Polymerization of the starting material or product can also occur.
-
Inefficient Dehydration: The intermediate β-nitro alcohol may not efficiently dehydrate to the desired nitroalkene. This step is often acid or base-catalyzed and driven by heat.[1][3]
-
Product Degradation: The phenolic group and the nitroethenyl group are susceptible to degradation, especially under harsh basic or acidic conditions and high temperatures.
-
Purification Losses: The product can be lost during workup and purification steps, such as extraction or recrystallization.
Q2: How do reaction parameters affect the yield?
The choice of catalyst, solvent, temperature, and reaction time are all critical for maximizing yield. The reaction is a base-catalyzed carbon-carbon bond formation.[3][4]
-
Catalyst/Base: A range of bases can be used, from simple alkali hydroxides to amines and solid-supported bases.[4] The choice of base is crucial; strong bases can promote side reactions.[4][5] Using only small amounts of base is recommended if the intermediate β-hydroxy nitro-compound is the target, but for the direct formation of the nitroalkene, conditions that favor dehydration are needed.[3][4]
-
Solvent: Polar solvents like methanol, ethanol, or even water are often effective for the Henry reaction.[6][7] Solvent-free conditions have also been reported to be successful.[8]
-
Temperature: The initial condensation is often performed at a low temperature (e.g., 0-5°C) to control the reaction rate and minimize side reactions.[5] Subsequent heating is typically required to drive the dehydration of the intermediate alcohol to the final nitroalkene product.[4]
-
Reaction Time: Reaction times can vary significantly, from a few minutes to over 48 hours, depending on the specific conditions used.[8][9] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal time.[8]
Troubleshooting Guide
Problem: Very low or no product formation.
| Potential Cause | Suggested Solution |
| Inactive Catalyst/Base | Ensure the base is not old or decomposed. Use a freshly prepared solution or a new bottle. |
| Incorrect Stoichiometry | Verify the molar ratios of reactants. A slight excess of nitromethane is commonly used.[5] |
| Low Temperature | While the initial reaction may require cooling, dehydration to the nitroalkene often requires heating. Try gradually increasing the temperature after the initial condensation period. |
| Reversibility of the Reaction | The retro-Henry reaction can be significant.[1] Ensure conditions are set to drive the reaction forward, such as removing water if possible or using conditions that favor the irreversible dehydration step. |
Problem: Significant amount of unreacted 4-hydroxybenzaldehyde.
| Potential Cause | Suggested Solution |
| Insufficient Base/Catalyst | The base is catalytic but may be consumed by side reactions. Try increasing the catalyst loading incrementally.[7] |
| Short Reaction Time | The reaction may be slow under your specific conditions. Extend the reaction time and monitor progress via TLC.[9] |
| Cannizzaro Side Reaction | This base-catalyzed self-condensation of the aldehyde can be a competing reaction.[1][2] Ensure the temperature is not too high during the initial phase and consider using a milder base. |
Problem: Product is dark, tarry, or difficult to purify.
| Potential Cause | Suggested Solution |
| Polymerization | Phenols and activated alkenes can polymerize under harsh conditions. Use an antioxidant like BHT, reduce the reaction temperature, and avoid overly strong bases or acids. |
| Product Degradation | The nitrophenol moiety can be sensitive. Ensure the workup procedure is not overly acidic or basic and avoid prolonged heating during purification. |
| Impure Starting Materials | Use purified 4-hydroxybenzaldehyde and nitromethane. Impurities can catalyze side reactions. |
Data on Reaction Conditions
Optimizing reaction parameters is key to improving yield. The following table summarizes yields obtained for the Henry reaction of aromatic aldehydes under various catalytic systems and conditions.
| Catalyst / Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (S)-Cu2 / Ag2O (2 mol%) | DCE | 70 | 24 | 81 (for p-NO2) | [10] |
| Chiral Diamine-Cu(OAc)2 | Ethanol | 25 | 24-48 | 96 (for p-NO2) | [8][9] |
| Imidazole (0.35 mmol) | Solvent-free | Room Temp | Few minutes | High (qualitative) | [8] |
| Methanolic KOH | Methanol | < 5 | 1 | Good (qualitative) | [5] |
| Calcined Cu:Mg:Al LDH | None | 50 | - | > 90 | [4] |
Experimental Protocols
Protocol 1: General Procedure using a Mild Base
This protocol is a generalized method based on common laboratory procedures for the Henry reaction.
Materials:
-
4-hydroxybenzaldehyde
-
Nitromethane
-
Ammonium acetate or another mild amine base
-
Ethanol or Methanol
-
Glacial acetic acid
-
Hydrochloric acid (for workup)
-
Standard laboratory glassware
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-hydroxybenzaldehyde (1 equivalent) in ethanol.
-
Addition of Reactants: Add nitromethane (1.5-2 equivalents) followed by the base catalyst (e.g., ammonium acetate, 0.5 equivalents).
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold dilute hydrochloric acid to precipitate the crude product.
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel, wash it with cold water, and then a small amount of cold ethanol.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified this compound as a yellow solid.
Visual Guides
Reaction Pathway
The synthesis proceeds via a two-step mechanism: a base-catalyzed nitroaldol (Henry) addition followed by dehydration to form the final product.
Caption: Synthesis pathway of this compound.
Troubleshooting Workflow
This diagram provides a logical workflow to diagnose and solve issues leading to low reaction yield.
Caption: A logical workflow for troubleshooting low product yield.
Main Reaction vs. Side Reactions
Understanding potential side reactions is crucial for optimizing the main reaction pathway and improving yield.
Caption: Competing reactions in the synthesis process.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry-reaction.com [chemistry-reaction.com]
- 3. Henry Reaction [organic-chemistry.org]
- 4. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 5. Sciencemadness Discussion Board - Condensation with Nitromethane - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex [mdpi.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 4-[(E)-2-Nitroethenyl]phenol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude 4-[(E)-2-Nitroethenyl]phenol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound via recrystallization and column chromatography.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing | The crude product may contain significant impurities that lower its melting point. The cooling process is too rapid. The chosen solvent is not ideal. | - Consider a preliminary purification step like passing the crude material through a short silica plug to remove gross impurities.[1] - Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. - Try a different recrystallization solvent or a solvent mixture. For nitrostyrenes, ethanol or methanol are often good starting points.[2][3] |
| Poor or no crystal formation upon cooling | The solution is not saturated (too much solvent was used). The solution is supersaturated, but nucleation has not occurred. | - Evaporate some of the solvent to concentrate the solution and induce crystallization. - Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. - Add a small seed crystal of pure this compound. |
| Low recovery of purified product | Too much solvent was used, leading to significant loss of the compound in the mother liquor. The compound is significantly soluble in the cold recrystallization solvent. Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - Preheat the funnel and filter paper during hot filtration to prevent the compound from crashing out. |
| Product is still impure after recrystallization (e.g., colored) | The chosen solvent did not effectively differentiate between the product and the impurities. Impurities were trapped within the crystal lattice due to rapid crystal growth. | - Select a different solvent or solvent system for recrystallization. - Ensure a slow cooling rate to allow for the formation of pure crystals.[4] - A second recrystallization may be necessary. - If the impurity is colored and polar, consider adding a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).[4] |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the desired compound from impurities | The solvent system (eluent) is not optimized. The column was not packed properly, leading to channeling. The column was overloaded with the crude mixture. | - Optimize the eluent system using thin-layer chromatography (TLC) beforehand. A good starting point for nitrostyrenes is a mixture of hexane and ethyl acetate.[5] - Ensure the silica gel is packed uniformly without any air bubbles or cracks. - Use an appropriate amount of crude product for the size of the column (typically a 1:20 to 1:100 ratio of crude product to silica gel by weight). |
| The compound is not eluting from the column | The eluent is not polar enough to move the compound down the column. | - Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[6][7] |
| The compound elutes too quickly with the solvent front | The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.[6] |
| Streaking or tailing of the compound band | The compound is interacting too strongly with the stationary phase (silica gel is acidic). The compound is not sufficiently soluble in the eluent. The column is overloaded. | - Add a small amount of a slightly more polar solvent or a modifier like acetic acid to the eluent if the compound is acidic, or triethylamine if it is basic (though less likely for a phenol). - Choose an eluent in which the compound is more soluble. - Reduce the amount of crude material loaded onto the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary methods for the purification of crude this compound are recrystallization and column chromatography. The choice depends on the level of impurities and the desired final purity. Recrystallization is often effective if the crude product is relatively clean, while column chromatography is preferred for separating complex mixtures.
Q2: What are the likely impurities in crude this compound?
A2: Common impurities arise from the synthesis, which is typically a Henry-Knoevenagel condensation between p-hydroxybenzaldehyde and nitromethane. Potential impurities include:
-
Unreacted starting materials: p-hydroxybenzaldehyde and nitromethane.
-
Polymeric byproducts: Nitrostyrenes are susceptible to polymerization, especially under basic conditions or at elevated temperatures.[8]
-
Side-reaction products: Depending on the reaction conditions, other isomers or degradation products might be present.
Q3: Which solvents are recommended for the recrystallization of this compound?
A3: Based on procedures for similar nitrostyrenes, good solvents to consider for recrystallization include methanol and ethanol.[2][3] A preparation of 4-hydroxy-beta-nitrostyrene reported a yield of 91.1% after recrystallization from methanol.[3] It is always recommended to perform small-scale solvent screening to find the optimal solvent or solvent mixture for your specific crude product.
Q4: How can I monitor the purity of this compound during purification?
A4: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of a column chromatography separation and to assess the purity of fractions. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of purity. The melting point of the purified solid can also be a good indicator of purity; a sharp melting point close to the literature value suggests high purity.
Q5: What is the appearance of pure this compound?
A5: Pure this compound is typically a yellow powder or crystalline solid.[5]
Experimental Protocols
Protocol 1: Recrystallization from Methanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, sample-adsorbed silica to the top of the column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane:ethyl acetate) to move the compound down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Decision workflow for the purification of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
- 1. reddit.com [reddit.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chembk.com [chembk.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-HYDROXY-B-NITROSTYRENE synthesis - chemicalbook [chemicalbook.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Nitrostyrene Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully recrystallizing nitrostyrene compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for recrystallizing nitrostyrene?
A1: The choice of solvent is critical for effective recrystallization. Ethanol is a commonly used and effective solvent for many nitrostyrene compounds.[1][2][3][4][5] Other viable options include isopropanol, methanol, or a mixture of ethanol and acetone.[2][6][7] The ideal solvent should dissolve the nitrostyrene compound readily at elevated temperatures but have low solubility at cooler temperatures.[8]
Q2: My nitrostyrene compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of forming solid crystals, is a common issue. This often occurs if the solution is supersaturated or if the cooling process is too rapid. To resolve this, try adding a small amount of additional hot solvent to the oily mixture to ensure complete dissolution. Then, allow the solution to cool down much more slowly. Seeding the solution with a previously formed crystal of the pure compound can also help initiate crystallization.
Q3: The recrystallization process resulted in a very low yield. What are the possible reasons?
A3: Low yield can be attributed to several factors. Using an excessive amount of solvent will result in a significant portion of the product remaining dissolved even after cooling. Ensure you are using the minimal amount of hot solvent required to fully dissolve the crude product.[4] Additionally, premature crystallization during the hot filtration step can lead to product loss. To prevent this, use a pre-warmed funnel and flask. Finally, ensure the crystallization process is given sufficient time at a low temperature to maximize crystal formation. Placing the solution in a refrigerator or freezer can help recover more product.[6]
Q4: My final product is discolored (e.g., orange or red). How can I improve the purity and color?
A4: Discoloration, often appearing as orange or red hues, typically indicates the presence of polymeric byproducts or other impurities.[4][6] To obtain the desired pale yellow crystals, a second recrystallization may be necessary.[6] Washing the filtered crystals with a small amount of ice-cold solvent can also help remove surface impurities.[6] Ensure that the starting materials are pure, as impurities can carry through the synthesis and affect the final product's color.[9]
Q5: Are there any specific safety precautions I should take when recrystallizing nitrostyrene?
A5: Yes, it is important to handle nitrostyrene compounds with care. The vapors of hot nitrostyrene solutions are known to be irritating to the eyes and nose.[1][2] Additionally, direct contact with the solid material can cause skin sensitivity.[1][2] Always perform recrystallizations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound will not dissolve | - Inappropriate solvent choice.- Insufficient solvent volume.- Insufficient heating. | - Test the solubility of a small sample in various solvents to find a suitable one.- Gradually add more solvent in small increments.- Ensure the solvent is heated to its boiling point (if safe for the compound). |
| "Oiling out" during cooling | - Solution is too concentrated.- Cooling is too rapid. | - Add a small amount of hot solvent to redissolve the oil, then allow for slower cooling.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| No crystals form upon cooling | - Solution is too dilute.- Insufficient cooling time or temperature. | - Evaporate some of the solvent to increase the concentration and then attempt to cool again.- Place the flask in an ice bath or refrigerator to induce crystallization.[6] |
| Low recovery of crystals | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization. | - Use the minimum amount of hot solvent needed for dissolution.[4]- Preheat the filtration apparatus (funnel and flask).- Allow more time for cooling or cool to a lower temperature.[6] |
| Crystals are discolored | - Presence of polymeric byproducts or other impurities. | - Perform a second recrystallization.- Wash the filtered crystals with a small amount of ice-cold solvent.[6]- Consider treating the solution with activated charcoal before hot filtration to remove colored impurities. |
Experimental Protocols
Standard Recrystallization Protocol for β-Nitrostyrene
This protocol is a general guideline for the recrystallization of β-nitrostyrene from ethanol.
Materials:
-
Crude β-nitrostyrene
-
95% or absolute ethanol
-
Erlenmeyer flasks
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude nitrostyrene in an Erlenmeyer flask. In a separate flask, heat the ethanol. Add the minimum amount of hot ethanol to the crude product to just dissolve it completely with gentle swirling or stirring.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step helps to remove any solid impurities.
-
Crystallization: Cover the flask with a watch glass or loose-fitting stopper and allow it to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be.[8] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the pale yellow crystals by vacuum filtration using a Buchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[4]
-
Drying: Allow the crystals to dry completely under vacuum on the filter. The final product should be pale yellow crystals.[6]
Visual Guides
Caption: Experimental workflow for the recrystallization of nitrostyrene.
Caption: Troubleshooting decision tree for nitrostyrene recrystallization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Vogel: Preparation of Nitrostyrenes - [www.rhodium.ws] [erowid.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. eidoloncs.co.uk [eidoloncs.co.uk]
- 7. books.rsc.org [books.rsc.org]
- 8. longdom.org [longdom.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Phenol Synthesis Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying phenol synthesized via the cumene process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude phenol synthesized from the cumene process?
A1: Crude phenol from the cumene process typically contains a variety of impurities. These can be broadly categorized as unreacted starting materials, byproducts of the primary reaction, and side-reaction products. Key impurities include:
-
Unreacted Cumene: The starting material for the synthesis.
-
Alpha-methylstyrene (AMS): A significant byproduct that can be recycled in some processes.[1][3][4][5]
-
Dimethyl Phenyl Carbinol (DMPC): Also known as dimethylbenzyl alcohol (DMBA), this is another major byproduct.[1][5]
-
Mesityl Oxide and 2-Methylbenzofuran: These are often present in smaller quantities.[3]
-
Carbonyl Compounds: Various ketones and aldehydes can be formed.[3]
-
Acidic Components: Residual acidic catalysts or byproducts like formic acid can be present.[1]
Q2: My purified phenol is turning pink or brown. What is causing this discoloration and how can I prevent it?
A2: The pink or brown discoloration of phenol is primarily due to the formation of colored quinone-type impurities through oxidation.[6] This process is accelerated by exposure to air, light, and trace metal ions.[6]
To prevent discoloration:
-
Work Under an Inert Atmosphere: Whenever possible, conduct purification and handling steps under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[6]
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing your solvents by sparging with an inert gas can reduce the potential for oxidation.[6]
-
Store Properly: Store purified phenol in a tightly sealed, amber glass bottle to protect it from light and air. Storing under an inert gas blanket is also recommended for long-term storage.
Q3: I'm having trouble separating regioisomers of a substituted phenol. What techniques can I use?
A3: Separating regioisomers is challenging due to their similar polarities.[6] Here are several approaches:
-
Extensive TLC Screening: Before attempting column chromatography, dedicate time to screening various solvent systems with Thin-Layer Chromatography (TLC).[6] Testing different eluent combinations and ratios can reveal a system that provides baseline separation.[6]
-
Change the Stationary Phase: If silica gel isn't effective, try other stationary phases like alumina or reverse-phase plates for your TLC screening.[6]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC, especially reverse-phase HPLC (RP-HPLC), offers significantly higher resolving power than standard column chromatography and is well-suited for difficult separations.[6]
-
Fractional Recrystallization: If your isomers are solid, fractional recrystallization can be an effective method. Subtle differences in their crystal packing can lead to solubility differences that can be exploited for separation.[6]
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
Symptoms: You observe very little crystal formation after cooling your recrystallization solution.
| Possible Cause | Troubleshooting Step |
| Incomplete Cooling | Ensure the flask has cooled to room temperature before placing it in an ice bath for at least 20-30 minutes to maximize crystal precipitation.[6] |
| Too Much Solvent | If the product is too soluble, carefully evaporate some of the solvent and attempt to recrystallize again. |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the phenol sparingly at room temperature but completely at its boiling point.[6] You may need to perform small-scale solubility tests to find a more suitable solvent. |
Issue 2: Oily Residue Instead of Crystals During Recrystallization
Symptoms: Your phenol "oils out," forming a liquid layer instead of solid crystals upon cooling.
| Possible Cause | Troubleshooting Step |
| Solution Cooled Too Quickly | Allow the solution to cool more slowly to room temperature before moving it to an ice bath. Rapid cooling can prevent proper crystal lattice formation. |
| Insoluble Impurities | If impurities are preventing crystallization, try adding a small amount of activated carbon to the hot solution, then filter it through celite before cooling. |
| Supersaturation | The solution may be too concentrated. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and then cool slowly. |
Issue 3: Poor Separation in Column Chromatography
Symptoms: Fractions collected from your silica gel column show a mixture of your desired phenol and impurities.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent System | The polarity of your eluent may be too high or too low. Use TLC to find a solvent system that gives good separation of the components. |
| Column Overloading | Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample. |
| Poor Column Packing | Uneven packing can lead to channeling and poor separation. Ensure the silica gel is packed uniformly as a slurry. |
| Tailing of Phenolic Compound | Phenols can sometimes tail on silica gel. Adding a small amount (e.g., 0.5%) of acetic acid to your eluent can often resolve this issue.[6] |
Analytical Techniques for Impurity Detection
The primary methods for identifying and quantifying impurities in phenol are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification.[7]
| Technique | Typical Use Case | Detection Limits |
| Gas Chromatography (GC-FID) | Quantifying volatile and semi-volatile organic impurities like cumene, acetophenone, and AMS.[7][8] | ppm to ppb levels |
| High-Performance Liquid Chromatography (HPLC-UV) | Analyzing less volatile or thermally unstable impurities.[7] | ppm levels |
| Mass Spectrometry (MS) | Used in conjunction with GC or HPLC for positive identification of unknown impurities by determining their mass-to-charge ratio.[7] | Can detect trace amounts |
Experimental Protocols
Protocol 1: General Purification of Crude Phenol by Distillation
This protocol is suitable for removing less volatile impurities from phenol.
-
Setup: Assemble a standard distillation apparatus. Ensure all glassware is clean and dry.
-
Charge the Flask: Add the crude phenol to the distillation flask.
-
Vacuum Application: If performing vacuum distillation (recommended to lower the boiling point and prevent degradation), connect a vacuum source and slowly reduce the pressure to the desired level.
-
Heating: Begin heating the distillation flask gently.
-
Fraction Collection: Collect the phenol fraction that distills at the correct boiling point and pressure. Discard the initial and final fractions, which are likely to be enriched in more and less volatile impurities, respectively.
-
Storage: Store the purified phenol under an inert atmosphere in a sealed, light-resistant container.
Protocol 2: Analysis of Phenol Purity by Gas Chromatography (GC)
This protocol provides a general method for analyzing the purity of a phenol sample.
-
Sample Preparation: Prepare a dilute solution of your phenol sample in a high-purity solvent (e.g., dichloromethane or methanol).
-
Instrument Setup:
-
Column: Use a capillary column suitable for phenol analysis (e.g., a polar stationary phase).
-
Injector: Set the injector temperature high enough to vaporize the sample without causing thermal decomposition.
-
Oven Program: Start with an initial oven temperature below the boiling point of the solvent and ramp up to a final temperature that allows for the elution of all expected impurities.
-
Detector: A Flame Ionization Detector (FID) is commonly used for phenol analysis.[8]
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.[7]
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The purity of the phenol can be estimated by the area percent of the phenol peak relative to the total area of all peaks. For quantitative analysis, calibrate the instrument using standards of known concentration.
Visualizations
Caption: A typical workflow for the purification and analysis of crude phenol.
Caption: Decision tree for troubleshooting discolored (oxidized) phenol.
References
- 1. WO2009080342A1 - Purification of cumene - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. gccpo.org [gccpo.org]
- 4. Engineers Guide: Cumene Peroxidation Process for Phenol Production [enggyd.blogspot.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. ruishuangchemical.com [ruishuangchemical.com]
- 8. epa.gov [epa.gov]
Technical Support Center: Improving HPLC Resolution for Phenol Isomer Separation
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of phenol isomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of these challenging compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Poor Resolution and Peak Co-elution
Q1: My phenol isomers (e.g., cresols, xylenols) are co-eluting or showing poor resolution on a C18 column. What should I do first?
A1: Co-elution of phenol isomers on a standard C18 column is a common challenge due to their similar structures and hydrophobicity. Here are the primary steps to improve resolution:
-
Optimize the Mobile Phase:
-
Switch to Gradient Elution: If you are using an isocratic method, switching to a shallow gradient elution is highly recommended.[1][2] This can help separate early-eluting isomers while improving the peak shape of later-eluting ones.[2]
-
Adjust Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly alter selectivity.[2] While ACN often has a stronger elution strength and lower viscosity, methanol can offer different selectivity for aromatic compounds.[2] Experiment with both to see which provides better separation for your specific isomers.
-
Modify Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is crucial.[1] This suppresses the ionization of the phenolic hydroxyl groups, leading to sharper, more reproducible peaks.[1] A mobile phase pH of 2.5-3.5 is a good starting point.[1]
-
-
Change the Stationary Phase:
-
If mobile phase optimization is insufficient, consider a column with a different selectivity. Phenyl or biphenyl stationary phases are highly effective for separating aromatic isomers.[3][4][5][6] These columns provide alternative selectivity through π-π interactions with the aromatic rings of the phenol isomers, in addition to hydrophobic interactions.[3][4]
-
-
Adjust the Column Temperature:
Peak Tailing
Q2: The peaks for my phenol isomers are tailing. What causes this and how can I fix it?
A2: Peak tailing for phenolic compounds is often due to secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[1][12]
-
Acidify the Mobile Phase: As mentioned previously, adding 0.1% formic or acetic acid to your mobile phase will protonate the silanol groups, minimizing these unwanted interactions.[1]
-
Use a Modern, End-Capped Column: High-purity silica columns that are well end-capped have fewer free silanol groups, reducing the potential for peak tailing.[12]
-
Add a Competing Base: A small amount of a competing base, like triethylamine, can be added to the mobile phase to block the active silanol sites.[12]
-
Reduce Sample Overload: Injecting too much sample can lead to peak distortion.[1] Try diluting your sample or injecting a smaller volume.[1][12]
Variable Retention Times
Q3: I am observing inconsistent retention times for my phenol isomers from run to run. What are the likely causes?
A3: Fluctuating retention times can compromise the reliability of your analysis. The most common causes include:
-
Inconsistent Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently for every run. Using a buffer is critical for maintaining a stable pH.[12]
-
Temperature Fluctuations: The column temperature must be stable.[9] Using a column oven is essential to maintain a constant and uniform temperature.[9][12] Even small changes in temperature can shift retention times.[9]
-
Insufficient Column Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run, especially when using a gradient method.[12]
-
Pump Issues or Leaks: Check your HPLC system for any leaks and ensure the pump is delivering a consistent flow rate.[12]
Frequently Asked Questions (FAQs)
Q4: Which HPLC column is best for separating phenol isomers like cresols?
A4: While a standard C18 column can sometimes be used, columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl) often provide superior resolution for cresol and other phenol isomers.[3][4] The π-π interactions offered by the phenyl rings provide a different selectivity mechanism that is highly effective for separating aromatic compounds.[3][4] Biphenyl columns have also shown excellent performance in separating phenolic compounds.[5]
Q5: How does temperature affect the separation of phenol isomers?
A5: Temperature is a critical parameter in HPLC.
-
Increased Temperature: Generally leads to shorter retention times, sharper peaks due to increased diffusion rates, and lower mobile phase viscosity (and thus lower backpressure).[7][9][10][11]
-
Selectivity Changes: Temperature can also alter the selectivity of the separation.[7][9] The elution order of isomers may even change with temperature. Therefore, optimizing the column temperature is crucial for achieving the best resolution.
Q6: Can I use an isocratic method to separate phenol isomers?
A6: While an isocratic method might work for simple mixtures, it is often insufficient for resolving complex mixtures of isomers.[2] A gradient elution method, where the mobile phase composition is changed over time, typically provides better resolution for closely eluting compounds like phenol isomers.[1][2]
Q7: Is derivatization a good strategy for improving the separation of phenol isomers?
A7: Yes, derivatization can be an effective strategy, particularly for analysis by Gas Chromatography (GC), but it can also be used for HPLC. For example, converting cresols to cresyl acetates can improve their separation on a standard C18 column.[13] Silylation is another derivatization technique used to separate cresol and xylenol isomers, primarily for GC-MS analysis.[14] However, this adds an extra step to your sample preparation.[13][14]
Data Presentation
Table 1: Comparison of Stationary Phases for Phenol Isomer Separation
| Stationary Phase | Separation Principle(s) | Advantages for Phenol Isomers | Common Applications |
| C18 (ODS) | Hydrophobic Interactions | General purpose, widely available. | Initial method development, separation of non-isomeric phenols. |
| Phenyl/Biphenyl | Hydrophobic & π-π Interactions | Enhanced selectivity for aromatic and unsaturated compounds, improved resolution of positional isomers.[3][4][5] | Separation of cresols, xylenols, dinitrobenzenes, and other closely related aromatic isomers.[3][4] |
| Polar-Embedded | Hydrophobic & Polar Interactions | Can provide unique selectivity for polar phenols and operate in highly aqueous mobile phases.[6] | Separation of catechols and other polar phenolic compounds.[6] |
Table 2: Effect of Mobile Phase Parameters on Resolution
| Parameter | Typical Adjustment | Effect on Separation | Troubleshooting Application |
| Organic Modifier | Acetonitrile vs. Methanol | Can significantly alter selectivity and elution order.[2] ACN is aprotic, while MeOH is protic and can engage in hydrogen bonding. | If resolution is poor with one solvent, try the other to see if selectivity improves. |
| pH (Acidification) | Add 0.1% Formic or Acetic Acid | Suppresses ionization of phenolic hydroxyls and silica silanols, leading to sharper peaks and reduced tailing.[1] | To fix peak tailing and improve reproducibility. |
| Elution Mode | Isocratic vs. Gradient | Gradient elution generally provides better resolution for complex mixtures and improves peak shape for late-eluting compounds.[1][2] | When isomers co-elute under isocratic conditions. |
Experimental Protocols
Protocol 1: General Method for Cresol Isomer Separation on a Phenyl Column
This protocol is a starting point for the separation of ortho-, meta-, and para-cresol.
-
Column: Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
Start at 30% B
-
Increase linearly to 60% B over 15 minutes
-
Hold at 60% B for 2 minutes
-
Return to 30% B and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare standards and samples in the initial mobile phase composition (30:70 ACN:Water with 0.1% Formic Acid).
Protocol 2: Derivatization of Cresols for Improved Separation (Acetylation)
This method can be used as an alternative when a phenyl column is not available.
-
Derivatization Reaction:
-
In a reaction vial, combine your cresol isomer sample with an excess of acetic anhydride.
-
Add a catalytic amount of a base (e.g., pyridine).
-
Heat the mixture gently (e.g., 50-60 °C) for 30 minutes.
-
-
Sample Preparation:
-
After cooling, quench the reaction with water.
-
Extract the resulting cresyl acetate derivatives with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: Standard C18 (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile/Water gradient
-
Detection: UV at 254 nm
-
Mandatory Visualization
Caption: Troubleshooting workflow for improving phenol isomer separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromtech.com [chromtech.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. How does increasing column temperature affect LC methods? [sciex.com]
- 12. benchchem.com [benchchem.com]
- 13. chemijournal.com [chemijournal.com]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: Synthesis of Substituted Phenols
Welcome to the Technical Support Center for the synthesis of substituted phenols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common challenges encountered during the synthesis of these important compounds.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Friedel-Crafts Acylation
Q1: My Friedel-Crafts acylation of a substituted phenol is resulting in a low yield or failing completely. What are the primary causes?
A1: Low yields in the Friedel-Crafts acylation of phenols are a frequent issue, primarily due to two main factors:
-
Competitive O-acylation: Phenols are bidentate nucleophiles, meaning they can be acylated at either the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone, or at the phenolic oxygen (O-acylation) to form a phenyl ester.[1] O-acylation is often the kinetically favored pathway, consuming the starting material without producing the target C-acylated product.[1]
-
Lewis Acid Deactivation: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the catalyst. This complexation also makes the hydroxyl group electron-withdrawing, which deactivates the aromatic ring towards the desired electrophilic substitution.[1]
Q2: How can I promote the desired C-acylation over O-acylation?
A2: The reaction conditions, especially the amount of catalyst, are critical for directing the acylation.
-
High Catalyst Concentration: Using a stoichiometric excess of a strong Lewis acid like AlCl₃ or a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH) as the solvent promotes C-acylation.[2] The excess catalyst can coordinate to the oxygen of the initially formed ester, facilitating its rearrangement to the C-acylated product via a Fries Rearrangement.[2]
-
Low Catalyst Concentration: Lower concentrations of the acid catalyst tend to favor the formation of the O-acylated phenyl ester.[2]
Q3: What is the Fries Rearrangement, and can it improve my yield of the C-acylated product?
A3: The Fries Rearrangement is a related reaction that can be a strategic solution to the problem of O-acylation. The process involves two main stages:
-
Esterification (O-acylation): The phenol is first intentionally acylated on the oxygen to form a stable phenyl ester.
-
Rearrangement: The isolated ester is then treated with a Lewis acid, which catalyzes the migration of the acyl group from the oxygen to the ortho and para positions of the aromatic ring, forming the desired hydroxyaryl ketones.[3][4] The regioselectivity between the ortho and para products can often be controlled by temperature.[4]
Williamson Ether Synthesis
Q4: I am attempting a Williamson ether synthesis with a substituted phenol and an alkyl halide, but I'm getting a low yield of the desired ether. What could be the problem?
A4: Low yields in the Williamson ether synthesis involving phenols can be attributed to several factors:
-
Incomplete Deprotonation: The phenolic proton is acidic, but may require a sufficiently strong base for complete deprotonation to the more nucleophilic phenoxide. While bases like NaOH or K₂CO₃ can be used, a stronger base like sodium hydride (NaH) may be necessary to ensure complete formation of the phenoxide.[5]
-
Side Reaction: C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether, or at the aromatic ring (C-alkylation), leading to byproducts. O-alkylation is generally favored, but C-alkylation can become significant under certain conditions. The use of polar aprotic solvents can help to favor O-alkylation.[5]
-
Elimination with Secondary/Tertiary Halides: The Williamson synthesis is an SN2 reaction. If you are using a secondary or tertiary alkyl halide, elimination (E2) will be a significant competing reaction, as the alkoxide is also a strong base. This will lead to the formation of alkenes instead of the desired ether. It is best to use primary alkyl halides.
Electrophilic Substitution (Nitration, Halogenation, Sulfonation)
Q5: I am trying to perform an electrophilic substitution on a phenol and struggling with regioselectivity (ortho vs. para). How can I control the position of the incoming substituent?
A5: The hydroxyl group of a phenol is a strong ortho-, para-director. Controlling the regioselectivity can be challenging, but can be influenced by several factors:
-
Steric Hindrance: Bulky substituents on the phenol or bulky electrophiles will favor substitution at the less sterically hindered para position.
-
Temperature: In some reactions, such as sulfonation, temperature can be used to control the product distribution. For sulfonation of phenol, the ortho isomer is favored at lower temperatures, while the para isomer is the major product at higher temperatures.[6]
-
Solvent and Reagents: The choice of solvent and reagents can influence the ortho/para ratio. For example, in the halogenation of phenols, using a non-polar solvent like CS₂ or CCl₄ can limit the reaction to monohalogenation, whereas using bromine water leads to the formation of a 2,4,6-tribromophenol precipitate.[6] For nitration, the choice of nitrating agent and the presence of other reagents can affect the regioselectivity.
Q6: My nitration of phenol is producing a lot of tarry byproducts. How can I prevent this?
A6: Phenols are very susceptible to oxidation, and strong oxidizing conditions, such as concentrated nitric acid, can lead to oxidative decomposition and the formation of tarry materials. To avoid this, it is recommended to use milder nitrating conditions, such as dilute nitric acid.[6][7]
Oxidation of Phenols
Q7: My substituted phenol is turning colored (pink, brown, or black) during my reaction or workup. What is happening and how can I stop it?
A7: The discoloration is likely due to the oxidation of your phenol to form highly colored quinone or polymeric byproducts.[8] Phenols are very sensitive to oxidation by atmospheric oxygen, especially under basic conditions or in the presence of trace metal impurities.
-
Workup under Inert Atmosphere: Whenever possible, perform workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas to remove dissolved oxygen.
-
Addition of Antioxidants: In some cases, small amounts of antioxidants like sodium bisulfite or butylated hydroxytoluene (BHT) can be added to inhibit oxidation.
-
Acidic Conditions: Phenols are generally more stable to oxidation under acidic conditions. If your procedure allows, keeping the pH acidic during workup can help.
Purification
Q8: My phenolic compound is streaking badly on my silica gel column. How can I improve the chromatography?
A8: Peak tailing is a common issue when purifying phenols on silica gel. This is due to the acidic phenolic hydroxyl group interacting strongly with the silanol groups on the silica surface.
-
Acidify the Eluent: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent system can protonate the silanol groups and the phenol, reducing the strong interaction and leading to sharper peaks.
-
Use a Different Stationary Phase: If modifying the eluent is not effective, consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 silica gel.
Section 2: Data Presentation
Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Anisole
| Catalyst | Acylating Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) | 4-Methoxyacetophenone Yield (%) | Reference |
| AlCl₃ | Acetyl Chloride | CS₂ | Reflux | 1 | >95 | ~90 (p-) | [1] (General) |
| FeCl₃ | Propionyl Chloride | CH₂Cl₂ | RT | - | - | - | [9] |
| ZnCl₂ | - | PhCl | 140 | 18 | - | 71 | [8] |
| Mordenite (MOR 100) | Acetic Anhydride | Acetic Acid | 150 | 2 | >99 | >99 (p-) | [10] |
| Mordenite (MOR 200) | Acetic Anhydride | Acetic Acid | 150 | 3 | >99 | >99 (p-) | [10] |
| Triflic Acid (TfOH) | Acyl Chloride | Neat | RT | - | >90 | >90 (C-acylated) | [2] |
Note: Yields and conditions are highly substrate-dependent. This table provides a general comparison.
Table 2: Regioselectivity in the Nitration of Phenol
| Nitrating Agent | Solvent | Temperature (°C) | Ortho:Para Ratio | Comments | Reference |
| Dilute HNO₃ | Water/Ethanol | RT | Major Ortho | Intramolecular H-bonding stabilizes ortho isomer | [7][11] |
| Conc. HNO₃ / Conc. H₂SO₄ | - | - | Mixture | Harsh conditions, risk of oxidation and polysubstitution | [6] |
| Ferric Nitrate | Ionic Liquid | 30-60 | High Para | Para selectivity of 76-86% reported | (General concept) |
| NH₄NO₃ / KHSO₄ | - | Reflux | High Ortho | Good to excellent yields with high regioselectivity | (General concept) |
Section 3: Experimental Protocols
Protocol: Fries Rearrangement of Phenyl Acetate
This protocol describes the conversion of phenyl acetate to a mixture of o- and p-hydroxyacetophenone.
Materials:
-
Phenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Ice-water bath
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel.
-
To the flask, add anhydrous aluminum chloride (1.2 equivalents).
-
Cool the flask in an ice-water bath and slowly add nitrobenzene with stirring.
-
Add phenyl acetate (1 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture. The temperature can be adjusted to favor the ortho (higher temp) or para (lower temp) isomer.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice-water bath.
-
Slowly and carefully quench the reaction by adding 1 M HCl.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting mixture of ortho and para isomers can be separated by column chromatography.[12]
Protocol: Williamson Ether Synthesis of 4-Propoxy-1-methoxybenzene
This protocol describes the synthesis of an ether from a substituted phenol and a primary alkyl halide.
Materials:
-
4-Methoxyphenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1-Bromopropane
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-methoxyphenol (1.0 equivalent).
-
Add anhydrous DMF to dissolve the phenol.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add 1-bromopropane (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting phenol.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol: Dakin Reaction of 4-Hydroxyacetophenone
This protocol describes the oxidation of a hydroxyaryl ketone to a hydroquinone.
Materials:
-
4-Hydroxyacetophenone
-
Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxyacetophenone (1.0 equivalent) in an aqueous solution of NaOH.
-
Cool the solution in an ice bath.
-
Slowly add 30% hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture in an ice bath and carefully acidify with 1 M HCl until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude hydroquinone.
-
The product can be purified by recrystallization or column chromatography.[13][14][15][16][17]
Section 4: Logical Relationships in Phenol Synthesis
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. utkaluniversity.ac.in [utkaluniversity.ac.in]
- 7. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. bcerp.org [bcerp.org]
- 11. reddit.com [reddit.com]
- 12. Sciencemadness Discussion Board - Facile, Efficient nitration of Phenol to 2,4-dinitrophenol - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. jk-sci.com [jk-sci.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Dakin Reaction [organic-chemistry.org]
- 17. Oppenauer Oxidation and Dakin Reaction | Pharmaguideline [pharmaguideline.com]
Stability issues of 4-[(E)-2-Nitroethenyl]phenol in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-[(E)-2-Nitroethenyl]phenol in solution. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound solutions.
Issue 1: Rapid Discoloration or Precipitation of the Solution
-
Question: My solution of this compound, particularly in protic solvents like ethanol or aqueous buffers, is turning yellow or brown and forming a precipitate. What is happening?
-
Answer: This is a common indication of compound degradation. Nitrostyrene derivatives can be unstable, especially under certain conditions. The discoloration suggests the formation of chromophoric degradation products. The precipitate may be the result of the formation of less soluble degradation products or polymerization. The phenolic hydroxyl group can increase the compound's susceptibility to oxidation, especially at neutral to alkaline pH.
Troubleshooting Steps:
-
Solvent Choice: If possible, consider using a polar aprotic solvent such as DMSO or acetonitrile for stock solutions. These solvents are generally less reactive with nitrostyrenes compared to protic solvents.
-
pH Control: For aqueous solutions, maintain a slightly acidic pH (around 5-6) to improve stability. Phenolic compounds are often more stable in acidic conditions.
-
Temperature: Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh and use them as quickly as possible. Avoid repeated freeze-thaw cycles.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Photodegradation can be a significant issue for compounds with conjugated systems.
-
Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the vial with an inert gas like argon or nitrogen to minimize oxidation.
-
Issue 2: Inconsistent or Lower-Than-Expected Biological Activity
-
Question: I am observing variable or diminished effects of this compound in my cellular assays. Could this be a stability issue?
-
Answer: Yes, inconsistent biological activity is a strong indicator of compound degradation. If the compound degrades in your stock solution or in the cell culture medium, the effective concentration will be lower than intended, leading to variable results.
Troubleshooting Steps:
-
Fresh Preparations: Always prepare fresh dilutions of your compound from a frozen stock solution for each experiment.
-
Stability in Media: Assess the stability of this compound in your specific cell culture medium under experimental conditions (e.g., 37°C, 5% CO₂). You can do this by incubating the compound in the medium for the duration of your experiment, and then analyzing the remaining compound concentration by HPLC.
-
Control Experiments: Include a positive control in your experiments that is known to be stable under your assay conditions to ensure the assay itself is performing correctly.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your assay is low and consistent across all experiments, as high concentrations can have their own biological effects.
-
Frequently Asked Questions (FAQs)
Stability and Storage
-
Q1: What is the recommended solvent for long-term storage of this compound?
-
A1: For long-term storage, a high-quality, anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO) is recommended. Solutions should be stored at -20°C or -80°C and protected from light.
-
-
Q2: How does pH affect the stability of this compound in aqueous solutions?
-
A2: Phenolic compounds are generally more susceptible to degradation at neutral to alkaline pH due to the deprotonation of the hydroxyl group, which can increase the electron density of the aromatic ring and make it more prone to oxidation. It is advisable to maintain a slightly acidic pH (around 5-6) for aqueous solutions.
-
-
Q3: Is this compound sensitive to light?
-
A3: Yes, compounds with extended conjugation, such as nitrostyrenes, are often sensitive to UV and visible light. Photoisomerization of the double bond or other photochemical reactions can lead to degradation. Always protect solutions from light.
-
Degradation
-
Q4: What are the likely degradation pathways for this compound?
-
A4: While specific degradation pathways for this exact compound are not extensively documented, based on related structures like p-nitrophenol and other nitrostyrenes, potential degradation pathways include:
-
Hydrolysis: Cleavage of the molecule, potentially at the ethenyl bridge, especially under strong acidic or basic conditions.
-
Oxidation: The phenolic ring is susceptible to oxidation, which can be accelerated by light, heat, and higher pH. This can lead to the formation of quinone-like structures and further degradation products.
-
Polymerization: Under certain conditions, nitrostyrene derivatives can undergo polymerization.
-
Photo-induced reactions: Light can induce isomerization from the (E)-isomer to the (Z)-isomer or other photochemical transformations.
-
-
-
Q5: What are the potential degradation products?
-
A5: Potential degradation products could include 4-hydroxybenzaldehyde and nitromethane from cleavage of the double bond, as well as various oxidized and polymerized species. The exact nature of the degradation products will depend on the specific stress conditions (e.g., pH, temperature, presence of oxidizing agents).
-
Biological Activity and Signaling Pathways
-
Q6: What are the known biological activities of β-nitrostyrene derivatives?
-
A6: Various β-nitrostyrene derivatives have been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
-
-
Q7: Which cellular signaling pathways might be affected by this compound?
-
A7: As a phenolic compound, this compound may modulate several key inflammatory and cell survival signaling pathways. While specific studies on this compound are limited, related phenolic compounds are known to interact with:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Many phenolic compounds are known to inhibit the NF-κB signaling pathway, which is a central regulator of inflammation.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK cascades (including ERK, JNK, and p38) are involved in cellular stress responses, proliferation, and apoptosis, and can be modulated by phenolic compounds.
-
PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Pathway: This is a crucial pathway for cell survival and proliferation that can be influenced by various small molecules, including some phenolics.
-
-
Data Presentation
The following tables summarize hypothetical stability data for this compound under forced degradation conditions. This data is illustrative and intended to show expected trends. Actual degradation will depend on the specific experimental conditions.
Table 1: Hypothetical Degradation of this compound under Different Stress Conditions
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Potential Degradation Products |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 15-25% | Cleavage products (e.g., 4-hydroxybenzaldehyde) |
| Base Hydrolysis (0.1 M NaOH) | 8 hours | 40°C | 30-50% | Cleavage products, polymerized materials |
| Oxidative (3% H₂O₂) | 24 hours | Room Temp | 20-40% | Oxidized ring structures (quinones) |
| Thermal (in solid state) | 48 hours | 80°C | 5-15% | Isomers, dimers |
| Photolytic (UV light) | 12 hours | Room Temp | 25-45% | (Z)-isomer, cyclization products |
Table 2: Hypothetical Stability of this compound in Different Solvents at 4°C (Protected from Light)
| Solvent | Time Point | % Remaining (Hypothetical) |
| DMSO | 1 month | >98% |
| Acetonitrile | 1 month | >95% |
| Ethanol | 1 month | 85-95% |
| PBS (pH 7.4) | 24 hours | 70-85% |
| Acetate Buffer (pH 5.5) | 24 hours | 90-98% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products and assess the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 40°C for 8 hours. Neutralize with an appropriate amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C for 48 hours.
-
Thermal Degradation (Solid): Place a small amount of solid this compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photodegradation: Expose the stock solution in a quartz cuvette to UV light in a photostability chamber for 12 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and to observe the formation of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid
-
Forced degradation samples from Protocol 1
Procedure:
-
Initial Mobile Phase Selection: Start with a gradient elution using a mobile phase of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical starting gradient could be:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Method Optimization:
-
Inject a mixture of the stressed samples to observe the separation of the parent peak from the degradation product peaks.
-
Adjust the gradient slope, initial and final mobile phase compositions, and flow rate to achieve adequate resolution between all peaks.
-
The detection wavelength should be set at the λmax of this compound, but a photodiode array (PDA) detector is recommended to also detect degradation products that may have different absorption maxima.
-
-
Method Validation (abbreviated):
-
Specificity: The method should be able to resolve the main peak from all degradation product peaks. Peak purity analysis using a PDA detector should be performed.
-
Linearity: Establish a calibration curve over a suitable concentration range.
-
Accuracy and Precision: Determine the accuracy and precision of the method at different concentration levels.
-
Mandatory Visualizations
Caption: Potential interaction of this compound with the NF-κB signaling pathway.
Caption: General workflow for a forced degradation study of this compound.
Caption: Logical relationship between compound instability and experimental outcomes.
Technical Support Center: Nitrostyrene Storage and Handling
Welcome to the Technical Support Center for nitrostyrene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of nitrostyrene to prevent unwanted polymerization. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What causes nitrostyrene to polymerize during storage?
A1: Nitrostyrene can undergo spontaneous polymerization, primarily through a free-radical mechanism. The main triggers for this unwanted polymerization are:
-
Heat: Elevated temperatures significantly accelerate the rate of polymerization.[1]
-
Light: Exposure to light, particularly UV light, can initiate the formation of free radicals.
-
Presence of Initiators: Contaminants such as peroxides (which can form upon exposure to air), acids, or bases can act as initiators for polymerization.[2]
-
Absence of an Inhibitor: Commercially available nitrostyrene is typically supplied with a polymerization inhibitor. If this inhibitor is removed or becomes depleted, the monomer is highly susceptible to polymerization.
Q2: What are polymerization inhibitors and how do they work?
A2: Polymerization inhibitors are chemical compounds added in small quantities to monomers to prevent their self-polymerization. For styrene and its derivatives, phenolic compounds like 4-tert-butylcatechol (TBC) are commonly used.[1][3] These inhibitors act as radical scavengers. Their effectiveness often depends on the presence of dissolved oxygen. The inhibitor can donate a hydrogen atom to a peroxy radical, terminating the chain reaction that leads to polymerization.[4]
Q3: My nitrostyrene has turned viscous or solidified. What has happened and what should I do?
A3: An increase in viscosity or solidification are clear signs that polymerization has occurred. The solid material is poly(nitrostyrene). At this point, the monomer is no longer pure and is unsuitable for most reactions. Attempting to salvage the remaining monomer is not recommended due to the difficulty in separating it from the polymer and the potential for further polymerization. If the polymerization is generating heat, it could be a runaway reaction; in this case, refer to the emergency procedures in the troubleshooting guide. For disposal of the polymerized material, consult your institution's safety guidelines. Dissolving the polymer can be difficult as cross-linking can occur, making it insoluble.
Q4: How should I store nitrostyrene to ensure its stability?
A4: Proper storage is crucial for maximizing the shelf life of nitrostyrene. The following conditions are recommended:
-
Temperature: Store at refrigerated temperatures, typically 2-8°C. Some suppliers may recommend storage at frozen temperatures (<0°C).[5]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent the formation of peroxides from atmospheric oxygen.[2] However, it is important to note that some inhibitors, like TBC, require the presence of a small amount of oxygen to be effective.[6] Always refer to the supplier's specific storage recommendations.
-
Light: Store in a dark or amber-colored bottle to protect it from light.[5]
-
Container: Ensure the container is tightly sealed to prevent contamination and exposure to air and moisture.[2]
Q5: Do I need to remove the inhibitor before using nitrostyrene in my experiment?
A5: Yes, in most cases, the polymerization inhibitor must be removed before use, as it will likely interfere with the desired reaction, especially if it involves polymerization or radical mechanisms.
Troubleshooting Guides
Issue 1: Signs of Polymerization Observed
-
Symptom: The nitrostyrene, which is typically a crystalline solid or liquid, appears viscous, cloudy, or has solidified.
-
Cause: The monomer has begun to polymerize due to improper storage conditions (e.g., elevated temperature, exposure to light) or depletion of the inhibitor.
-
Solution:
-
Assess the extent: If only a small amount of polymer is present, it may be possible to separate the remaining liquid monomer, but this is generally not recommended.
-
Check inhibitor levels: If you have the capability, check the inhibitor concentration (see Experimental Protocol 3).
-
Safe disposal: If significant polymerization has occurred, it is best to dispose of the material according to your institution's hazardous waste guidelines.
-
Review storage practices: Ensure that your storage conditions align with the recommendations (low temperature, darkness, inert atmosphere if required).
-
Issue 2: Low Yield or No Reaction in a Polymerization Experiment
-
Symptom: When using nitrostyrene in a polymerization reaction, the yield is significantly lower than expected, or the reaction does not proceed at all.
-
Cause: The polymerization inhibitor was not completely removed from the nitrostyrene monomer before starting the reaction.
-
Solution:
-
Purify the monomer: Before your next experiment, ensure that the inhibitor is thoroughly removed using one of the recommended protocols (see Experimental Protocol 1).
-
Use freshly purified monomer: Once the inhibitor is removed, the nitrostyrene is much more prone to polymerization. It is best to use it immediately after purification.
-
Store purified monomer appropriately: If immediate use is not possible, store the purified, uninhibited monomer at a very low temperature (e.g., -20°C) for a very short period.
-
Issue 3: Runaway Polymerization
-
Symptom: A rapid increase in temperature is observed in the stored nitrostyrene container, potentially with the release of vapors. This is a hazardous situation.[7]
-
Cause: The polymerization reaction is occurring rapidly and exothermically, and the heat generated is further accelerating the reaction.
-
Emergency Procedure:
-
Evacuate the immediate area.
-
Alert your institution's safety officer or emergency response team.
-
If it is safe to do so, cool the container externally with an ice bath or other cooling medium.
-
Do not open the container, as this could expose the material to oxygen and potentially accelerate the reaction, or lead to a sudden release of pressure.
-
If available and you are trained to do so, a "short-stop" agent or retarder can be added to halt the polymerization. However, this should only be done by trained personnel with appropriate safety measures in place.
-
Data Presentation
Table 1: Recommended Storage Conditions for Nitrostyrene
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or frozen (<0°C) | To minimize the rate of thermal polymerization.[5] |
| Atmosphere | Inert gas (Nitrogen/Argon) | To prevent peroxide formation.[2] |
| Light | In the dark (amber vials) | To prevent light-induced polymerization.[5] |
| Inhibitor | Maintain recommended levels | To scavenge free radicals and prevent polymerization initiation. |
Table 2: Common Inhibitors for Styrene and Derivatives
| Inhibitor | Typical Concentration | Notes |
| 4-tert-Butylcatechol (TBC) | 10-15 ppm | Highly effective; its function requires the presence of dissolved oxygen.[1][6][7][8] |
| Hydroquinone (HQ) | Varies | Another common phenolic inhibitor. |
| 4-Methoxyphenol (MEHQ) | Varies | Often used for acrylates and other vinyl monomers. |
Experimental Protocols
Protocol 1: Removal of TBC Inhibitor
Method A: Aqueous NaOH Wash
-
Place the nitrostyrene monomer in a separatory funnel.
-
Add an equal volume of a 10% aqueous sodium hydroxide (NaOH) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will likely be colored as it removes the phenolic TBC inhibitor.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with fresh 10% NaOH solution until the aqueous layer is colorless.
-
Wash the monomer with an equal volume of deionized water to remove any residual NaOH. Repeat this wash 2-3 times.
-
Dry the washed nitrostyrene over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent. The purified nitrostyrene should be used immediately.
Method B: Alumina Column Chromatography
-
Prepare a chromatography column packed with basic or neutral activated alumina. A general guideline is to use 10-20 g of alumina per 100 mL of monomer.
-
Pre-wet the column with a small amount of a non-polar solvent (e.g., hexane) and allow it to drain until the solvent level reaches the top of the alumina bed.
-
Carefully add the nitrostyrene monomer to the top of the column.
-
Allow the monomer to pass through the column under gravity. The inhibitor will be adsorbed onto the alumina.
-
Collect the purified monomer as it elutes from the column.
-
The purified nitrostyrene should be used immediately.
Protocol 2: Addition of TBC Inhibitor for Long-Term Storage
-
Calculate the required amount of TBC: For a target concentration of 15 ppm, you will need 15 mg of TBC per 1 kg of nitrostyrene.
-
Mass of TBC (mg) = Mass of nitrostyrene (kg) x 15
-
-
Prepare a stock solution of TBC: Due to the small amount of TBC needed, it is more accurate to add it as a dilute solution. Dissolve a known mass of TBC in a small volume of a volatile solvent in which both TBC and nitrostyrene are soluble (e.g., methanol or diethyl ether).
-
Add the inhibitor solution: Add the calculated volume of the TBC stock solution to the purified nitrostyrene.
-
Ensure thorough mixing: Gently swirl or stir the mixture until the inhibitor is completely dissolved and evenly distributed.
-
Evaporate the solvent (if necessary): If a volatile solvent was used to introduce the TBC, it can be removed under a gentle stream of inert gas or by brief exposure to a vacuum.
-
Store appropriately: Transfer the stabilized nitrostyrene to a clean, dry, amber-colored container, flush with an inert gas, seal tightly, and store at the recommended low temperature.
Protocol 3: Monitoring TBC Concentration (Based on ASTM D4590)
This protocol provides a conceptual overview of the colorimetric method used to determine the concentration of TBC in styrene, which can be adapted for nitrostyrene.[4][6][8][9][10]
-
Principle: The method is based on the reaction of TBC with aqueous sodium hydroxide to form a colored complex. The intensity of the color is proportional to the TBC concentration and can be measured using a spectrophotometer.
-
Procedure Outline:
-
Sample Preparation: A known volume or mass of the nitrostyrene sample containing TBC is taken.
-
Extraction: The sample is mixed with an aqueous sodium hydroxide solution. The TBC is extracted into the aqueous phase, forming the colored complex.
-
Colorimetric Measurement: The absorbance of the colored aqueous layer is measured at a specific wavelength (e.g., 490 nm for the complex in styrene analysis) using a spectrophotometer.[6][10]
-
Quantification: The concentration of TBC is determined by comparing the absorbance of the sample to a calibration curve prepared from standards of known TBC concentrations.
-
Visualizations
Caption: Mechanism of free-radical polymerization and inhibition.
Caption: Experimental workflow for preparing nitrostyrene.
Caption: Troubleshooting decision tree for nitrostyrene storage.
References
- 1. plasticseurope.org [plasticseurope.org]
- 2. BETA-NITROSTYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Sepcor Adsorbents for Styrene Purification [sepcor.com]
- 4. benchchem.com [benchchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. metrohm.com [metrohm.com]
- 7. amsty.com [amsty.com]
- 8. Monitoring of 4-tert-butylcatechol in styrene in accordance with ASTM D4590 | Metrohm [metrohm.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. scribd.com [scribd.com]
Optimizing reaction time and temperature for Schiff base synthesis
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions to optimize reaction time and temperature for successful Schiff base synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the typical temperature and time ranges for Schiff base synthesis?
A1: Reaction conditions for Schiff base synthesis vary widely depending on the reactivity of the specific aldehyde and amine used.[1] Reactions can occur at room temperature, sometimes spontaneously, especially with stable aromatic aldehydes and anilines.[1] For less reactive starting materials or to increase the reaction rate, heating is often employed, with temperatures ranging from room temperature up to the reflux temperature of the solvent.[1] Reaction times can range from as short as a few minutes to several hours.[1][2] For instance, some microwave-assisted syntheses can be completed in just one to two minutes, compared to hours using conventional heating.[3] In one study, the optimal synthesis time for aurantiol was found to be between 30 minutes and 1 hour at 90±5°C.[2]
Q2: Is heating always necessary for Schiff base formation?
A2: No, heating is not always required. Schiff bases derived from highly reactive aryl aldehydes and amines can form spontaneously at room temperature.[1] However, for many reactions, particularly those involving less reactive ketones or alkylamines, heating is necessary to drive the reaction to completion by facilitating the dehydration step.[4][5] The decision to apply heat should be based on the specific reactants and any established protocols.[1]
Q3: How does temperature affect the reaction kinetics and product yield?
A3: Temperature directly influences the rate of reaction according to the Arrhenius law; higher temperatures generally lead to faster reaction rates.[6] This can shorten the required reaction time. However, excessively high temperatures can lead to the formation of by-products or decomposition of the desired Schiff base, potentially lowering the overall yield and purity.[7][8] In some cases, an optimal temperature is found where the reaction proceeds efficiently without significant degradation. For example, one study determined that room temperature (25°C) was the optimal condition for their specific synthesis, with higher temperatures not improving the yield.[9]
Q4: How can I tell when the reaction is complete?
A4: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[10] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product spot. The reaction is considered complete when the starting material spot (usually the limiting reagent) is no longer visible.[10]
Q5: My Schiff base is unstable and decomposes. How can I prevent this?
A5: Schiff base instability is often due to hydrolysis, where the imine bond is cleaved by water, reverting the compound to its original amine and aldehyde/ketone.[3][7] To prevent this, it is crucial to work under anhydrous conditions, using dry solvents and potentially an inert atmosphere (e.g., nitrogen or argon).[7] During the work-up and purification steps, avoid exposure to water and maintain a neutral pH, as hydrolysis can be catalyzed by both acids and bases.[10] Thoroughly drying the final product is essential to remove any residual water that could cause hydrolysis over time.[10] Some Schiff bases are also thermally unstable and can decompose at high temperatures.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Very Low Yield | Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium or the activation energy barrier has not been overcome.[7] | Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC.[10] |
| Water Inhibition: The formation of a Schiff base is a reversible condensation reaction that produces water. The presence of water can shift the equilibrium back towards the reactants.[11][12] | Remove water as it forms. This can be achieved by using a Dean-Stark apparatus, adding anhydrous salts like MgSO₄, or using molecular sieves.[7][11] | |
| Incorrect pH: The reaction is often catalyzed by acid, but a pH that is too low can protonate the amine, rendering it non-nucleophilic and stopping the reaction.[4][5] | The synthesis is often best performed at a mildly acidic pH to facilitate both the nucleophilic attack and the dehydration step.[4][5] A few drops of a catalyst like glacial acetic acid are often sufficient.[13] | |
| Product Decomposes During Work-up or Purification | Hydrolysis: The imine bond is susceptible to cleavage by water, especially in the presence of acid or base.[7][10] | Work up the reaction under anhydrous conditions using dry solvents.[7] Neutralize any acid catalyst before extraction. Store the final product in a desiccator.[10] |
| Thermal Instability: The Schiff base may be sensitive to high temperatures.[8] | If possible, perform purification steps like recrystallization at lower temperatures or use column chromatography at room temperature. Avoid excessive heating when removing solvent. | |
| Formation of Multiple Products/Impurities | Side Reactions: Self-condensation of the amine or other side reactions can occur, especially at high temperatures.[10] | Optimize reaction conditions (temperature, concentration) to favor the desired product.[10] Ensure the purity of starting materials and solvents.[10] |
| Impure Starting Materials: Contaminants in the initial aldehyde or amine can lead to the formation of undesired by-products. | Purify the starting materials before use through methods like distillation or recrystallization.[10] |
Data on Reaction Conditions
The optimal conditions for Schiff base synthesis are highly dependent on the specific substrates. The following tables provide examples from various studies to illustrate the range of effective reaction times and temperatures.
Table 1: Optimization of Temperature and Time for an Amino-Berberine Schiff Base
| Temperature (°C) | Reaction Time (min) | Solvent | Observations |
| 25 - 90 | 30 | EtOH | Room temperature (25°C) was found to be the optimal condition.[9] |
| 25 | 15 - 120 | EtOH | Prolonging the reaction time beyond 30 minutes did not significantly improve the yield.[9] |
| Data sourced from a study on the synthesis of berberine Schiff bases.[9] |
Table 2: Comparison of Synthesis Methods and Conditions
| Method | Temperature | Time | Solvent | Yield |
| Conventional Heating | Reflux | 4 hours | Water | 83% |
| Conventional Heating | Reflux | 2 hours | Ethanol | 88% |
| Microwave Irradiation | N/A | 30 sec - 2 min | Water | Excellent |
| Simple Condensation | 90±5°C | 30 - 60 min | Neat (Solvent-free) | 77.57% |
| Data compiled from various synthesis protocols.[2][5][14] |
Experimental Protocols
General Protocol for Schiff Base Synthesis (Conventional Heating)
This protocol describes a general method for the condensation of an aldehyde and a primary amine with acid catalysis.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde (1.0 equivalent) in a suitable solvent such as ethanol or methanol.[7][15]
-
Addition of Amine: To the stirred solution, add the primary amine (1.0-1.2 equivalents).[10]
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (a few drops) or a small amount of p-toluenesulfonic acid.[10][13]
-
Heating and Monitoring: Heat the reaction mixture to reflux.[13] Monitor the progress of the reaction by TLC until the limiting starting material is consumed.[10] This can take anywhere from a few minutes to several hours.[1]
-
Isolation and Work-up: Cool the reaction mixture to room temperature.[10] If a precipitate forms, collect the solid product by vacuum filtration.[15] Wash the crystals with a small amount of cold solvent (e.g., ethanol) to remove soluble impurities.[15]
-
Drying: Dry the purified product in a vacuum oven or desiccator to remove all traces of solvent and water.[7]
Visual Workflow and Troubleshooting Diagrams
The following diagrams illustrate a typical experimental workflow and a logical troubleshooting process for optimizing Schiff base synthesis.
Caption: A typical experimental workflow for Schiff base synthesis.
Caption: A troubleshooting guide for low Schiff base reaction yield.
References
- 1. quora.com [quora.com]
- 2. Synthesis and Characterization of Aurantiol Schiff Base: Relationship Between Synthesis time and some Physical Properties – Oriental Journal of Chemistry [orientjchem.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. iosrjournals.org [iosrjournals.org]
- 5. wjpsonline.com [wjpsonline.com]
- 6. Temperature affects the kinetics but not the products of the reaction between 4-methylbenzoquinone and lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ionicviper.org [ionicviper.org]
Technical Support Center: Column Chromatography Purification of Phenol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of phenol derivatives.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to provide clear and actionable solutions.
Q1: My phenol derivative is not moving off the column, or is moving very slowly.
A1: This common issue, known as "streaking" or "tailing," can be caused by several factors related to the polarity of your compound and its interaction with the stationary phase.
-
Increase Mobile Phase Polarity: Your solvent system may not be polar enough to elute the compound. Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For highly polar phenols, a mobile phase of dichloromethane (DCM) with 10-20% methanol may be necessary.[1]
-
Incorporate a Stronger Solvent: Toluene can be a valuable addition to your mobile phase, particularly for aromatic compounds. A solvent system like 10% ethyl acetate in toluene can significantly improve the separation of phenols compared to traditional ethyl acetate/hexane systems.[1]
-
Consider Reverse-Phase Chromatography: For very polar phenol derivatives, reverse-phase chromatography is often a more suitable technique. The use of a non-polar stationary phase (like C18) with a polar mobile phase (e.g., water/methanol or water/acetonitrile) will allow your polar compound to elute more effectively.
Q2: My phenol derivative is showing significant peak tailing.
A2: Peak tailing in the chromatography of phenolic compounds is often due to strong interactions between the acidic phenolic protons and the silica gel stationary phase.
-
Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase can suppress the ionization of the phenolic hydroxyl groups and silanol groups on the silica surface. This reduces the strong interactions that cause tailing.
-
Use a Different Stationary Phase: If tailing persists, consider switching to a less acidic stationary phase like neutral alumina.
-
Employ a Competing Agent: In some cases, adding a small amount of a more polar solvent like methanol to a non-polar mobile phase can help to block the active sites on the silica gel, reducing tailing.
Q3: The separation between my desired phenol derivative and impurities is poor, even though they show good separation on TLC.
A3: Discrepancies between TLC and column chromatography performance can arise from several factors.
-
Optimize the Solvent System: A solvent system that gives an Rf value of 0.2-0.3 for your target compound on TLC is a good starting point for column chromatography.[2] If the separation is still poor, re-screen different solvent systems on TLC to find one that provides better resolution.
-
Column Overloading: Loading too much sample onto the column can lead to broad bands and poor separation. As a general rule, the amount of silica gel should be 50 to 100 times the weight of the crude sample.
-
Improper Column Packing: An improperly packed column with channels or cracks will lead to uneven solvent flow and poor separation. Ensure your column is packed uniformly.
-
Sample Application: The sample should be applied to the column in a narrow band using a minimal amount of solvent.
Q4: My purified phenol derivative is colored, or the color intensifies over time.
A4: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities, often quinone-type compounds.
-
Work Quickly and Protect from Light: Minimize the exposure of your compound to air and light during the purification process.
-
Use Degassed Solvents: Solvents can contain dissolved oxygen, which can promote oxidation. Degassing your solvents by sparging with an inert gas like nitrogen or argon before use can be beneficial.
-
Add an Antioxidant: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the solvent can help prevent oxidation.
-
Store Purified Fractions Appropriately: Once collected, immediately store the fractions containing your purified compound under an inert atmosphere and at a low temperature to prevent degradation.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying phenol derivatives?
A1: The choice of stationary phase depends on the polarity of your phenol derivative.
-
Silica Gel: This is the most common stationary phase for normal-phase chromatography and is suitable for a wide range of phenol derivatives.
-
Alumina: Alumina can be a good alternative to silica, especially for compounds that are sensitive to the acidic nature of silica gel. It is available in neutral, acidic, and basic forms.
-
Reverse-Phase (C18): For highly polar or water-soluble phenol derivatives, reverse-phase chromatography using a C18-functionalized silica gel is the preferred method.
-
Sephadex LH-20: This lipophilic dextran gel is often used for the separation of polyphenols and flavonoids.[4]
-
Polyamide: Polyamide resins are also effective for the separation of phenolic compounds.
Q2: How do I choose the right mobile phase for my separation?
A2: The ideal mobile phase should provide good separation of your target compound from impurities with a reasonable elution time.
-
TLC Analysis: Thin-layer chromatography (TLC) is an essential tool for screening and optimizing your mobile phase. Aim for a solvent system that gives your desired compound an Rf value between 0.2 and 0.3.[2]
-
Common Solvent Systems: For normal-phase chromatography on silica gel, common mobile phases for phenol derivatives include mixtures of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate, dichloromethane, or diethyl ether). For more polar compounds, methanol may be added in small percentages to dichloromethane or ethyl acetate.[1]
-
Gradient Elution: For complex mixtures with compounds of widely varying polarities, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective.
Q3: How can I prevent my compound from oxidizing during purification?
A3: Phenolic compounds are prone to oxidation. To minimize this:
-
Use Freshly Distilled Solvents: This removes peroxides and other impurities that can initiate oxidation.
-
Work Under an Inert Atmosphere: Whenever possible, conduct the chromatography and solvent evaporation steps under a nitrogen or argon atmosphere.
-
Protect from Light: Wrap your column and collection tubes in aluminum foil to prevent light-induced degradation.
-
Store Properly: After purification, store your compound under an inert atmosphere, protected from light, and at low temperatures (e.g., in a freezer).[3]
Q4: What is "dry loading" and when should I use it?
A4: Dry loading is a technique where the sample is pre-adsorbed onto a small amount of stationary phase (e.g., silica gel) before being loaded onto the column. This method is particularly useful when your compound is not very soluble in the initial mobile phase, as it ensures a more even application and can lead to better separation.
Data Presentation
Table 1: Typical Rf Values of Phenol Derivatives on Silica Gel TLC
| Compound Class | Mobile Phase System | Typical Rf Range | Reference |
| Simple Phenols | Hexane:Ethyl Acetate (4:1) | 0.3 - 0.6 | [5] |
| Phenolic Acids | Chloroform:Methanol (9:1) | 0.2 - 0.5 | |
| Flavonoids (Aglycones) | Toluene:Ethyl Acetate:Formic Acid (5:4:1) | 0.4 - 0.7 | [6] |
| Flavonoid Glycosides | Ethyl Acetate:Formic Acid:Water (8:1:1) | 0.1 - 0.4 | |
| Anthocyanins | Ethyl Acetate:Formic Acid:Acetic Acid:Water (100:11:11:26) | 0.2 - 0.5 | [7] |
Note: Rf values are highly dependent on the specific compound, the exact solvent ratio, the type of TLC plate, and experimental conditions. This table provides general guidance.
Table 2: Recommended Starting Solvent Systems for Column Chromatography of Phenol Derivatives
| Compound Polarity | Stationary Phase | Recommended Starting Solvent System |
| Non-polar to Moderately Polar | Silica Gel | Hexane:Ethyl Acetate (e.g., 9:1 to 1:1) |
| Dichloromethane:Ethyl Acetate | ||
| Toluene:Ethyl Acetate | ||
| Polar | Silica Gel | Dichloromethane:Methanol (e.g., 99:1 to 9:1) |
| Ethyl Acetate:Methanol | ||
| Very Polar / Water Soluble | Reverse-Phase C18 | Water:Methanol (gradient) |
| Water:Acetonitrile with 0.1% Formic Acid (gradient) |
Experimental Protocols
Detailed Methodology for Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of a moderately polar phenol derivative using normal-phase column chromatography.
1. Materials:
-
Glass chromatography column with a stopcock
-
Silica gel (60-120 or 230-400 mesh)
-
Sand (washed)
-
Cotton or glass wool
-
Crude phenol derivative sample
-
Eluting solvents (e.g., hexane and ethyl acetate)
-
TLC plates, developing chamber, and UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
2. Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing.
-
Add a thin layer of sand (approx. 1 cm) on top of the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 10% ethyl acetate in hexane). The consistency should be like a thin milkshake.
-
With the column stopcock closed, pour the slurry into the column.
-
Open the stopcock to allow the solvent to drain, and gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Continuously add the slurry until the desired column height is reached.
-
Once the silica gel has settled, add a thin layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance during sample and solvent addition.
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading:
-
Dissolve the crude sample in a minimal amount of the eluting solvent or a slightly more polar solvent if necessary.
-
Carefully apply the sample solution evenly onto the top of the sand layer using a pipette.
-
Open the stopcock and allow the sample to be absorbed into the silica bed until the solvent level is at the top of the sand.
-
Carefully add a small amount of the eluting solvent to wash the sides of the column and allow it to be absorbed into the silica bed. Repeat this step once more.
4. Elution and Fraction Collection:
-
Carefully fill the top of the column with the eluting solvent.
-
Begin collecting the eluate in fractions (e.g., 10-20 mL per fraction).
-
If using a gradient elution, gradually increase the polarity of the mobile phase according to your pre-determined protocol.
5. Fraction Analysis:
-
Monitor the separation by spotting the collected fractions onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp or with a suitable staining agent.
-
Combine the fractions that contain the pure desired compound.
6. Compound Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified phenol derivative.
Mandatory Visualization
Caption: A general workflow for the column chromatography purification of phenol derivatives.
References
- 1. reddit.com [reddit.com]
- 2. Purification [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profiling and determination of phenolic compounds in Indian marketed hepatoprotective polyherbal formulations and their comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jptcp.com [jptcp.com]
Technical Support Center: Overcoming Solubility Challenges of 4-[(E)-2-Nitroethenyl]phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 4-[(E)-2-Nitroethenyl]phenol for biological assays.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous assay buffer. What is the recommended starting solvent?
A1: Due to its chemical structure, which includes a phenolic group and a nitroethenyl group, this compound is expected to have low aqueous solubility. The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[1][2][3] Prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and then dilute it serially into your aqueous assay buffer to achieve the desired final concentration.
Q2: I observed precipitation when I diluted my DMSO stock of this compound into my cell culture media. What could be the cause and how can I prevent this?
A2: Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds.[1] This occurs when the concentration of the compound in the final solution exceeds its aqueous solubility limit. To prevent this:
-
Lower the final concentration: The most straightforward approach is to test a lower final concentration of the compound in your assay.
-
Optimize the dilution method: Instead of a single large dilution, perform serial dilutions. It is preferable to add the DMSO stock directly to the final assay media with vigorous mixing to maximize interaction with media components like proteins that can help maintain solubility.[3]
-
Increase the DMSO concentration (with caution): You can slightly increase the final percentage of DMSO in your assay. However, be mindful of DMSO's potential toxicity to cells.
Q3: What is the maximum concentration of DMSO that is safe for my cells in a biological assay?
A3: The maximum tolerated concentration of DMSO is cell-line specific and also depends on the duration of the assay.[4][5] For most cell lines, it is recommended to keep the final DMSO concentration at or below 0.5%, and ideally no more than 0.1% for sensitive or primary cell lines.[1][4] It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cell line.
Q4: Are there alternative solvents or methods I can use if DMSO is not suitable for my experiment?
A4: Yes, several alternative strategies can be employed to improve the solubility of poorly soluble compounds:[6][7]
-
Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be tested.[2]
-
pH Modification: The phenolic hydroxyl group on this compound is weakly acidic. Adjusting the pH of the buffer to a more alkaline condition (e.g., pH > 8) may increase its solubility by deprotonating the phenol. However, ensure the pH is compatible with your biological assay.
-
Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds in their central cavity, thereby increasing their aqueous solubility.[6][7]
-
Surfactants: Non-ionic surfactants can be used at low concentrations to form micelles that solubilize the compound.[7]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the solid compound, which can improve its dissolution rate.[6][8]
Q5: How should I properly prepare and store my stock solution of this compound in DMSO?
A5: To ensure the stability and integrity of your compound, follow these steps:
-
Use high-purity, anhydrous DMSO.
-
Prepare the stock solution in a sterile, tightly sealed vial to prevent moisture absorption.
-
Store the stock solution at -20°C or -80°C.[1]
-
Minimize freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.[1]
Quantitative Data Summary
The tolerance to co-solvents like DMSO varies among different experimental systems. The following table provides recommended maximum final concentrations of DMSO for various biological assays to minimize cytotoxic effects and potential assay interference.[1][4][5][9]
| Assay Type | Recommended Max. DMSO Concentration | Notes |
| Immortalized Cell Line Assays | ≤ 0.5% | Some robust cell lines may tolerate up to 1%, but this should be validated.[4][5] |
| Primary Cell Cultures | ≤ 0.1% | Primary cells are generally more sensitive to DMSO toxicity.[1] |
| High-Throughput Screening (HTS) | 0.1% - 1% | The concentration should be optimized and kept consistent across all plates. |
| Enzyme Assays | ≤ 1-2% | Higher concentrations may be possible but should be checked for interference with enzyme activity. |
| In Vivo Animal Studies | Varies significantly | The formulation must be optimized for safety and tolerability in the specific animal model. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve the target stock concentration (e.g., 20 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability Assay (e.g., MTT Assay) with a Poorly Soluble Compound
Objective: To assess the cytotoxicity of this compound on a chosen cell line, accounting for its poor solubility.
Materials:
-
Cells of interest plated in a 96-well plate
-
Complete cell culture medium
-
This compound DMSO stock solution (from Protocol 1)
-
100% DMSO (for vehicle control)
-
MTT reagent
-
Solubilization buffer (e.g., acidified isopropanol)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Dilution:
-
Prepare serial dilutions of the this compound DMSO stock solution in complete cell culture medium.
-
Important: To minimize precipitation, add the DMSO stock directly to the medium (not the other way around) and mix immediately and thoroughly. For example, to achieve a 20 µM final concentration from a 20 mM stock with a final DMSO concentration of 0.1%, add 1 µL of the 20 mM stock to 999 µL of medium.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the prepared compound dilutions to the respective wells.
-
Controls are critical:
-
Untreated Control: Cells with fresh medium only.
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration wells (e.g., 0.1% DMSO). This is essential to differentiate compound effects from solvent effects.[1]
-
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration of this compound.
Visualizations
Caption: Workflow for solubilizing this compound.
Caption: Representative MAPK/ERK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-[(E)-2-Nitroethenyl]phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common synthesis methods for 4-[(E)-2-Nitroethenyl]phenol, a valuable intermediate in organic synthesis. The following sections detail experimental protocols, present quantitative data for performance comparison, and visualize the synthetic workflows.
Introduction
This compound, also known as 4-hydroxy-β-nitrostyrene, is a key building block in the synthesis of various pharmaceuticals and fine chemicals. Its reactivity, stemming from the conjugated nitroalkene moiety and the phenolic hydroxyl group, allows for diverse chemical transformations. The efficiency of its synthesis is therefore of significant interest. The predominant method for its preparation is the Henry condensation reaction, also known as the nitroaldol reaction, between 4-hydroxybenzaldehyde and nitromethane. This guide explores different catalytic systems and reaction conditions for the Henry reaction, alongside an alternative synthetic route.
Comparison of Synthesis Methods
The following table summarizes the quantitative data for different methods of synthesizing this compound, allowing for a direct comparison of their performance.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Henry Condensation | Aminofunctionalized mesoporous silica (AP-E1) | Nitromethane | 90 | 15-30 min | ~100 | [1] |
| Henry Condensation | Ammonium Acetate | Acetic Acid | Reflux | 6 h | 64 | [2] |
| Henry Condensation | Sodium Hydroxide (NaOH) | Methanol/Water | 10-15 | - | High (unspecified) | [3] |
| Alternative Method | TCICA/DMF, Sodium Nitrite | Dichloromethane or Acetonitrile | Reflux | 8-10 h | 99 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key synthesis routes cited in the comparison table.
Method 1: Henry Condensation using an Aminofunctionalized Mesoporous Catalyst
This method demonstrates a highly efficient catalytic approach to the Henry reaction.[1]
Materials:
-
4-hydroxybenzaldehyde
-
Nitromethane
-
Aminofunctionalized mesoporous silica (AP-E1) catalyst
-
Toluene (optional, as solvent)
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1 mmol, 122 mg) in nitromethane (10 mL), add the aminofunctionalized mesoporous catalyst (20 mg).
-
Stir the reaction mixture at 90°C under a nitrogen atmosphere.
-
Monitor the reaction progress by taking aliquots with a filter syringe and analyzing via 1H NMR and GC-MS.
-
The reaction is expected to reach near completion within 15-30 minutes.
-
Upon completion, the catalyst can be filtered off, and the solvent can be removed under reduced pressure to yield the crude product.
-
Purification can be achieved by column chromatography.
Method 2: Henry Condensation using Ammonium Acetate
This is a classic and widely used protocol for the Henry reaction.[2]
Materials:
-
4-hydroxybenzaldehyde (Salicylaldehyde in the cited text, but the procedure is general)
-
Nitromethane
-
Ammonium acetate
-
Acetic acid
-
Dichloromethane
-
Water
-
Magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve ammonium acetate (6.8 mmol, 524 mg) in acetic acid (4 mL).
-
Add nitromethane (19.6 mmol, 1.18 mL) and 4-hydroxybenzaldehyde (3.24 mmol, 0.34 mL) to the solution.
-
Heat the mixture under reflux for 6 hours.
-
After cooling to room temperature, add water (40 mL) and extract the mixture with dichloromethane (3 x 30 mL).
-
Dry the combined organic layers over magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Method 3: Alternative Synthesis from 4-hydroxycinnamic acid
This method provides an alternative route to the target compound, starting from 4-hydroxycinnamic acid.[1]
Materials:
-
4-hydroxycinnamic acid
-
Trichloroisocyanuric acid (TCICA)/DMF reagent
-
Sodium nitrite
-
Dichloromethane or Acetonitrile
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottomed flask, combine 4-hydroxycinnamic acid (0.01 mol), TCICA/DMF reagent (approx. 0.01 mol), and sodium nitrite (1 g) in dichloromethane or acetonitrile (25 mL).
-
Stir the reaction mixture under reflux for 8 to 10 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the mixture with a sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Separate the organic layer, dry it with anhydrous magnesium sulfate, and concentrate it under vacuum.
-
Purify the final product by column chromatography using an ethyl acetate-hexane eluent.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for the synthesis of this compound via the Henry condensation reaction.
Caption: General workflow for the Henry condensation synthesis.
Conclusion
The synthesis of this compound is most commonly and efficiently achieved through the Henry condensation reaction. The use of modern catalysts, such as aminofunctionalized mesoporous silica, can lead to near-quantitative yields in very short reaction times, representing a significant improvement over traditional methods using bases like ammonium acetate or sodium hydroxide.[1] While an alternative synthesis from 4-hydroxycinnamic acid also reports a high yield, the Henry reaction offers a more direct and atom-economical route from readily available starting materials.[1] The choice of method will ultimately depend on the desired scale, available resources, and the importance of factors such as reaction time and catalyst reusability. For high-throughput and green chemistry applications, the catalytic Henry reaction is a superior choice.
References
Positional Isomerism Dictates Biological Activity: A Comparative Analysis of 2- and 4-Nitroethenylphenols
A detailed comparison of 4-[(E)-2-Nitroethenyl]phenol and 2-[(E)-2-Nitroethenyl]phenol reveals that the seemingly minor shift in the position of the hydroxyl group on the phenyl ring leads to significant differences in their biological activity. Structure-activity relationship (SAR) studies consistently indicate that the ortho-substituted isomer, 2-[(E)-2-Nitroethenyl]phenol, exhibits enhanced cytotoxic and pro-apoptotic effects compared to its para-substituted counterpart, this compound.
The core of this difference lies in the chemical reactivity imparted by the hydroxyl group's proximity to the nitroethenyl side chain. This guide provides a comprehensive overview of the available experimental data, delves into the underlying mechanisms, and presents detailed experimental protocols for researchers in drug discovery and development.
Enhanced Cytotoxicity of the 2-Hydroxy Isomer
The underlying reason for this enhanced activity is attributed to the unique chemical properties of the ortho-hydroxy group. Its proximity to the nitroethenyl group allows for the formation of an intramolecular hydrogen bond, which can influence the molecule's electronic properties and its interactions with biological targets[1]. This intramolecular interaction can modulate the electrophilicity of the β-carbon in the nitroethenyl group, a key site for Michael addition reactions with biological nucleophiles such as cysteine residues in proteins.
Mechanistic Insights: The Role of the Ortho-Hydroxyl Group
The distinct reactivity of 2-hydroxy-β-nitrostyrene has been a subject of specific investigation. Studies have shown that the ortho-hydroxy group can participate in unusual chemical reactions, such as facilitating C-C bond cleavage following conjugate addition[1]. This unique chemical behavior, not observed in the para-isomer, likely contributes to its distinct biological activity profile. The ability to engage in specific intramolecular interactions can lead to a more favorable binding orientation with target enzymes or proteins, resulting in enhanced inhibition or modulation of their function.
One of the key mechanisms of action for β-nitrostyrene derivatives is the inhibition of protein tyrosine phosphatases (PTPs)[2]. These enzymes play crucial roles in cellular signaling pathways, and their inhibition can lead to the induction of apoptosis in cancer cells. The nitroethenyl moiety acts as a phosphotyrosine mimetic, binding to the active site of PTPs. The specific substitution pattern on the phenyl ring can significantly influence the binding affinity and inhibitory potency. The electronic and steric effects of the ortho-hydroxyl group in 2-[(E)-2-Nitroethenyl]phenol likely contribute to a more effective interaction with the active site of target PTPs compared to the 4-hydroxy isomer.
Experimental Data Summary
While a direct comparative table of IC50 values is not available from a single source, the following table summarizes the general findings on the biological activities of nitrostyrene derivatives, highlighting the importance of the substitution pattern.
| Compound Class | Biological Activity | Key Findings |
| Nitrostyrene Derivatives | Pro-apoptotic, Antitumor | Substitutions at the 2- or 3-position of the benzene ring enhance toxicity.[1] |
| β-Nitrostyrenes | Protein Tyrosine Phosphatase Inhibition | The nitroethenyl group acts as a phosphotyrosine mimetic, leading to enzyme inhibition.[2] |
| Ortho-Hydroxy-β-nitrostyrene | Unique Chemical Reactivity | The ortho-hydroxy group can form intramolecular hydrogen bonds, influencing its chemical and biological properties.[1] |
Key Experimental Protocols
To aid researchers in the evaluation of these compounds, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound and 2-[(E)-2-Nitroethenyl]phenol, dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protein Tyrosine Phosphatase (PTP1B) Inhibition Assay
This assay measures the ability of the compounds to inhibit the activity of a key protein tyrosine phosphatase.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound and 2-[(E)-2-Nitroethenyl]phenol, dissolved in DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add 2 µL of the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., sodium orthovanadate).
-
Add 25 µL of PTP1B enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the pNPP substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 10 M NaOH.
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
-
Calculate the percentage of enzyme inhibition and determine the IC50 value.
Visualizing the Underlying Mechanisms
To better understand the structure-activity relationship and the proposed mechanism of action, the following diagrams are provided.
Caption: Structure-activity relationship of hydroxylated nitrostyrenes.
Caption: Experimental workflow for PTP1B inhibition assay.
Conclusion
References
A Comparative Guide to the Biological Activities of 4-Nitrophenol and 2-Nitrophenol
This guide provides a detailed comparison of the biological activities of 4-nitrophenol and 2-nitrophenol, isomers of nitrophenol with distinct toxicological and biochemical profiles. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and environmental science.
Introduction
4-Nitrophenol and 2-nitrophenol are aromatic organic compounds with the chemical formula HOC₆H₄NO₂. While they share the same molecular formula, the position of the nitro group relative to the hydroxyl group on the benzene ring results in significant differences in their chemical properties and, consequently, their biological activities. 4-Nitrophenol is primarily used in the manufacturing of drugs, fungicides, and dyes, whereas 2-nitrophenol is mainly used in the production of dyes, paint coloring, and rubber chemicals.[1] This guide will delve into a comparative analysis of their toxicity, antimicrobial effects, and enzymatic inhibition, supported by available experimental data.
Quantitative Comparison of Biological Activity
The following table summarizes the available quantitative data on the acute toxicity of 4-nitrophenol and 2-nitrophenol. It is important to note that while both compounds exhibit toxicity, 4-nitrophenol is consistently shown to be more acutely toxic than 2-nitrophenol.[2][3]
| Biological Activity | Test Organism | Route of Exposure | 4-Nitrophenol | 2-Nitrophenol | Reference(s) |
| Acute Toxicity (LD50) | Rat | Oral | 202 - 620 mg/kg | 2,830 mg/kg | [2] |
| Mouse | Oral | 470 - 625.7 mg/kg | 1,300 mg/kg | [2] | |
| Rat | Dermal | >7,940 mg/kg | Not Available | [4] | |
| Rabbit | Dermal | Not Available | >7,940 mg/kg | [5] |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test population. A lower LD50 value indicates higher acute toxicity.
Toxicological Profile
Animal studies have consistently demonstrated that 4-nitrophenol is more harmful than 2-nitrophenol when administered in high doses over a short period.[1]
4-Nitrophenol:
-
Inhalation Exposure: The most sensitive targets of inhaled 4-nitrophenol in animals are the hematological system (leading to methemoglobinemia) and the eyes.[3]
-
Oral Exposure: Decreased body weight is a noted effect at doses below those causing lethality. At lethal doses, clinical signs include respiratory distress and neurotoxicity.[3]
-
Dermal Exposure: Can cause skin irritation.[1]
2-Nitrophenol:
-
Inhalation Exposure: The primary target of inhaled 2-nitrophenol is the upper respiratory system, specifically the nasal cavity.[3]
-
Oral Exposure: Acute oral toxicity occurs at much higher doses compared to 4-nitrophenol.[3]
Antimicrobial Activity
Enzymatic Inhibition
Nitrophenols are widely used as substrates or inhibitors in various enzymatic assays. For instance, p-nitrophenyl phosphate (pNPP) is a common substrate for alkaline phosphatase, where the release of p-nitrophenol is measured spectrophotometrically to determine enzyme activity.[7] While both 4-nitrophenol and 2-nitrophenol can act as competitive inhibitors in certain enzymatic reactions, a direct comparative study providing IC50 values for the two isomers against a range of enzymes is not extensively documented in the public domain.[8] The inhibitory potential of these compounds is dependent on the specific enzyme and the concentration of the substrate.[8]
Experimental Protocols
Acute Oral Toxicity (LD50) Determination in Rats
This protocol is a general guideline for determining the median lethal dose (LD50) of a substance.
-
Animals: Healthy, young adult rats of a single strain are used. Both sexes should be tested, but they should be housed separately.
-
Housing: The animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard rodent chow and water.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the experiment.
-
Dose Preparation: The test substance (4-nitrophenol or 2-nitrophenol) is dissolved or suspended in a suitable vehicle (e.g., corn oil, distilled water). A range of doses is prepared.
-
Administration: A single dose of the test substance is administered to the animals by oral gavage. A control group receives only the vehicle.
-
Observation: The animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system activity, and behavior), and body weight changes for at least 14 days.
-
Data Analysis: The LD50 is calculated using a standard statistical method, such as the probit analysis.[9][10]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC).[11][12][13]
-
Materials: 96-well microtiter plates, sterile nutrient broth, bacterial or fungal cultures, and solutions of 4-nitrophenol and 2-nitrophenol at known concentrations.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in sterile broth to a turbidity equivalent to the 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in the nutrient broth in the wells of the microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only broth (sterility control) and broth with inoculum (growth control) are included.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzymatic Inhibition Assay
This is a general protocol for assessing the inhibitory effect of a compound on enzyme activity.
-
Reagents: Enzyme solution, substrate solution (e.g., a chromogenic substrate that releases a colored product upon enzymatic reaction), buffer solution, and solutions of the inhibitors (4-nitrophenol and 2-nitrophenol) at various concentrations.
-
Assay Procedure:
-
In the wells of a microplate, add the buffer, enzyme solution, and the inhibitor solution.
-
Pre-incubate the mixture for a specific period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the formation of the product over time using a spectrophotometer at a specific wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.[14]
-
Visualizations
Biodegradation Pathways
The following diagrams illustrate the microbial degradation pathways of 4-nitrophenol and 2-nitrophenol. These pathways are crucial for understanding the environmental fate of these compounds.
References
- 1. llojibwe.org [llojibwe.org]
- 2. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. carlroth.com [carlroth.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 7. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Cytotoxicity of Nitrostyrene Derivatives
Introduction
Nitrostyrene derivatives, a class of organic molecules featuring a nitro group conjugated to a styrene backbone, have emerged as a compelling area of investigation in medicinal chemistry and drug discovery. Their inherent electrophilicity, conferred by the electron-withdrawing nitro group, allows them to readily participate in Michael addition reactions with biological nucleophiles. This reactivity underpins their broad spectrum of biological activities, including potent antimicrobial, anti-inflammatory, and, most notably, anticancer effects. The cytotoxic properties of these compounds against various cancer cell lines have positioned them as promising scaffolds for the development of novel chemotherapeutic agents.
The cytotoxic efficacy of nitrostyrene derivatives is intricately linked to their chemical structure. Substitutions on the aromatic ring and the β-carbon of the vinyl group can profoundly influence their electronic properties and steric hindrance, thereby modulating their reactivity and biological outcomes. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective anticancer compounds.
This guide provides a comparative analysis of the cytotoxicity of various nitrostyrene derivatives, supported by experimental data from peer-reviewed literature. It further offers detailed, field-proven protocols for assessing cytotoxicity and apoptosis, and elucidates the primary mechanisms through which these compounds exert their cell-killing effects. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to effectively evaluate and advance nitrostyrene-based cancer therapeutics.
Comparative Cytotoxicity of Nitrostyrene Derivatives
The cytotoxic potential of nitrostyrene derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth or viability. A lower IC50 value signifies greater cytotoxic potency. The following table summarizes the IC50 values of several representative nitrostyrene derivatives against various human cancer cell lines, offering a snapshot of their comparative efficacy.
| Compound | Cell Line | IC50 (µM) | Reference |
| β-Nitrostyrene | Burkitt's lymphoma | ~10-25 | [1] |
| (E)-9-(2-nitrovinyl)anthracene | Burkitt's lymphoma (MUTU-I) | 3 | [2] |
| (E)-9-(2-nitrovinyl)anthracene | Burkitt's lymphoma (DG-75) | 1.5 | [2] |
| CYT-Rx20 (3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene) | Colorectal cancer (HCT116) | 1.15 ± 0.15 (µg/mL) | [3] |
| CYT-Rx20 (3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene) | Colorectal cancer (SW480) | 1.57 ± 0.06 (µg/mL) | [3] |
| CYT-Rx20 (3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene) | Colorectal cancer (SW620) | 1.51 ± 0.02 (µg/mL) | [3] |
| CYT-Rx20 | Breast cancer (MCF-7) | 0.81 ± 0.04 (µg/mL) | [4][5] |
| CYT-Rx20 | Breast cancer (MDA-MB-231) | 1.82 ± 0.05 (µg/mL) | [4][5] |
| CYT-Rx20 | Breast cancer (ZR75-1) | 1.12 ± 0.06 (µg/mL) | [4][5] |
Note: IC50 values are presented as reported in the literature; direct comparison between studies should be made with caution due to potential variations in experimental conditions.
The data clearly indicate that the cytotoxic potency of nitrostyrene derivatives is highly dependent on both the specific chemical structure and the cancer cell line being tested. For instance, the addition of a bulky anthracene group in (E)-9-(2-nitrovinyl)anthracene appears to enhance cytotoxicity in Burkitt's lymphoma cells compared to the parent β-nitrostyrene.[1][2] Similarly, the substituted β-methyl-β-nitrostyrene derivative, CYT-Rx20, demonstrates potent cytotoxic effects in the low microgram per milliliter range against both colorectal and breast cancer cell lines.[3][4][5]
Mechanistic Insights into Nitrostyrene-Induced Cytotoxicity
The primary mechanism of action for the cytotoxic effects of many nitrostyrene derivatives is the induction of apoptosis, or programmed cell death.[1][2][3][5] This is often triggered by the generation of reactive oxygen species (ROS) and the subsequent mitochondrial dysfunction.[3][5] The following diagram illustrates the proposed signaling pathway.
Caption: Proposed mechanism of nitrostyyrene-induced apoptosis.
Experimental Protocols for Cytotoxicity Assessment
Accurate and reproducible assessment of cytotoxicity is crucial for the evaluation of any potential anticancer compound. The following are detailed protocols for two widely used assays.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[6][8][9] The amount of formazan produced is proportional to the number of living cells.[8]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]
-
Compound Preparation and Treatment: Prepare a stock solution of the nitrostyrene derivative in a suitable solvent like DMSO.[11] Create a series of dilutions in complete culture medium to achieve the desired final concentrations. The final solvent concentration should typically not exceed 0.5% to avoid solvent-induced toxicity.[11] Remove the medium from the cells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubation: Incubate the plate for a period of 24, 48, or 72 hours, depending on the experimental design.[11]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[10][11]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C.[10] During this time, viable cells will convert the MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the crystals.[7][11] Mix gently by shaking on an orbital shaker for about 15 minutes.[9]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9][10] A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
Data Analysis: Subtract the absorbance of the background control wells from all other readings. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability). Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
The Annexin V/PI assay is a widely used flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15][16] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13][15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[15] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[12][15]
Caption: Experimental workflow for apoptosis detection by Annexin V/PI staining.
Step-by-Step Protocol:
-
Cell Treatment: Seed and treat cells with the nitrostyrene derivative at the desired concentration (e.g., IC50 value) and for the appropriate duration to induce apoptosis. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic method like using EDTA to preserve membrane integrity.[16] Centrifuge the cell suspension at approximately 300 x g for 5 minutes.[16]
-
Washing: Discard the supernatant and wash the cells once with cold phosphate-buffered saline (PBS).[12][16] Centrifuge again and discard the supernatant.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12][14]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[16] Add 5 µL of Annexin V-FITC and 5 µL of PI solution (e.g., 50 µg/mL).[16] Gently vortex the tube.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12][14]
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[14] The different cell populations can be identified as follows:
Conclusion
Nitrostyrene derivatives represent a versatile and potent class of compounds with significant potential in anticancer drug development. Their cytotoxicity is closely tied to their chemical structure, with various substitutions influencing their efficacy against different cancer cell lines. The primary mechanism of action often involves the induction of ROS-mediated apoptosis. The standardized protocols provided in this guide for assessing cell viability and apoptosis offer a robust framework for researchers to evaluate and compare the cytotoxic effects of novel nitrostyrene derivatives, thereby facilitating the identification and optimization of promising new therapeutic candidates.
References
- 1. Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. clyte.tech [clyte.tech]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. bosterbio.com [bosterbio.com]
A Researcher's Guide to Antibody Cross-Reactivity with 4-Substituted Phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antibody cross-reactivity against various 4-substituted phenols, supported by experimental data. Understanding the specificity of antibodies is critical for the development of accurate immunoassays and targeted therapeutics. This document outlines the key experimental methodologies for assessing cross-reactivity and presents a quantitative comparison of antibody binding to different phenolic compounds.
Introduction to Antibody Cross-Reactivity
Antibody cross-reactivity is the phenomenon where an antibody binds to antigens that are structurally similar to the immunogen used to elicit the immune response. In the context of small molecules like 4-substituted phenols, antibodies raised against a specific phenol derivative may also recognize other phenols with different substituents at the fourth position of the benzene ring. This can lead to a lack of specificity in immunoassays, resulting in false positives or inaccurate quantification. However, controlled cross-reactivity can also be leveraged for the development of broad-specificity assays that can detect a class of related compounds. Therefore, a thorough characterization of antibody cross-reactivity is a fundamental step in immunoassay development and validation.
Comparative Analysis of Cross-Reactivity
The cross-reactivity of an antibody is typically quantified using a competitive enzyme-linked immunosorbent assay (ELISA). In this assay, the concentration of a test compound required to inhibit 50% of the antibody's binding to its target antigen (the IC50 value) is determined. The percent cross-reactivity is then calculated relative to the target analyte.
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
The following table summarizes the cross-reactivity of a polyclonal antibody raised against 4-nitrophenol with other structurally related 4-substituted phenols.
| Compound ID | Compound Name | Structure | Modification from 4-Nitrophenol | IC50 (nM) | % Cross-Reactivity |
| Target | 4-Nitrophenol | 4-Nitrophenol | - | 59 | 100% |
| CR-1 | 3-Methyl-4-nitrophenol | 3-Methyl-4-nitrophenol | Methyl group at position 3 | 64 | 92.2% |
| CR-2 | 2-Chloro-4-nitrophenol | 2-Chloro-4-nitrophenol | Chloro group at position 2 | 31 | 190.3% |
| CR-3 | 2-Amino-4-nitrophenol | 2-Amino-4-nitrophenol | Amino group at position 2 | 57 | 103.5% |
| CR-4 | 2-Nitrophenol | 2-Nitrophenol | Nitro group at position 2 | No cross-reactivity | <0.1% |
| CR-5 | 3-Nitrophenol | 3-Nitrophenol | Nitro group at position 3 | No cross-reactivity | <0.1% |
Data adapted from a study on the development of an ELISA for 4-nitrophenol and its substituted analogs.
Interpretation of Results:
-
The antibody exhibits high cross-reactivity with 3-methyl-4-nitrophenol and 2-amino-4-nitrophenol, with IC50 values very close to that of 4-nitrophenol.
-
Interestingly, the antibody shows even higher reactivity with 2-chloro-4-nitrophenol than with the target analyte itself, indicated by a lower IC50 value and a cross-reactivity of over 100%.
-
The position of the nitro group is critical for antibody recognition, as neither 2-nitrophenol nor 3-nitrophenol showed any significant cross-reactivity.
Experimental Methodologies
Accurate assessment of antibody cross-reactivity relies on robust experimental design and execution. The two primary techniques for quantitative analysis are Competitive ELISA and Surface Plasmon Resonance (SPR).
Competitive ELISA Protocol
Competitive ELISA is a widely used method for quantifying the concentration of an antigen in a sample. In the context of cross-reactivity, it is used to determine the IC50 values of various compounds.
Materials:
-
Microtiter plates
-
Coating antigen (hapten-protein conjugate)
-
Primary antibody specific to the target 4-substituted phenol
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., H₂SO₄)
-
Wash buffer (e.g., PBS-T)
-
Blocking buffer (e.g., BSA in PBS)
-
Standard solutions of the target analyte and test compounds
Procedure:
-
Coating: Coat the wells of a microtiter plate with the coating antigen diluted in a coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate with wash buffer to remove unbound antigen.
-
Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add a mixture of the primary antibody and either the standard or the test compound at various concentrations to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the substrate solution to each well and incubate until a color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the analyte concentration and fit a sigmoidal curve to determine the IC50 value.
A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-β-Nitrostyrene Analogs
The following guide provides a detailed comparison of 4-hydroxy-β-nitrostyrene analogs, focusing on their structure-activity relationships (SAR) with respect to their biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
β-nitrostyrene derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The core structure, characterized by a phenyl ring attached to a nitro-substituted vinyl group, serves as a versatile scaffold for chemical modifications to enhance potency and selectivity. The presence of a hydroxyl group at the 4th position of the phenyl ring, along with the nitro group on the β-carbon of the vinyl side chain, is often crucial for their biological effects[3]. This guide delves into the SAR of 4-hydroxy-β-nitrostyrene analogs, providing a comparative analysis of their performance based on available experimental data.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 4-hydroxy-β-nitrostyrene analogs is significantly influenced by the nature and position of substituents on both the aromatic ring and the nitrovinyl side chain.
Substitutions on the Phenyl Ring:
-
Hydroxy and Methoxy Groups: The presence of a 3-hydroxy-4-methoxy substitution pattern on the phenyl ring of β-methyl-β-nitrostyrene has been shown to be particularly effective against Gram-positive bacteria[4].
-
Alkyloxy Groups: Modifications of the alkyloxy side chain at the 3,4-position of the aromatic ring have a significant influence on the antifungal activity of β-nitrostyrenes[5]. For instance, an ethylenedioxy group at this position can confer a stronger inhibitory effect against Candida albicans compared to methylenedioxy or dimethoxy groups[5].
-
Halogen Substituents: The introduction of halogen atoms, such as fluorine or chlorine, at the 4-position of the phenyl ring in β-methyl-β-nitrostyrene derivatives can effectively suppress the growth of E. coli[6].
Modifications of the Nitrovinyl Side Chain:
-
β-Methyl Group: The addition of a methyl group at the β-position of the nitrovinyl side chain generally enhances the antibacterial activity of nitrostyrene compounds[4][6]. β-methyl-β-nitrostyrene analogs consistently show higher potency compared to their unsubstituted β-nitrostyrene counterparts[1][6].
-
β-Bromo Group: The introduction of a bromine atom at the β-position can lead to varied effects. In some cases, it may decrease the inhibitory effect compared to a β-methyl substitution[1][5].
Physicochemical Properties:
-
Redox Potentials: A clear correlation has been observed between the redox potentials of β-nitrostyrene derivatives and their antibacterial activity, suggesting that the electrophilicity of the molecule plays a crucial role[1][4].
-
Lipophilicity: The lipophilicity of these compounds is a critical factor for their antimicrobial activity, as it influences their ability to penetrate microbial cell membranes[6].
Quantitative Data Summary
The following table summarizes the biological activities of various β-nitrostyrene analogs, providing a basis for direct comparison.
| Compound/Analog | Substituents | Target Organism/Cell Line | Activity Metric | Value | Reference |
| 3,4-dimethoxy-β-nitrostyrene | 3,4-dimethoxy | Candida albicans | MIC | 128 µg/mL | [5] |
| 3,4-ethylenedioxy-β-bromo-β-nitrostyrene | 3,4-ethylenedioxy, β-bromo | Candida albicans | MIC | >32 µg/mL | [5] |
| 3,4-ethylenedioxy-β-methyl-β-nitrostyrene | 3,4-ethylenedioxy, β-methyl | Candida albicans | MIC | >32 µg/mL | [5] |
| 3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene (CYT-Rx20) | 3-hydroxy, 4-methoxy, β-methyl | HCT116 (colorectal cancer) | IC50 | 1.15 ± 0.15 µg/mL | [2] |
| 3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene (CYT-Rx20) | SW480 (colorectal cancer) | IC50 | 1.57 ± 0.06 µg/mL | [2] | |
| 3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene (CYT-Rx20) | SW620 (colorectal cancer) | IC50 | 1.51 ± 0.02 µg/mL | [2] | |
| p-chloro-nitrostyrene adduct | p-chloro | Cancer cell lines | LC50 | 10-25 µM | [3] |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; LC50: Lethal Concentration, 50%.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of 4-hydroxy-β-nitrostyrene analogs are crucial for reproducible research.
Synthesis of β-Nitrostyrene Derivatives (Henry Reaction)
The synthesis of β-nitrostyrene derivatives is commonly achieved through the Henry reaction, which involves the condensation of an aromatic aldehyde with a nitroalkane.[7][8]
Conventional Method:
-
Dissolve the substituted benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde) in an excess of nitromethane.[7]
-
Add a catalytic amount of ammonium acetate.[7]
-
Heat the reaction mixture under reflux for several hours (e.g., 6 hours).[7]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[7]
-
After completion, cool the mixture to room temperature.[7]
-
Remove the excess nitromethane using a rotary evaporator.[7]
-
Purify the resulting solid by recrystallization or column chromatography.
Microwave-Assisted Method:
-
In a microwave-safe vial, combine the substituted benzaldehyde, nitromethane, and ammonium acetate.[7]
-
Seal the vial and place it in a microwave reactor.[7]
-
Heat the mixture to a specified temperature (e.g., 150 °C) for a short duration (e.g., 5 minutes).[7]
-
After cooling, transfer the reaction mixture and remove the excess nitromethane under reduced pressure.[7]
-
Purify the product as described in the conventional method.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
The antimicrobial efficacy of the synthesized compounds is typically determined by measuring their MIC using the broth microdilution method.
-
Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Candida albicans).
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 24-48 hours).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (XTT Assay)
The cytotoxic effects of the compounds on cancer cell lines can be evaluated using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.[2]
-
Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the β-nitrostyrene derivatives for a defined period (e.g., 24, 48, or 72 hours).[2]
-
After the treatment period, add the XTT labeling mixture to each well.
-
Incubate the plate for a few hours to allow for the conversion of XTT to a formazan dye by metabolically active cells.
-
Measure the absorbance of the formazan product at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells and determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of PTP1B signaling by a β-nitrostyrene analog.
Caption: Workflow for SAR studies of nitrostyrene analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
Comparing the efficacy of different catalysts for nitrostyrene synthesis
A Comparative Guide to Catalyst Efficacy in Nitrostyrene Synthesis
For researchers, scientists, and drug development professionals, the synthesis of nitrostyrenes represents a critical step in the creation of a wide array of valuable organic compounds. The most common and enduring method for this synthesis is the Henry reaction, also known as the nitroaldol reaction, which involves the base-catalyzed condensation of a nitroalkane with an aldehyde.[1] The choice of catalyst in this reaction is paramount, as it significantly influences the yield, reaction time, and purity of the resulting nitrostyrene. This guide provides an objective comparison of various catalysts employed in nitrostyrene synthesis, supported by experimental data and detailed protocols.
The Henry-Knoevenagel condensation reaction is the most prevalent method for synthesizing β-nitrostyrenes, involving the reaction of an aromatic aldehyde with a nitroalkane, typically nitromethane.[2] The reaction proceeds through a nitroaldol addition followed by dehydration. The efficiency of this process is highly dependent on the chosen catalytic system.[2]
Comparative Analysis of Catalytic Systems
The selection of a catalyst for nitrostyrene synthesis is a critical parameter that dictates the efficiency and outcome of the reaction. A variety of catalysts have been explored, ranging from simple bases to more complex systems.
Commonly Used Catalysts:
-
Alkali Hydroxides (e.g., Sodium Hydroxide): These are effective catalysts, often resulting in high yields. However, the reaction can be highly exothermic and requires careful temperature control to avoid side reactions.[3]
-
Primary Amines (e.g., Methylamine): These catalysts can provide good yields, particularly if the nitrostyrene product is insoluble in the reaction medium and precipitates out, driving the equilibrium forward.[4]
-
Ammonium Acetate in Acetic Acid: This system has proven to be a more generally useful method, especially for reactions involving nitroethane and 1-nitropropane, and in cases where other catalysts give poor results.[4][5]
Novel Catalytic Systems:
Recent research has explored the use of more advanced catalytic systems to improve efficiency and selectivity. These include:
-
Graphene Oxide-Based Catalysts: Bifunctional graphene oxide catalysts, such as those functionalized with primary and tertiary amines (GO-NH2-NEt2), have shown excellent selectivity and high conversion rates in the synthesis of trans-β-nitrostyrene.[6]
-
Metal-Organic Macrocycles: Thiourea-functionalized metal-organic macrocycles have been investigated as catalysts for Michael additions involving nitrostyrenes, demonstrating the potential for size-selective catalysis.[7]
Data Presentation: Catalyst Performance in Nitrostyrene Synthesis
The following table summarizes the quantitative data for various catalysts used in the synthesis of nitrostyrenes, primarily through the Henry reaction.
| Catalyst | Benzaldehyde Derivative | Nitroalkane | Solvent | Reaction Conditions | Yield (%) | Reference |
| Sodium Hydroxide | Benzaldehyde | Nitromethane | Methanol | 10-15°C | 80-83% | [1][3] |
| Methylamine | Substituted Benzaldehydes | Nitromethane | Methanol | Room Temperature - 50°C | Good, especially if product precipitates | [4][8] |
| Ammonium Acetate | 4-Hydroxy-3-methoxybenzaldehyde | Nitromethane | Acetic Acid | Reflux | Not specified | [5] |
| Ammonium Acetate | para-substituted aldehyde | Nitromethane | Acetic Acid | Reflux for 6 hours at 100°C | Varies (e.g., 75% for (E)-1-methoxy-4-(2-nitrovinyl)benzene) | [7] |
| GO-NH2-NEt2 | Benzaldehyde | Nitromethane | Not specified | Not specified | 99.5% conversion, 100% selectivity | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of nitrostyrenes. Below are methodologies for key experiments cited.
Protocol 1: Synthesis of β-Nitrostyrene using Sodium Hydroxide
This protocol is adapted from a standard procedure for the synthesis of β-nitrostyrene.[1]
Materials:
-
Nitromethane (5 moles)
-
Benzaldehyde (5 moles)
-
Methanol (1000 mL)
-
Sodium hydroxide (5.25 moles)
-
Concentrated Hydrochloric acid
-
Ice
Procedure:
-
In a large, wide-mouthed bottle equipped with a mechanical stirrer, thermometer, and a separatory funnel, combine nitromethane, benzaldehyde, and methanol.
-
Cool the reaction vessel in a freezing mixture of ice and salt.
-
Prepare a cooled solution of sodium hydroxide in an equal volume of water.
-
While stirring vigorously, cautiously add the sodium hydroxide solution to the nitromethane/benzaldehyde mixture, maintaining the temperature between 10-15°C. A bulky white precipitate will form.
-
After the addition is complete, continue stirring for an additional 15 minutes.
-
Add 3-3.5 L of ice water containing crushed ice to dissolve the precipitate, forming a clear solution.
-
Slowly pour the alkaline solution into a large container with a stirred solution of hydrochloric acid (1000 mL concentrated HCl diluted with 1500 mL water). A pale yellow crystalline mass of nitrostyrene will precipitate.
-
Allow the solid to settle, decant the supernatant liquid, and filter the solid by suction.
-
Wash the solid with water until it is free from chlorides.
-
Purify the crude nitrostyrene by recrystallization from hot ethyl alcohol. The expected yield is 80-83%.[1]
Protocol 2: Synthesis of Substituted β-Nitrostyrenes using Ammonium Acetate
This protocol is a general procedure for the synthesis of para-substituted β-nitrostyrenes.[7]
Materials:
-
para-substituted aldehyde (1 eq)
-
Nitromethane (6.9 eq)
-
Ammonium acetate (2.4 eq)
-
Acetic acid (20 mL)
-
Ethyl acetate (EtOAc)
-
Sodium hydroxide (2M aqueous solution)
-
Brine
-
Sodium sulfate (Na2SO4)
Procedure:
-
To a solution of ammonium acetate in acetic acid, add nitromethane followed by the para-substituted aldehyde.
-
Reflux the mixture for six hours at 100°C.
-
Cool the reaction to room temperature and stir overnight.
-
Pour the resulting solution into ice water and adjust the pH to 7 with a 2M aqueous NaOH solution.
-
Extract the product with EtOAc (3 x 50 mL).
-
Wash the combined organic extracts with brine, dry over Na2SO4, filter, and concentrate to obtain a yellow solid.
-
The crude product can be further purified by column chromatography.
Protocol 3: Alternative Synthesis via Wittig Reaction
While the Henry reaction is most common, the Wittig reaction provides an alternative route.[1]
Materials:
-
Nitrobenzyltriphenylphosphonium halide
-
40% aqueous formaldehyde
-
Base (e.g., 50% aqueous sodium hydroxide)
Procedure:
-
Create a well-stirred suspension of the nitrobenzyltriphenylphosphonium halide in an excess of 40% aqueous formaldehyde.
-
Slowly and in a controlled manner, add the base to the suspension to generate the phosphorane intermediate in situ.
-
The phosphorane will then react with formaldehyde to yield the nitrostyrene.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the comparison of catalysts for nitrostyrene synthesis.
Caption: Experimental workflow for comparing different catalysts in nitrostyrene synthesis.
Caption: Simplified signaling pathway of the Henry-Knoevenagel reaction for nitrostyrene synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. High-yielding nitrostyrene catalyst , Hive Methods Discourse [chemistry.mdma.ch]
A Comparative Guide to Tyrosinase Inhibitors: Evaluating 4-[(E)-2-Nitroethenyl]phenol Against Established Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-[(E)-2-Nitroethenyl]phenol with other well-documented tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin biosynthesis, making it a prime target for the development of therapeutics for hyperpigmentation disorders and for applications in the cosmetic industry. This document outlines the inhibitory activities, mechanisms of action, and relevant signaling pathways of various inhibitors, supported by experimental data and protocols.
Quantitative Comparison of Tyrosinase Inhibitors
| Inhibitor | IC50 (µM) | Inhibition Type | Reference Compound |
| Kojic Acid | 16.69 - 66.55 | Competitive | Yes |
| Arbutin | 30.26 - 230 | Competitive | Yes |
| Hydroquinone | ~70 | Substrate | Yes |
| Resveratrol | >100 (monophenolase) | Mixed/Competitive | No |
| Oxyresveratrol | 1.1 | Non-competitive | No |
| 4-Butylresorcinol | 0.077 (monophenolase) | Competitive | No |
| Licochalcone A | ~1.2 (5.4x Kojic Acid) | Competitive | No |
| This compound | Not Reported | Hypothesized Competitive | N/A |
Note: IC50 values can vary depending on the experimental conditions, such as the source of the tyrosinase, substrate concentration, and assay method.[1]
Structure-Activity Relationship and Potential of this compound
While direct experimental data for this compound is lacking, its chemical structure suggests potential as a tyrosinase inhibitor. The presence of a phenolic hydroxyl group is a common feature in many tyrosinase inhibitors, as it can mimic the natural substrate, L-tyrosine, and interact with the copper ions in the enzyme's active site.
The nitroethenyl group is an electron-withdrawing group that could influence the electronic properties of the phenol ring, potentially enhancing its binding affinity to the tyrosinase active site. Studies on other nitrostyrene derivatives have shown biological activity, although not specifically tyrosinase inhibition. Further research is required to determine the precise IC50 value and mechanism of action for this compound.
Mechanism of Action of Tyrosinase Inhibitors
Tyrosinase inhibitors can act through several mechanisms:
-
Competitive Inhibition: The inhibitor competes with the substrate (e.g., L-tyrosine) for binding to the active site of the enzyme. Many phenolic inhibitors, including kojic acid, function through this mechanism.
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's catalytic activity.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
-
Suicide Substrates: The inhibitor is processed by the enzyme, leading to the formation of a reactive species that irreversibly inactivates the enzyme.
Melanogenesis Signaling Pathways
The production of melanin (melanogenesis) is regulated by complex signaling pathways. Understanding these pathways is crucial for identifying novel targets for modulating pigmentation. The α-melanocyte-stimulating hormone (α-MSH) signaling pathway is a key regulator.
Caption: The α-MSH signaling pathway in melanogenesis.
Experimental Protocols
A standardized experimental protocol is essential for the accurate comparison of tyrosinase inhibitors. The following outlines a common in vitro mushroom tyrosinase inhibition assay.
Mushroom Tyrosinase Inhibition Assay (L-DOPA as substrate)
1. Materials and Reagents:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test inhibitor (e.g., this compound)
-
Positive control (e.g., Kojic acid)
-
Solvent for inhibitor (e.g., DMSO)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test inhibitor and positive control in the appropriate solvent.
3. Assay Procedure:
-
In a 96-well plate, add phosphate buffer, the test inhibitor (or positive control/solvent control), and the tyrosinase solution to each well.
-
Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals for a set duration using a microplate reader. The absorbance corresponds to the formation of dopachrome.
4. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(Rate of control - Rate of inhibitor) / Rate of control] x 100
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Caption: General workflow for a tyrosinase inhibition assay.
Conclusion
A variety of natural and synthetic compounds have demonstrated significant tyrosinase inhibitory activity. While established inhibitors like kojic acid and arbutin serve as important benchmarks, the search for novel, more potent, and safer inhibitors continues. Based on its chemical structure, this compound presents itself as a candidate for investigation as a tyrosinase inhibitor. However, empirical evidence is necessary to validate its efficacy and mechanism of action. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation of this compound and other novel compounds in the field of melanogenesis research and drug development.
References
A Spectroscopic Comparison of (E) and (Z) Isomers of 4-(2-Nitrovinyl)phenol: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides a detailed spectroscopic comparison of the (E) and (Z) isomers of 4-(2-nitrovinyl)phenol, a compound of interest in medicinal chemistry and materials science. The distinct geometric arrangements of these isomers give rise to notable differences in their spectroscopic signatures, which are crucial for their identification, characterization, and application. This document summarizes key quantitative data, outlines experimental protocols for their synthesis and analysis, and presents a logical workflow for their spectroscopic comparison.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the (E) and (Z) isomers of 4-(2-nitrovinyl)phenol. Data for the (E) isomer is more readily available in the literature, while data for the (Z) isomer is largely inferred from analogous compounds due to its lower stability and challenges in isolation.
Table 1: 1H NMR Spectroscopic Data (400 MHz, CDCl3)
| Isomer | Chemical Shift (δ, ppm) of Vinylic Protons | Coupling Constant (J, Hz) | Aromatic Proton Pattern |
| (E) | ~7.5-8.0 (d, 1H), ~7.9-8.4 (d, 1H) | ~13.5 - 13.7 | Multiplet |
| (Z) | ~6.7-7.0 (d, 1H), ~6.9-7.2 (d, 1H) | ~9.0 - 9.6 | Multiplet |
Note: The large coupling constant for the (E) isomer is characteristic of a trans configuration of the vinylic protons, while the smaller coupling constant for the (Z) isomer is indicative of a cis configuration.
Table 2: 13C NMR Spectroscopic Data (100 MHz, CDCl3)
| Isomer | Vinylic Carbons (ppm) | Aromatic Carbons (ppm) |
| (E) | ~130-145 | ~115-160 |
| (Z) | Expected to be similar to (E) isomer with minor shifts | Expected to be similar to (E) isomer with minor shifts |
Table 3: FT-IR Spectroscopic Data (cm-1)
| Isomer | Key Vibrational Bands |
| (E) | ~3400 (O-H stretch), ~1630 (C=C stretch), ~1510 & ~1340 (NO2 asymmetric & symmetric stretch), ~965 (trans C-H bend) |
| (Z) | ~3400 (O-H stretch), ~1630 (C=C stretch), ~1510 & ~1340 (NO2 asymmetric & symmetric stretch), ~700-800 (cis C-H bend) |
Note: The most significant difference in the IR spectra is the out-of-plane C-H bending vibration of the vinyl group. The (E) isomer exhibits a strong band around 965 cm-1, characteristic of a trans-disubstituted alkene, which is absent in the spectrum of the (Z) isomer. The (Z) isomer is expected to show a band in the 700-800 cm-1 region for the cis C-H bend.
Table 4: UV-Vis Spectroscopic Data (in Ethanol)
| Isomer | λmax (nm) | Molar Absorptivity (ε) |
| (E) | ~320-360 | Higher than (Z) isomer |
| (Z) | Expected to be at a slightly shorter wavelength than (E) isomer | Lower than (E) isomer |
Note: The (E) isomer, being more planar, generally exhibits a longer wavelength of maximum absorption (λmax) and a higher molar absorptivity compared to the less planar (Z) isomer.
Experimental Protocols
2.1. Synthesis of (E)-4-(2-Nitrovinyl)phenol via Henry Reaction
The synthesis of (E)-4-(2-nitrovinyl)phenol is typically achieved through a Henry condensation of 4-hydroxybenzaldehyde with nitromethane, followed by dehydration of the resulting nitroaldol.[1][2]
-
Step 1: Condensation. To a solution of 4-hydroxybenzaldehyde (1 eq.) in a suitable solvent such as methanol or ethanol, add nitromethane (1.5 eq.) and a base catalyst (e.g., sodium hydroxide or ammonium acetate).
-
Step 2: Reaction. Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 3: Dehydration. Acidify the reaction mixture with a dilute acid (e.g., HCl) to facilitate the dehydration of the intermediate nitro alcohol.
-
Step 4: Isolation and Purification. The crude product, predominantly the (E) isomer, precipitates out of the solution. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure (E)-4-(2-nitrovinyl)phenol.
2.2. Synthesis of (Z)-4-(2-Nitrovinyl)phenol via Photoisomerization
The (Z) isomer can be prepared by photoisomerization of the (E) isomer.[3]
-
Step 1: Dissolution. Dissolve the (E)-4-(2-nitrovinyl)phenol in a suitable solvent (e.g., acetonitrile or CDCl3 for NMR studies) in a quartz reaction vessel.
-
Step 2: Irradiation. Irradiate the solution with UV light (e.g., λ = 310 nm) at room temperature.[3]
-
Step 3: Monitoring. Monitor the isomerization process using 1H NMR spectroscopy by observing the appearance of new signals corresponding to the (Z) isomer and the decrease in the signals of the (E) isomer.
-
Step 4: Separation. If stable enough for isolation, the (Z) isomer can be separated from the (E) isomer using chromatographic techniques such as column chromatography on silica gel.[3] However, it is often studied in the isomeric mixture due to its potential instability.
2.3. Spectroscopic Analysis
-
NMR Spectroscopy: 1H and 13C NMR spectra are recorded on a 400 MHz or higher field spectrometer using a deuterated solvent such as CDCl3 or DMSO-d6. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
FT-IR Spectroscopy: Infrared spectra are obtained using an FT-IR spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film on a salt plate.
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a quartz cuvette. Samples are dissolved in a UV-grade solvent like ethanol.
Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and comparative spectroscopic analysis of the (E) and (Z) isomers of 4-(2-nitrovinyl)phenol.
References
A Comparative Guide to Assessing the Purity of Synthesized 4-[(E)-2-Nitroethenyl]phenol
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a critical step to ensure reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 4-[(E)-2-Nitroethenyl]phenol. As a point of comparison, this guide will also detail the purity assessment of Resveratrol, a well-characterized natural product with a similar phenolic structure. This comparison will provide context and highlight the nuances of purity analysis for both a novel synthetic compound and a widely studied natural product.
This guide will delve into the experimental protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS). It will also present a comparative summary of their performance and discuss the potential impurities that may arise during the synthesis of this compound.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound and other nitrostyrene derivatives is commonly achieved through the Henry reaction (also known as the nitroaldol reaction), which involves the condensation of an aromatic aldehyde with a nitroalkane.[1][2] In the case of this compound, this would involve the reaction of 4-hydroxybenzaldehyde with nitromethane. Potential impurities arising from this synthesis can include:
-
Unreacted Starting Materials: Residual 4-hydroxybenzaldehyde and nitromethane.
-
Intermediate Products: The nitroaldol intermediate, 1-(4-hydroxyphenyl)-2-nitroethanol, may be present if the dehydration step is incomplete.
-
(Z)-isomer: The (Z)-isomer of this compound may be formed as a geometric isomer.
-
Side-Reaction Products: Byproducts from side reactions, such as the formation of nitrile impurities, have been observed in Henry reactions.[1]
Comparative Analysis of Purity Assessment Methods
The choice of analytical technique for purity assessment depends on several factors, including the nature of the compound, the expected impurities, and the desired level of accuracy and precision. This section compares the application of HPLC, qNMR, and GC-MS for the purity determination of this compound and Resveratrol.
Quantitative Data Summary
The following table summarizes the performance characteristics of the primary analytical methods for purity assessment of this compound and Resveratrol.
| Analytical Technique | Parameter | This compound (Expected Performance) | Resveratrol (Reported Performance) |
| HPLC | Purity (%) | >95% (typical for synthesized research compounds) | >99.0%[3] |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | 0.125 - 0.28 µg/mL[4] | |
| Limit of Quantification (LOQ) | ~0.5 - 5 µg/mL | 0.413 - 0.87 µg/mL[4] | |
| Precision (%RSD) | < 2% | < 2%[5] | |
| qNMR | Purity (%) | Capable of high accuracy determination (>98%) | >99.0%[3][6] |
| Precision (%RSD) | < 1% | < 1% | |
| GC-MS | Application | Primarily for volatile impurities and starting materials | Analysis of derivatives or specific volatile impurities |
| Sensitivity | High for volatile compounds | High for volatile compounds |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.
Protocol for this compound Purity Assessment (Adapted from general methods for phenols and nitrophenols)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% formic acid to ensure good peak shape.[7][8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV-Vis scan of this compound (expected to be in the range of 300-380 nm for nitrostyrenes).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Protocol for Resveratrol Purity Assessment
-
Instrumentation: A standard HPLC system with a DAD detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of methanol and 0.05% orthophosphoric acid buffer at pH 2.8 (51:49, v/v).[5]
-
Flow Rate: 0.8 mL/min.[5]
-
Column Temperature: 25 °C.[5]
-
Detection Wavelength: 306 nm.[9]
-
Injection Volume: 20 µL.[5]
-
Sample Preparation: Prepare a stock solution of Resveratrol in methanol (1 mg/mL) and dilute with the mobile phase to create a series of calibration standards (e.g., 1-40 µg/mL).[9]
-
Data Analysis: The purity of a synthesized batch can be determined by comparing its peak area to that of a certified reference standard. A typical chromatogram of pure resveratrol shows a sharp, well-defined peak.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of the molar concentration of a substance without the need for a specific reference standard of the analyte.
General Protocol for qNMR Purity Assessment
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized compound (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a precise amount of the internal standard into the same NMR tube.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) to completely dissolve both the sample and the internal standard.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Use a 90° pulse angle.
-
Ensure a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For phenolic compounds, derivatization is often employed to increase their volatility.
General Protocol for GC-MS Analysis of Potential Volatile Impurities
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: A temperature gradient program, for example, starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 280°C and holding for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.
-
Sample Preparation:
-
Dissolve the synthesized compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
For the analysis of the phenolic hydroxyl group, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve volatility and peak shape.
-
-
Data Analysis: Impurities are identified by their retention times and mass spectra, which can be compared to spectral libraries (e.g., NIST). Quantification can be performed using an internal standard.
Visualizations
Workflow for Purity Assessment
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. 501-36-0・Resveratrol Standard・182-02831[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. ijper.org [ijper.org]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-[(E)-2-Nitroethenyl]phenol: A Guide for Laboratory Professionals
For Immediate Release
Providing Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals on the Proper Disposal of 4-[(E)-2-Nitroethenyl]phenol.
This document provides a comprehensive guide to the proper disposal procedures for this compound, a compound recognized as a potential irritant. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of related nitrated phenolic compounds, which are classified as hazardous materials. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
Summary of Chemical and Hazard Data
The following table summarizes the known properties of this compound and the general hazards associated with nitrated phenolic compounds.
| Property | Value / Information |
| Chemical Name | This compound |
| Molecular Formula | C8H7NO3[1] |
| Primary Hazard | Irritant[1] |
| Appearance | Solid (based on related compounds) |
| General Hazards of Nitrated Phenolic Compounds | Toxic, potential carcinogen, harmful to aquatic life, may be combustible. |
| Incompatible Materials | Strong oxidizing agents, strong bases, combustible materials. |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2). |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, pipette tips) in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate quantity of the waste.
-
Include the date of waste generation.
3. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from sources of heat, ignition, and incompatible materials.
-
Do not accumulate large quantities of waste. Follow your institution's guidelines for the maximum allowable volume of waste in a satellite accumulation area.
4. Scheduling Waste Pickup:
-
Once the waste container is full or has reached the designated accumulation time limit, contact your institution's EHS office to schedule a pickup.
-
Do not attempt to transport hazardous waste outside of the laboratory.
5. Decontamination of Work Area:
-
After completing the disposal procedure, thoroughly decontaminate the work area, including the chemical fume hood, benchtops, and any equipment used, with an appropriate cleaning agent.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Decision tree for the segregation and disposal of this compound waste.
Disclaimer: This guidance is based on general principles for handling hazardous nitrated phenolic compounds. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet available for any chemical you are working with. In the absence of a specific SDS for this compound, treating it with the precautions outlined for similar hazardous materials is a prudent and necessary safety measure.
References
Navigating the Safe Handling of 4-[(E)-2-Nitroethenyl]phenol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The following guide provides crucial safety protocols and logistical plans for the handling and disposal of 4-[(E)-2-Nitroethenyl]phenol. As no specific Safety Data Sheet (SDS) is readily available for this compound, this information is synthesized from data on structurally related chemicals, including 4-nitrophenol and various nitroalkenes. It is imperative to treat this compound with a high degree of caution, assuming it may possess similar or greater hazards than its analogues.
Immediate Safety and Hazard Assessment
This compound combines the chemical properties of a phenol, a nitro group, and an alkene, indicating a potential for a range of hazards. Phenols are known to be corrosive and toxic, with some having anesthetic properties that can delay the sensation of skin burns.[1] Nitro compounds can be toxic and may cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[2] Nitroalkenes are recognized for their reactivity and potential toxicity, with some being investigated as potential carcinogens.
Therefore, it is crucial to handle this compound as a substance with high acute toxicity, potential carcinogenicity, and the ability to cause severe skin and eye damage.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure when handling this compound.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over safety glasses, especially when there is a risk of explosion, splash, or a highly exothermic reaction.[3][4] | Protects against splashes and fumes that can cause severe eye irritation or permanent damage.[4] |
| Hand Protection | Double-gloving is recommended. Use a chemical-resistant inner glove and a robust outer glove. Consult manufacturer's glove compatibility charts for specific materials. Nitrile gloves are suitable for short-term protection against a broad range of chemicals.[3] | Provides a barrier against skin absorption, which is a primary route of exposure for phenolic compounds.[1] |
| Body Protection | A chemical-resistant laboratory coat, fully buttoned, over long-sleeved clothing and long pants. An apron made of a chemical-resistant material like neoprene or butyl rubber should be worn when handling larger quantities or when there is a significant splash risk.[4] | Protects the skin from accidental contact and contamination. |
| Footwear | Fully enclosed, chemical-resistant shoes with steel toes are recommended. | Protects feet from spills and falling objects. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors. If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[3] | Prevents inhalation of the compound, which can lead to respiratory irritation and systemic toxicity.[2] |
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid the formation of dust and aerosols.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Label all containers clearly with the chemical name and associated hazards.
Spill Management: In the event of a spill, follow these procedures:
-
Evacuate the immediate area and alert colleagues.
-
Wear the appropriate PPE as outlined above.
-
For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
For large spills, contact your institution's environmental health and safety (EHS) department immediately.
Disposal:
-
All waste containing this compound, including contaminated labware and cleaning materials, must be disposed of as hazardous chemical waste.[5]
-
Collect waste in clearly labeled, sealed containers.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.[5]
Quantitative Data (Based on 4-Nitrophenol)
The following data is for the related compound 4-nitrophenol and should be used as an estimate. The properties of this compound may vary.
| Property | Value |
| Appearance | Light yellow solid |
| Melting Point | 113-114 °C |
| Boiling Point | 279 °C |
| Flash Point | 169 °C |
| Autoignition Temperature | 200 °C[6] |
Experimental Protocols: First Aid
In case of exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Visual Workflow: Chemical Spill Response
Caption: A logical workflow for responding to a chemical spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
